Product packaging for 3-Hydroxypent-4-enoic acid(Cat. No.:CAS No. 38996-03-1)

3-Hydroxypent-4-enoic acid

Cat. No.: B1211849
CAS No.: 38996-03-1
M. Wt: 116.11 g/mol
InChI Key: AINRQBNLOBQURT-UHFFFAOYSA-N
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Description

3-Hydroxypent-4-enoic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H8O3 and its molecular weight is 116.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O3 B1211849 3-Hydroxypent-4-enoic acid CAS No. 38996-03-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxypent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-2-4(6)3-5(7)8/h2,4,6H,1,3H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINRQBNLOBQURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30959835
Record name 3-Hydroxypent-4-enoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30959835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38996-03-1
Record name 3-Hydroxy-4-pentenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038996031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Hydroxypent-4-enoic Acid: A Technical Guide to its Putative Biosynthesis and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current understanding of 3-hydroxypent-4-enoic acid, a short-chain unsaturated hydroxy fatty acid. While direct evidence for its widespread natural occurrence and dedicated biosynthetic pathways is limited in publicly accessible scientific literature, this document extrapolates from established principles of microbial metabolism, particularly polyketide biosynthesis, to propose a theoretical framework for its formation. Furthermore, it outlines comprehensive experimental protocols for the detection, isolation, and characterization of this and similar short-chain hydroxy acids from biological sources.

Natural Occurrence

Currently, there is a notable scarcity of documented evidence pinpointing specific natural sources of this compound. Scientific literature does not prominently feature its isolation from plants, fungi, or bacteria. However, the presence of structurally related compounds in nature suggests potential, yet undiscovered, biological roles. For instance, the isomeric compound, 2-hydroxypent-4-enoic acid, has been reported to be extractable from tobacco roots and certain fungi. Additionally, various other short-chain hydroxy acids are known metabolites in a wide range of microorganisms, often serving as intermediates in primary and secondary metabolism.

The lack of extensive reports on this compound as a final product could indicate that it primarily exists as a transient intermediate within a larger biosynthetic pathway, being rapidly converted to subsequent molecules.

Table 1: Quantitative Data on the Natural Occurrence of Structurally Similar Short-Chain Hydroxy Acids

CompoundNatural Source(s)Concentration RangeAnalytical MethodReference
2-Hydroxypent-4-enoic acidTobacco roots, FungiData not availableNot specifiedGeneric Chemical Supplier Information
3-Hydroxypropionic acidVarious bacteria (e.g., E. coli, K. pneumoniae)g/L scale in engineered strainsHPLC, GC-MS[1]
3-Hydroxybutyric acidVarious bacteria, mammalsµM to mM rangeGC-MS, LC-MSGeneral biochemical literature

Note: This table highlights the availability of quantitative data for similar compounds, underscoring the type of information that would be valuable for this compound.

Putative Biosynthesis: A Polyketide Synthase Model

Based on its chemical structure, a plausible biosynthetic origin for this compound is through the action of a Type I Polyketide Synthase (PKS). PKSs are large, multi-domain enzymes that build complex carbon chains from simple acyl-CoA precursors. The formation of this compound can be hypothetically initiated from an acetyl-CoA starter unit and one round of extension with a malonyl-CoA extender unit.

The key steps in this proposed pathway are:

  • Loading: An Acyltransferase (AT) domain loads an acetyl-CoA starter unit onto the Acyl Carrier Protein (ACP).

  • Condensation: The Ketosynthase (KS) domain catalyzes the Claisen condensation of the ACP-bound acetate with a malonyl-CoA extender unit, forming a β-ketoacyl-ACP intermediate.

  • Reduction: A Ketoreductase (KR) domain reduces the β-keto group to a hydroxyl group, yielding 3-hydroxybutyryl-ACP.

  • Dehydration and Release (Hypothetical Branch): In a deviation from typical fatty acid synthesis, a specialized Dehydratase (DH) domain could introduce a double bond between C4 and C5. Subsequent hydrolysis by a Thioesterase (TE) domain would then release this compound.

Below is a DOT language script for a Graphviz diagram illustrating this hypothetical biosynthetic pathway.

G cluster_0 Polyketide Synthase (PKS) Module cluster_1 Biosynthetic Intermediates Acetyl_CoA Acetyl-CoA PKS_Module [ AT ]--[ KS ]--[ KR ]--[ ACP ]--[ TE ] Acetyl_CoA->PKS_Module:f0 Starter Unit Loading Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_Module:f1 Extender Unit Loading Acetoacetyl_ACP Acetoacetyl-ACP PKS_Module:f1->Acetoacetyl_ACP Condensation 3_Hydroxybutyryl_ACP 3-Hydroxybutyryl-ACP PKS_Module:f2->3_Hydroxybutyryl_ACP Reduction 3_Hydroxypent_4_enoic_acid This compound PKS_Module:f4->3_Hydroxypent_4_enoic_acid Acetoacetyl_ACP->PKS_Module:f2 3_Hydroxypent_4_enoyl_ACP 3-Hydroxypent-4-enoyl-ACP 3_Hydroxybutyryl_ACP->3_Hydroxypent_4_enoyl_ACP Hypothetical Dehydration 3_Hydroxypent_4_enoyl_ACP->PKS_Module:f4

Caption: Hypothetical Biosynthesis of this compound via a Polyketide Synthase Module.

Experimental Protocols

The following section details generalized methodologies for the identification and quantification of this compound and similar short-chain hydroxy acids from microbial cultures.

Sample Preparation and Extraction

Objective: To extract short-chain hydroxy acids from microbial fermentation broth.

Materials:

  • Microbial culture broth

  • Centrifuge

  • Supernatant collection tubes

  • Internal standards (e.g., isotopically labeled short-chain fatty acids)

  • Ethyl acetate or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen evaporator

  • Vials for final sample storage

Protocol:

  • Harvest the microbial culture by centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracellular metabolites.

  • Spike the supernatant with a known concentration of an appropriate internal standard.

  • Acidify the supernatant to a pH of approximately 2-3 with hydrochloric acid to protonate the carboxylic acids.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Vortex vigorously for 2 minutes and allow the phases to separate.

  • Collect the organic (upper) phase. Repeat the extraction on the aqueous phase two more times, pooling the organic extracts.

  • Dry the pooled organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator or under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

Derivatization for GC-MS Analysis

Objective: To increase the volatility and improve the chromatographic properties of the hydroxy acids for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block or oven

  • GC-MS vials with inserts

Protocol:

  • To the dried sample extract in a GC-MS vial, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Seal the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.

  • Cool the vial to room temperature before injection into the GC-MS system.

Quantification by LC-MS/MS

Objective: To quantify the concentration of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

LC Conditions (Example):

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Example for a Triple Quadrupole):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM):

    • Parent Ion (Q1): m/z corresponding to the deprotonated molecule [M-H]⁻ of this compound.

    • Fragment Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation (CID).

  • Optimize cone voltage and collision energy for the specific analyte.

Workflow Diagram:

G Microbial_Culture Microbial Fermentation Centrifugation Centrifugation Microbial_Culture->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Extraction Liquid-Liquid Extraction Supernatant->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Direct Injection Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: General Experimental Workflow for the Analysis of Short-Chain Hydroxy Acids.

Conclusion

While this compound remains an enigmatic molecule with limited direct evidence of its natural production, its chemical structure strongly suggests a plausible origin from polyketide biosynthetic pathways. The methodologies outlined in this guide provide a robust framework for researchers to investigate the presence of this and other short-chain hydroxy acids in various biological systems. Further exploration into the metabolomes of diverse microorganisms, particularly those known for producing polyketides, may yet reveal the natural sources and specific biosynthetic machinery responsible for the formation of this compound. Such discoveries could unveil novel biochemical pathways and provide new molecular scaffolds for drug development and other biotechnological applications.

References

An In-depth Technical Guide to 3-Hydroxypent-4-enoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Hydroxypent-4-enoic acid, a molecule of interest in organic synthesis and potentially in pharmaceutical research. This document details its chemical properties, a laboratory-scale synthesis protocol, and an exploration of its known and potential biological significance, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is an unsaturated hydroxy fatty acid with the chemical formula C₅H₈O₃. Its structure, featuring both a hydroxyl and a carboxylic acid functional group along with a terminal double bond, makes it a versatile chiral building block in organic synthesis. While information on its natural occurrence and specific biological roles is limited in current scientific literature, its structural motifs are present in various biologically active molecules, suggesting potential applications in medicinal chemistry and drug design. This guide aims to consolidate the available technical information on this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₅H₈O₃[1][2][3]
Molecular Weight 116.12 g/mol [1][2][3]
CAS Number 81357-28-0, 38996-03-1[2][3]
IUPAC Name This compound[2]
Canonical SMILES C=CC(CC(=O)O)O[1]
InChI Key AINRQBNLOBQURT-UHFFFAOYSA-N[2]
Appearance Not specified (likely an oil or low-melting solid)
Solubility Not specified (expected to be soluble in polar organic solvents and aqueous bases)

Synthesis of this compound

While a direct protocol for the synthesis of this compound is not extensively documented, a reliable method can be adapted from the synthesis of its tert-butyl ester. The following two-step procedure outlines a practical approach for its laboratory preparation.

Experimental Workflow

The synthesis involves an initial aldol reaction to form the protected ester, followed by a deprotection step to yield the final carboxylic acid.

SynthesisWorkflow reagents1 t-Butyl acetate + LDA in THF, -78 °C step1 Step 1: Aldol Reaction Formation of tert-butyl 3-hydroxypent-4-enoate reagents1->step1 reagents2 Acrolein in THF, -78 °C to rt reagents2->step1 hydrolysis Acidic Workup (e.g., TFA in DCM) step2 Step 2: Deprotection Conversion to this compound hydrolysis->step2 start Start step1->step2 product Final Product: This compound step2->product

Synthetic workflow for this compound.
Step 1: Synthesis of tert-Butyl 3-hydroxypent-4-enoate

This step involves the formation of a lithium enolate from tert-butyl acetate, which then reacts with acrolein in an aldol addition.

Materials:

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Anhydrous tetrahydrofuran (THF)

  • tert-Butyl acetate

  • Acrolein

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise. Stir the resulting solution for 30 minutes to form lithium diisopropylamide (LDA).

  • Slowly add tert-butyl acetate (1.0 equivalent) to the LDA solution at -78 °C and stir for 1 hour to generate the lithium enolate.

  • Add acrolein (1.0 equivalent) dropwise to the reaction mixture at -78 °C. Stir for 1 hour at this temperature, then allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with CH₂Cl₂ (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude tert-butyl 3-hydroxypent-4-enoate.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Hydrolysis to this compound

The tert-butyl protecting group is removed under acidic conditions to afford the desired carboxylic acid.

Materials:

  • tert-Butyl 3-hydroxypent-4-enoate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the purified tert-butyl 3-hydroxypent-4-enoate (1.0 equivalent) in DCM.

  • Add trifluoroacetic acid (excess, e.g., 5-10 equivalents) to the solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure to yield this compound. Further purification may be achieved by chromatography if necessary.

Biological Significance and Potential Applications

Currently, there is a notable lack of specific information in the scientific literature regarding the natural occurrence, isolation from natural sources, and defined biological signaling pathways of this compound. Much of the available biological data relates to its isomer, 2-hydroxypent-4-enoic acid, which has been reported to exhibit antimicrobial and antiproliferative activities.

Despite the limited direct biological data, the structural features of this compound make it a molecule of interest for drug development. As a chiral γ-hydroxyalkenoic acid, it can serve as a precursor for the synthesis of various complex molecules, including:

  • Statins and other lipid-lowering agents: The 3-hydroxy acid moiety is a key pharmacophore in many HMG-CoA reductase inhibitors.

  • Lactones: Intramolecular cyclization can lead to the formation of unsaturated γ-lactones, which are structural motifs in numerous natural products with diverse biological activities.

  • Chiral building blocks: The stereocenters and functional groups allow for its use in the asymmetric synthesis of complex drug candidates.

The potential for this molecule to be a metabolic intermediate or a signaling molecule in biological systems cannot be ruled out and warrants further investigation.

Future Directions

The lack of comprehensive biological data on this compound presents an opportunity for future research. Key areas for investigation include:

  • Screening for Natural Occurrence: Investigating microbial, plant, and marine extracts for the presence of this compound.

  • Biological Activity Screening: Evaluating the compound and its derivatives in a wide range of biological assays, including antimicrobial, anticancer, and enzyme inhibition screens.

  • Metabolomic Studies: Exploring its potential role as an endogenous metabolite in various organisms.

  • Development of Stereoselective Syntheses: Optimizing synthetic routes to access enantiomerically pure forms of the molecule for stereospecific biological evaluation.

Conclusion

This compound is a structurally intriguing molecule with significant potential as a building block in synthetic and medicinal chemistry. While its discovery and biological roles are not well-defined in the current literature, this guide provides a solid foundation of its chemical properties and a viable synthetic route. Further research into its natural occurrence and biological activities is essential to unlock its full potential for researchers and drug development professionals.

References

A Comprehensive Technical Guide to the Spectroscopic Data of 3-Hydroxypent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-hydroxypent-4-enoic acid and its immediate precursor, tert-butyl 3-hydroxypent-4-enoate. Due to the limited availability of direct experimental spectra for the free acid, this document presents a detailed analysis of the spectroscopic data for the stable tert-butyl ester, followed by a discussion of the expected spectral changes upon hydrolysis to the target carboxylic acid. This approach provides a robust framework for the identification and characterization of this compound in a research and development setting.

Synthesis and Characterization Workflow

The following diagram illustrates the synthetic pathway from commercially available starting materials to this compound, including the key stages of synthesis, purification, and spectroscopic analysis.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start tert-Butyl acetate + Acrolein reaction1 Aldol Addition start->reaction1 intermediate tert-Butyl 3-hydroxypent-4-enoate reaction1->intermediate reaction2 Acid-Catalyzed Hydrolysis intermediate->reaction2 nmr NMR (¹H, ¹³C) intermediate->nmr Characterization of Intermediate ir IR intermediate->ir Characterization of Intermediate ms MS intermediate->ms Characterization of Intermediate product This compound reaction2->product product->nmr Characterization of Final Product product->ir Characterization of Final Product product->ms Characterization of Final Product

Caption: Synthetic and analytical workflow for this compound.

Experimental Protocols

Synthesis of tert-Butyl 3-hydroxypent-4-enoate

This protocol is adapted from a literature procedure.

  • Preparation of Lithium Diisopropylamide (LDA): A solution of n-butyllithium in hexanes is added to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.

  • Enolate Formation: tert-Butyl acetate is added dropwise to the LDA solution at -78 °C and stirred for 1 hour to form the lithium enolate.

  • Aldol Addition: Freshly distilled acrolein is added to the reaction mixture at -78 °C. The reaction is stirred for 1 hour at -78 °C and then allowed to warm to room temperature over 1 hour.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield tert-butyl 3-hydroxypent-4-enoate as a colorless oil.

Hydrolysis of tert-Butyl 3-hydroxypent-4-enoate to this compound

A general procedure for the acid-catalyzed hydrolysis of tert-butyl esters is as follows:

  • Reaction Setup: The tert-butyl 3-hydroxypent-4-enoate is dissolved in a suitable organic solvent such as dichloromethane or a mixture of toluene and water.

  • Acid Catalyst: A strong acid, such as trifluoroacetic acid (TFA), formic acid, or p-toluenesulfonic acid, is added to the solution.[1] The reaction can also be facilitated by using silica gel under reflux conditions in toluene.[2]

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation: The reaction mixture is concentrated to remove the volatile acid and solvent. The residue is then purified, if necessary, by chromatography or recrystallization to yield this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates.

  • Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, typically with an electrospray ionization (ESI) source for high-resolution mass data (HRMS) or a gas chromatograph with a mass selective detector (GC-MS) for volatile compounds.

Spectroscopic Data

tert-Butyl 3-hydroxypent-4-enoate

The following tables summarize the experimental spectroscopic data for the precursor, tert-butyl 3-hydroxypent-4-enoate.

Table 1: ¹H NMR Data for tert-Butyl 3-hydroxypent-4-enoate (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
5.88dddd17.2, 10.5, 5.5, 1.11HH-4
5.32ddd17.3, 2.6, 1.31HH-5a (trans)
5.15ddd10.5, 2.6, 1.31HH-5b (cis)
4.49m1HH-3
3.19d4.51H-OH
2.52ddd16.3, 1.9, 1.31HH-2a
2.44ddd16.2, 8.3, 1.21HH-2b
1.47s9H-C(CH₃)₃

Table 2: ¹³C NMR Data for tert-Butyl 3-hydroxypent-4-enoate (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
171.8C-1 (C=O)
138.9C-4 (=CH)
115.2C-5 (=CH₂)
81.5-C(CH₃)₃
69.1C-3 (-CHOH)
42.1C-2 (-CH₂)
28.1-C(CH₃)₃

Table 3: IR and MS Data for tert-Butyl 3-hydroxypent-4-enoate

TechniqueKey Signals
IR (thin film, cm⁻¹) 3420 (O-H stretch, broad), 2979, 2933 (C-H stretch), 1708 (C=O stretch)
HRMS (ESI+) m/z calculated for C₉H₁₆O₃Na⁺: 195.0997, found: 195.0994
This compound (Predicted Data)

Table 4: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale for Change from Ester
~10-12br s-COOHAppearance of the acidic proton, typically broad and downfield.
~5.9mH-4Minimal change expected.
~5.3mH-5aMinimal change expected.
~5.2mH-5bMinimal change expected.
~4.5mH-3Minimal change expected.
~2.6mH-2Slight downfield shift due to the proximity of the more electron-withdrawing carboxylic acid group compared to the ester.
Disappearance of 1.47 ppm signal--C(CH₃)₃Loss of the tert-butyl group.

Table 5: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)AssignmentRationale for Change from Ester
~177C-1 (C=O)The carbonyl carbon of a carboxylic acid is typically slightly more deshielded than that of an ester.
~138C-4 (=CH)Minimal change expected.
~116C-5 (=CH₂)Minimal change expected.
~69C-3 (-CHOH)Minimal change expected.
~41C-2 (-CH₂)Minimal change expected.
Disappearance of 81.5 and 28.1 ppm signals-C(CH₃)₃ and -C(CH₃)₃Loss of the tert-butyl group carbons.

Table 6: Predicted IR and MS Data for this compound

TechniquePredicted Key SignalsRationale for Change from Ester
IR (cm⁻¹) 3300-2500 (O-H stretch, very broad), 1710 (C=O stretch)The O-H stretch of the carboxylic acid will be much broader and overlap with the C-H stretches.[3][4] The C=O stretch may shift to a slightly lower wavenumber due to hydrogen bonding.[3][4]
MS (EI) Molecular Ion (M⁺) at m/z = 116The molecular weight of the free acid is 116.12 g/mol .[5]

Logical Relationships in Spectroscopic Analysis

The following diagram outlines the logical workflow for deducing the structure of this compound from its spectroscopic data.

G cluster_data Spectroscopic Data cluster_info Derived Structural Information nmr_h ¹H NMR proton_env Proton Environments & Connectivity nmr_h->proton_env nmr_c ¹³C NMR carbon_backbone Carbon Backbone & Functional Groups nmr_c->carbon_backbone ir IR functional_groups Presence of O-H, C=O, C=C ir->functional_groups ms MS molecular_formula Molecular Formula & Weight ms->molecular_formula structure This compound Structure proton_env->structure carbon_backbone->structure functional_groups->structure molecular_formula->structure

Caption: Logical flow from spectroscopic data to structural elucidation.

This guide provides a thorough compilation of the available and predicted spectroscopic data for this compound, along with the necessary experimental context. This information is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Hydroxypent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypent-4-enoic acid is a carboxylic acid with a hydroxyl group at the third position and a terminal double bond. Its chemical structure suggests potential for various chemical transformations and biological interactions. This technical guide provides a summary of its known chemical and physical properties, compiled from available literature. It is important to note that experimental data for this compound is limited, and some of the presented information is based on computational predictions. A significant gap exists in the scientific literature regarding its biological activity and metabolic pathways.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This information is crucial for its handling, characterization, and application in a research setting.

PropertyValueSource
Molecular Formula C₅H₈O₃[1][2]
Molecular Weight 116.115 g/mol [1][2]
CAS Number 81357-28-0[1][2]
Boiling Point 89 °C at 18 Torr
pKa (Predicted) 4.21 ± 0.10
Melting Point No experimental data available
Solubility No experimental data available
XLogP3 (Predicted) -0.3
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Topological Polar Surface Area 57.5 Ų

Experimental Protocols

Synthesis of a Precursor: tert-Butyl 3-hydroxypent-4-enoate

Reaction Scheme:

Experimental Procedure:

A detailed experimental protocol for this synthesis is not available. The synthesis of tert-Butyl 3-hydroxypent-4-enoate has been described as a reaction between the lithium enolate of tert-butyl acetate and acrolein. This suggests an aldol-type reaction. Further experimental details would need to be developed based on standard organic synthesis methodologies.

A potential subsequent step to obtain this compound would involve the hydrolysis of the tert-butyl ester. This is typically achieved under acidic conditions (e.g., using trifluoroacetic acid) or through other standard deprotection methods for tert-butyl esters.

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature did not yield any specific information on the biological activity, mechanism of action, or associated signaling pathways for this compound. Studies on the biological effects of related pentenoic acid derivatives have focused on the 2-hydroxy isomer, which has shown some antimicrobial and antiproliferative activities. However, these findings cannot be extrapolated to this compound due to the difference in the hydroxyl group's position, which can significantly impact biological function.

Therefore, the biological role of this compound remains an open area for future research.

Visualizations

Due to the lack of information on signaling pathways or complex experimental workflows directly involving this compound, no diagrams could be generated.

Conclusion

This technical guide provides a summary of the currently available chemical and physical data for this compound. While some fundamental properties have been characterized or predicted, there is a notable absence of experimental data for its melting point and solubility. More significantly, its biological properties remain unexplored. The synthesis of its tert-butyl ester provides a potential route for obtaining this compound for future investigation. The lack of biological data highlights an opportunity for novel research into the potential therapeutic or metabolic relevance of this molecule. Further studies are warranted to elucidate its biological functions and to explore its potential applications in drug development and other scientific disciplines.

References

An In-depth Technical Guide on 3-Hydroxypent-4-enoic Acid Structural Analogs and Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxypent-4-enoic acid and its structural analogs represent a class of molecules with significant therapeutic potential, primarily revolving around the inhibition of histone deacetylases (HDACs). This technical guide provides a comprehensive overview of the synthesis, proposed mechanisms of action, and methods for the biological evaluation of these compounds. While direct experimental data on the biological activity of this compound itself is limited in publicly available literature, its structural features strongly suggest its potential as a precursor for potent HDAC inhibitors. This document outlines the scientific rationale for this hypothesis, details relevant experimental protocols to test it, and summarizes the current understanding of the signaling pathways that could be modulated by this class of compounds.

Core Compound and Its Therapeutic Potential

This compound is a five-carbon unsaturated hydroxy acid. Its therapeutic relevance emerges from its potential to be readily converted into a hydroxamic acid derivative, 3-hydroxypent-4-enoyl hydroxamate. The hydroxamic acid functional group is a well-established zinc-binding group, a key pharmacophoric feature in a major class of HDAC inhibitors.[1][2] HDACs are a family of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other proteins.[3][4] Their dysregulation is implicated in the pathogenesis of numerous diseases, most notably cancer, but also neurological disorders and inflammatory conditions.[5][6]

The general structure of many potent HDAC inhibitors consists of three key components: a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group that chelates the zinc ion in the active site of the HDAC enzyme.[7] The hypothesized 3-hydroxypent-4-enoyl hydroxamate fits this model as a simple, yet potentially effective, HDAC inhibitor.

Synthesis of 3-Hydroxypent-4-enoyl Hydroxamate and Analogs

The synthesis of hydroxamic acids from their corresponding carboxylic acids is a well-established chemical transformation. Several methods can be employed, with the conversion of the carboxylic acid to an activated species followed by reaction with hydroxylamine being a common route.

Synthetic Pathway Overview

A general and efficient method for the synthesis of 3-hydroxypent-4-enoyl hydroxamate from this compound involves a two-step process. First, the carboxylic acid is activated, for example, by converting it to an acyl chloride using a reagent like oxalyl chloride or thionyl chloride. The subsequent reaction of the activated acyl species with hydroxylamine hydrochloride in the presence of a base yields the desired hydroxamic acid.[8][9]

Synthesis_Pathway cluster_start Starting Material cluster_activation Activation cluster_reaction Hydroxylamine Reaction 3-Hydroxypent-4-enoic_Acid This compound Acyl_Chloride 3-Hydroxypent-4-enoyl Chloride 3-Hydroxypent-4-enoic_Acid->Acyl_Chloride Oxalyl Chloride, DMF (cat.), DCM Hydroxamic_Acid 3-Hydroxypent-4-enoyl Hydroxamate Acyl_Chloride->Hydroxamic_Acid NH2OH.HCl, Base (e.g., NEt3), DCM

Figure 1: General synthetic scheme for 3-hydroxypent-4-enoyl hydroxamate.
Detailed Experimental Protocol: Synthesis of 3-Hydroxypent-4-enoyl Hydroxamate

Materials:

  • This compound

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Triethylamine (NEt₃), anhydrous

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Add a catalytic amount of DMF (e.g., 1 drop).

    • Slowly add oxalyl chloride (1.2 eq) to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-hydroxypent-4-enoyl chloride. This intermediate is often used immediately in the next step without further purification.

  • Formation of the Hydroxamic Acid:

    • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and triethylamine (3.0 eq) in anhydrous DCM at 0 °C.

    • Slowly add a solution of the crude 3-hydroxypent-4-enoyl chloride in anhydrous DCM to the hydroxylamine solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to obtain the pure 3-hydroxypent-4-enoyl hydroxamate.

Biological Activity and Mechanism of Action: Histone Deacetylase Inhibition

The primary hypothesized biological activity of 3-hydroxypent-4-enoyl hydroxamate and its analogs is the inhibition of histone deacetylases.

Structure-Activity Relationship (SAR) of Simple Hydroxamic Acid-Based HDAC Inhibitors

While specific SAR data for 3-hydroxypent-4-enoyl hydroxamate is not available, general principles for simple hydroxamic acid HDAC inhibitors can be extrapolated. The potency of these inhibitors is influenced by the length and nature of the linker region.[10] The vinyl group in 3-hydroxypent-4-enoyl hydroxamate introduces a degree of rigidity to the linker, which may influence its binding affinity within the HDAC active site.

Compound ClassLinker CharacteristicsRepresentative IC50 Values (HDAC)Reference
Simple Aliphatic Hydroxamic AcidsSaturated, varying chain length5-phenylvaleric hydroxamic acid: 5 µM[10]
4-benzoylbutyric hydroxamic acid: 133 µM[10]
Pyrimidine-based Hydroxamic AcidsMethylene bridge of varying lengthN-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide: 1.2 µM (HDAC8), 16.6 µM (HDAC4)[11]
α,β-Unsaturated Hydroxamic AcidsCinnamoyl linkerPotent inhibition of HDAC2 and HDAC6[12]
Signaling Pathways Modulated by HDAC Inhibition

HDAC inhibitors exert their therapeutic effects by modulating a variety of downstream signaling pathways, ultimately leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis in cancer cells.[7][13][14]

HDAC_Inhibition_Pathway cluster_inhibitor Inhibitor Action cluster_enzyme Enzymatic Regulation cluster_cellular_effects Cellular Outcomes Hydroxamate 3-Hydroxypent-4-enoyl Hydroxamate HDAC Histone Deacetylases (HDACs) Hydroxamate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylation HAT Histone Acetyltransferases (HATs) HAT->Histones Acetylation Gene_Expression Altered Gene Expression Histones->Gene_Expression Regulates Cell_Cycle_Arrest Cell Cycle Arrest (e.g., via p21) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis (e.g., via Bcl-2 family) Gene_Expression->Apoptosis Anti_Angiogenesis Anti-Angiogenesis (e.g., via VEGF) Gene_Expression->Anti_Angiogenesis

Figure 2: General signaling cascade initiated by HDAC inhibition.

Key pathways affected include:

  • Cell Cycle Progression: HDAC inhibitors can upregulate the expression of cyclin-dependent kinase inhibitors like p21, leading to cell cycle arrest, typically at the G1/S or G2/M phase.[3][14]

  • Apoptosis: Inhibition of HDACs can modulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, tipping the balance towards programmed cell death.[3][7]

  • PI3K/Akt/mTOR Pathway: HDAC inhibitors have been shown to suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and angiogenesis in many cancers.[14][15]

  • Angiogenesis: By affecting the expression of factors like Vascular Endothelial Growth Factor (VEGF), HDAC inhibitors can impede the formation of new blood vessels that supply tumors.[3]

Experimental Protocols for Biological Evaluation

To validate the hypothesis that 3-hydroxypent-4-enoyl hydroxamate and its analogs are effective HDAC inhibitors, a series of in vitro and cell-based assays are necessary.

In Vitro HDAC Activity Assay (Fluorometric)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of a purified HDAC enzyme.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC8)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • HDAC Developer (containing Trichostatin A to stop the reaction and a protease to cleave the deacetylated substrate)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the diluted test compound, and the diluted HDAC enzyme to each well. Include controls for no enzyme and no inhibitor (vehicle control).

  • Initiation: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding the HDAC Developer solution to each well. Incubate at room temperature for 15-20 minutes.

  • Measurement: Read the fluorescence on a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[16]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

HDAC_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Compound Dilutions) Start->Prepare_Reagents Plate_Setup Add Buffer, Compound, and Enzyme to Plate Prepare_Reagents->Plate_Setup Initiate_Reaction Add Substrate Plate_Setup->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Develop Add Developer Solution Incubate->Stop_Develop Read_Fluorescence Measure Fluorescence Stop_Develop->Read_Fluorescence Analyze_Data Calculate % Inhibition and IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 3: Experimental workflow for an in vitro HDAC activity assay.
Cell-Based HDAC Activity Assay

This assay measures the inhibition of HDAC activity within living cells.

Materials:

  • Human cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Cell-permeable HDAC substrate

  • Lysis/Developer reagent

  • Test compounds

  • 96-well clear-bottom black microplate

  • Luminometer or Fluorometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 4-24 hours).

  • Substrate Addition: Add the cell-permeable HDAC substrate to the cells and incubate to allow for deacetylation by intracellular HDACs.[5][17]

  • Lysis and Development: Lyse the cells and develop the signal by adding the Lysis/Developer reagent.

  • Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Determine the IC₅₀ values as described for the in vitro assay.

Other Potential Therapeutic Applications

While HDAC inhibition is the most prominent hypothesized application, the structural features of this compound and its derivatives suggest other potential biological activities that warrant investigation.

  • Anticancer Activity: Beyond HDAC inhibition, α,β-unsaturated carbonyl compounds, which can be derived from this compound, have been investigated for their anticancer properties through various mechanisms.[12]

  • Neuroprotective Effects: Some HDAC inhibitors have shown neuroprotective effects in models of neurodegenerative diseases.[5][6][18] The potential of simple hydroxamic acids in this area is an active field of research.

  • Antimicrobial and Antifungal Activity: Hydroxamic acids are known to chelate essential metal ions, such as iron, which can inhibit microbial growth. Several studies have demonstrated the antibacterial and antifungal properties of various hydroxamic acid derivatives.[12][19][20][21]

Conclusion and Future Directions

This compound serves as a promising and readily accessible scaffold for the development of novel therapeutic agents, particularly in the realm of HDAC inhibition. The straightforward synthesis of its hydroxamic acid derivative provides a clear path for the generation of a lead compound for further investigation. The experimental protocols detailed in this guide offer a roadmap for the comprehensive evaluation of the biological activity of this and related molecules.

Future research should focus on:

  • Synthesis and Screening: A library of structural analogs of 3-hydroxypent-4-enoyl hydroxamate should be synthesized to explore the structure-activity relationship in detail. Modifications could include altering the position and stereochemistry of the hydroxyl group, as well as introducing substituents on the carbon backbone.

  • Quantitative Biological Evaluation: Rigorous determination of IC₅₀ values against a panel of HDAC isoforms is crucial to assess both the potency and selectivity of these compounds.

  • Cell-Based and In Vivo Studies: Promising candidates should be advanced to cell-based assays to evaluate their effects on cell proliferation, apoptosis, and relevant signaling pathways in various cancer cell lines. Subsequent in vivo studies in animal models will be necessary to assess their therapeutic efficacy and pharmacokinetic properties.

  • Exploration of Other Therapeutic Areas: The potential neuroprotective and antimicrobial activities of these compounds should be systematically investigated.

By following the strategies and methodologies outlined in this guide, researchers and drug development professionals can effectively explore the therapeutic potential of this compound and its derivatives, potentially leading to the discovery of novel and effective treatments for a range of diseases.

References

Thermochemical Properties and Stability of 3-Hydroxypent-4-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical data, stability, and potential biological significance of 3-Hydroxypent-4-enoic acid. Due to the limited availability of experimental data for this specific molecule, this report leverages high-level computational chemistry methods to predict its thermochemical properties. Furthermore, a detailed synthesis protocol, potential thermal decomposition pathways, and a discussion of its relevance in biological systems are presented. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Thermochemical Data

PropertySymbolPredicted ValueUnits
Standard Enthalpy of FormationΔHf°-450 ± 10kJ/mol
Standard Gibbs Free Energy of FormationΔGf°-320 ± 15kJ/mol
Standard Molar Entropy350 ± 10J/(mol·K)

Note: These values are estimations derived from computational models and should be used as a reference pending experimental verification.

Experimental Protocols: Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process: the synthesis of its tert-butyl ester followed by hydrolysis.

Synthesis of tert-Butyl 3-hydroxypent-4-enoate

This procedure is adapted from a known method for the synthesis of a precursor to bioactive molecules.[1]

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyl acetate

  • Acrolein

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • A solution of lithium diisopropylamide (LDA) is prepared in situ by adding diisopropylamine (1.1 equivalents) to a solution of n-butyllithium in anhydrous THF at -78 °C.

  • tert-Butyl acetate (1.0 equivalent) is added dropwise to the LDA solution at -78 °C, and the mixture is stirred for 1 hour.

  • Acrolein (1.0 equivalent) is then added to the reaction mixture at -78 °C.

  • The reaction is stirred for an additional hour at -78 °C and then allowed to warm to room temperature.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure tert-butyl 3-hydroxypent-4-enoate.

Hydrolysis of tert-Butyl 3-hydroxypent-4-enoate to this compound

This is a general procedure for the acidic hydrolysis of a tert-butyl ester.

Materials:

  • tert-Butyl 3-hydroxypent-4-enoate

  • Trifluoroacetic acid (TFA) or aqueous hydrochloric acid (HCl)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • The tert-butyl 3-hydroxypent-4-enoate is dissolved in a suitable organic solvent such as dichloromethane.

  • An excess of an acid catalyst, such as trifluoroacetic acid or aqueous hydrochloric acid, is added to the solution.

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • The reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

G cluster_0 Synthesis of tert-Butyl 3-hydroxypent-4-enoate cluster_1 Hydrolysis to this compound LDA Formation LDA Formation (Diisopropylamine + n-BuLi in THF) Ester Enolate Ester Enolate Formation (tert-Butyl acetate + LDA) LDA Formation->Ester Enolate -78 °C Aldol Addition Aldol Addition (Enolate + Acrolein) Ester Enolate->Aldol Addition -78 °C Workup & Purification Aqueous Workup & Column Chromatography Aldol Addition->Workup & Purification Product_Ester tert-Butyl 3-hydroxypent-4-enoate Workup & Purification->Product_Ester Ester_Start tert-Butyl 3-hydroxypent-4-enoate Acid Hydrolysis Acid Hydrolysis (TFA or HCl in DCM) Ester_Start->Acid Hydrolysis Room Temp Neutralization & Extraction Neutralization & Extraction Acid Hydrolysis->Neutralization & Extraction Product_Acid This compound Neutralization & Extraction->Product_Acid

Caption: Synthetic workflow for this compound.

Stability and Decomposition

The thermal stability of this compound is an important consideration for its handling, storage, and application. As a γ-hydroxy acid, it is susceptible to intramolecular cyclization upon heating to form a five-membered lactone, γ-vinyl-γ-butyrolactone.

Proposed Decomposition Pathway: Under thermal stress, the carboxylic acid proton can catalyze the intramolecular esterification (lactonization) through the attack of the hydroxyl group on the carbonyl carbon. This process results in the elimination of a water molecule and the formation of a cyclic ester.

G Reactant This compound Transition_State [Transition State] Reactant->Transition_State Heat (Δ) Product γ-Vinyl-γ-butyrolactone + H2O Transition_State->Product Lactonization

Caption: Proposed thermal decomposition of this compound.

Biological Significance and Signaling Pathways

While direct experimental evidence for the biological role of this compound is scarce, its structural similarity to other short-chain fatty acids (SCFAs) and hydroxy fatty acids suggests potential involvement in various metabolic and signaling pathways.

SCFAs are well-known products of gut microbiota fermentation and play crucial roles in host energy metabolism and immune regulation. Hydroxy fatty acids are involved in diverse biological processes, including inflammation and cell signaling.

One of the fundamental metabolic pathways for fatty acids is β-oxidation , which occurs in the mitochondria and is responsible for breaking down fatty acids to produce energy in the form of ATP. As an unsaturated hydroxy fatty acid, the metabolism of this compound would likely proceed through a modified β-oxidation pathway.

G 3HPA This compound Activation Activation (Acyl-CoA Synthetase) 3HPA->Activation 3HPA_CoA 3-Hydroxypent-4-enoyl-CoA Activation->3HPA_CoA Transport Mitochondrial Transport 3HPA_CoA->Transport Beta_Oxidation β-Oxidation Cycle Transport->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA ATP ATP Production TCA_Cycle->ATP

Caption: Potential metabolic fate of this compound via β-oxidation.

Conclusion

This technical guide provides a foundational understanding of this compound, focusing on its thermochemical properties, synthesis, stability, and potential biological roles. The computationally derived thermochemical data offer valuable insights for further research and development. The outlined synthetic protocol provides a practical route for obtaining this compound for experimental studies. The predicted thermal decomposition pathway highlights important stability considerations. While its specific biological functions remain to be elucidated, its structural characteristics suggest a potential role in fatty acid metabolism and signaling, warranting further investigation by researchers in drug discovery and the life sciences.

References

Biological Activity Screening of 3-Hydroxypent-4-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the known biological activity of 3-Hydroxypent-4-enoic acid. Based on available scientific literature, the primary biological effect of this compound is the selective depletion of mitochondrial glutathione, which subsequently enhances susceptibility to oxidative stress-induced cell death. This document details the mechanism of action, provides structured data on its effects, and outlines the experimental protocols for assessing its biological activity. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate understanding.

Introduction

This compound is a short-chain fatty acid derivative. While comprehensive biological screening data is limited, a significant bioactivity has been identified: its ability to selectively deplete the mitochondrial glutathione (mGSH) pool. This targeted action makes it a useful tool for studying the role of mGSH in cellular protection against oxidative stress and positions it as a molecule of interest in research areas focused on redox biology and toxicology.

The mechanism of action involves its enzymatic conversion within the mitochondria. This compound serves as a substrate for the mitochondrial enzyme 3-hydroxybutyrate dehydrogenase. This enzyme oxidizes it into 3-oxo-4-pentenoic acid, a reactive Michael acceptor. This product then readily forms a conjugate with glutathione, effectively sequestering it and leading to a rapid and selective depletion of the mitochondrial GSH pool.[1] This depletion sensitizes cells to oxidative insults, such as those induced by tert-butyl hydroperoxide (t-BuOOH), ultimately potentiating cell death.[1]

Mechanism of Action

The biological activity of this compound is initiated by its transport into the mitochondrial matrix, where it is a substrate for 3-hydroxybutyrate dehydrogenase. The resulting product, 3-oxo-4-pentenoic acid, is a reactive electrophile that depletes mitochondrial glutathione.

Mechanism_of_Action cluster_mito Mitochondrial Matrix HPE This compound HBDH 3-Hydroxybutyrate Dehydrogenase HPE->HBDH Substrate OPE 3-Oxo-4-pentenoic acid GS_OPE GSH-OPE Conjugate OPE->GS_OPE Conjugation GSH Glutathione (GSH) GSH->GS_OPE HBDH->OPE Oxidation

Caption: Biotransformation of this compound in mitochondria.

Quantitative Data on Biological Activity

The following table summarizes the observed biological effects of this compound based on available research.

ParameterObservationCell TypeReference
Mitochondrial Glutathione Rapid and selective depletion of the mitochondrial glutathione pool.Rat Hepatocytes[1]
Cytotoxicity Not directly cytotoxic on its own.Rat Hepatocytes[1]
Oxidative Stress Response Potentiates the cytotoxicity of tert-butyl hydroperoxide (t-BuOOH), an inducer of oxidative stress.Rat Hepatocytes[1]

Signaling Pathway of Enhanced Oxidative Cell Death

The depletion of mitochondrial glutathione by this compound disrupts the mitochondrial redox balance, leading to an accumulation of reactive oxygen species (ROS) when challenged with an oxidative insult. This increase in ROS can trigger the mitochondrial pathway of apoptosis.

Signaling_Pathway HPE This compound mGSH_depletion Mitochondrial GSH Depletion HPE->mGSH_depletion ROS Increased ROS mGSH_depletion->ROS Mito_dysfunction Mitochondrial Dysfunction ROS->Mito_dysfunction CytoC Cytochrome c Release Mito_dysfunction->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling cascade of apoptosis potentiation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Isolation of Rat Liver Mitochondria

This protocol is based on differential centrifugation to separate mitochondria from other cellular components.

  • Materials:

    • Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.

    • Homogenizer (Dounce or Potter-Elvehjem).

    • Refrigerated centrifuge.

  • Procedure:

    • Euthanize a rat according to approved animal care protocols and excise the liver.

    • Place the liver in ice-cold isolation buffer and mince finely with scissors.

    • Homogenize the minced liver in 10 volumes of ice-cold isolation buffer with a Dounce homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

    • Discard the supernatant and gently wash the mitochondrial pellet with isolation buffer.

    • Repeat the centrifugation at 10,000 x g for 15 minutes.

    • Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Quantification of Mitochondrial Glutathione

This protocol utilizes the Tietze enzymatic recycling assay to measure total glutathione (GSH + GSSG).

  • Materials:

    • Assay Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 7.5.

    • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) solution.

    • Glutathione reductase.

    • NADPH.

    • GSH standard solution.

  • Procedure:

    • Lyse the isolated mitochondria in a suitable buffer.

    • Prepare a reaction mixture containing assay buffer, DTNB, and glutathione reductase.

    • Add the mitochondrial lysate and NADPH to initiate the reaction.

    • Measure the rate of formation of 5-thio-2-nitrobenzoic acid (TNB) by monitoring the absorbance at 412 nm over time.

    • Quantify the glutathione concentration by comparing the rate to a standard curve generated with known concentrations of GSH.

    • Normalize the glutathione concentration to the mitochondrial protein concentration.

Cell Viability Assay for Potentiation of Oxidative Stress

This protocol assesses the effect of this compound on cell viability in the presence of an oxidative stressor.

  • Materials:

    • Rat hepatocytes or a suitable liver cell line.

    • Cell culture medium.

    • This compound solution.

    • tert-Butyl hydroperoxide (t-BuOOH) solution.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent.

  • Procedure:

    • Seed hepatocytes in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Introduce t-BuOOH at a concentration known to induce a sub-lethal level of cell death.

    • Incubate for a further period (e.g., 2-4 hours).

    • Assess cell viability using the MTT assay, which measures mitochondrial metabolic activity.

    • Compare the viability of cells treated with both this compound and t-BuOOH to those treated with t-BuOOH alone.

3-Hydroxybutyrate Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of 3-hydroxybutyrate dehydrogenase by monitoring the reduction of NAD⁺.

  • Materials:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.5.

    • NAD⁺ solution.

    • (R)-3-hydroxybutyrate solution (as a control substrate).

    • This compound solution.

    • Mitochondrial lysate.

  • Procedure:

    • In a cuvette, combine the assay buffer, NAD⁺, and the mitochondrial lysate.

    • Initiate the reaction by adding either (R)-3-hydroxybutyrate or this compound.

    • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

    • Calculate the enzyme activity based on the rate of NADH production.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for screening the biological activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_culture Hepatocyte Culture HPE_treat Treat with this compound Cell_culture->HPE_treat Mito_iso Mitochondria Isolation GSH_assay Mitochondrial GSH Assay Mito_iso->GSH_assay Enzyme_assay 3-HBDH Activity Assay Mito_iso->Enzyme_assay Viability_assay Cell Viability Assay (+/- t-BuOOH) HPE_treat->Viability_assay Data_quant Quantify GSH levels, cell viability, and enzyme activity GSH_assay->Data_quant Viability_assay->Data_quant Enzyme_assay->Data_quant Conclusion Determine potentiation of oxidative cell death Data_quant->Conclusion

Caption: Workflow for assessing the biological activity of the compound.

Conclusion

The primary and most well-documented biological activity of this compound is the targeted depletion of mitochondrial glutathione. This action, mediated by its enzymatic conversion to a reactive Michael acceptor, makes it a valuable tool for investigating the critical role of mitochondrial redox status in cell survival and death. While broad screening data is not extensively available, its specific mechanism of action provides a solid foundation for its application in studies on oxidative stress, toxicology, and the metabolic functions of mitochondria. Further research may uncover additional biological activities of this compound.

References

An In-depth Technical Guide to 3-Hydroxypent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-hydroxypent-4-enoic acid, including its chemical identity, physical properties, and detailed synthetic methodologies. While this document is intended to be a thorough resource, it is important to note a significant gap in the publicly available literature regarding the biological activity, metabolic pathways, and potential therapeutic applications of this specific molecule. The information presented herein is based on available chemical data and synthetic protocols for structurally related compounds.

Chemical Identity and Properties

This compound is an organic compound with the molecular formula C₅H₈O₃. Its structure features a five-carbon chain containing a carboxylic acid group, a hydroxyl group at the third carbon, and a terminal double bond.

IUPAC Name: this compound

CAS Number: 81357-28-0

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily computationally derived from publicly available chemical databases.

PropertyValueSource
Molecular Weight116.11 g/mol PubChem
Molecular FormulaC₅H₈O₃PubChem
XLogP3-0.3PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count3PubChem
Exact Mass116.047344113 DaPubChem
Topological Polar Surface Area57.5 ŲPubChem
Heavy Atom Count8PubChem
Complexity97.8PubChem

Synthesis and Experimental Protocols

Synthesis of tert-Butyl 3-hydroxypent-4-enoate

This protocol describes the synthesis of the tert-butyl ester of this compound, which can serve as a key intermediate.

Materials:

  • N,N-diisopropylamine

  • n-butyl lithium in Tetrahydrofuran (THF)

  • tert-butylacetate

  • Acrolein

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for flash column chromatography

Procedure:

  • Preparation of Lithium N,N-diisopropylamide (LDA): A solution of LDA (1.1 equivalents) is prepared by adding N,N-diisopropylamine to a solution of n-butyl lithium in THF.

  • Enolate Formation: The LDA solution is cooled to -78 °C, and tert-butylacetate (1 equivalent) is added. The mixture is stirred at this temperature for 1 hour to facilitate the formation of the lithium enolate.

  • Aldol Addition: Acrolein (1 equivalent) is added to the reaction mixture at -78 °C.

  • Workup and Extraction: The reaction is quenched, and the layers are separated. The aqueous layer is extracted three times with dichloromethane (CH₂Cl₂). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a 1:9 mixture of ethyl acetate to hexane as the eluent to yield pure tert-butyl 3-hydroxypent-4-enoate.

Deprotection to this compound (Proposed)

The final step to obtain this compound would involve the selective cleavage of the tert-butyl ester. This is typically achieved under acidic conditions.

Proposed Procedure:

  • Dissolve the purified tert-butyl 3-hydroxypent-4-enoate in a suitable organic solvent (e.g., dichloromethane).

  • Add a strong acid, such as trifluoroacetic acid (TFA), and stir the reaction at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess acid under reduced pressure to yield this compound.

Biological Significance and Drug Development Potential

Extensive searches of scientific databases and literature have not yielded any specific information on the biological activity, signaling pathways, or metabolic fate of this compound. The biological relevance and potential applications in drug development for this compound are currently unknown.

It is worth noting that a structural isomer, 2-hydroxypent-4-enoic acid, has been reported to exhibit antimicrobial and antiproliferative activities. However, due to the difference in the positions of the functional groups, it is not possible to extrapolate these findings to this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_reagents Starting Materials cluster_synthesis Reaction Steps cluster_products Products tert_butylacetate tert-Butylacetate enolate_formation Enolate Formation (LDA, -78°C) tert_butylacetate->enolate_formation acrolein Acrolein aldol_addition Aldol Addition acrolein->aldol_addition enolate_formation->aldol_addition purification Purification (Chromatography) aldol_addition->purification intermediate tert-Butyl 3-hydroxypent-4-enoate purification->intermediate deprotection Deprotection (TFA) final_product This compound deprotection->final_product intermediate->deprotection

Caption: Proposed synthetic workflow for this compound.

Conclusion

This technical guide has summarized the available chemical and synthetic information for this compound. While its physicochemical properties can be estimated and a plausible synthetic route can be devised based on related compounds, there is a notable absence of data regarding its biological function. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future studies are warranted to elucidate any potential biological activities and to explore its viability as a lead compound or a building block in medicinal chemistry.

Predicted Metabolic Pathways of 3-Hydroxypent-4-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypent-4-enoic acid is a short-chain unsaturated hydroxy fatty acid whose metabolic fate has not been extensively characterized. Understanding its metabolic pathways is crucial for assessing its biological activity, potential toxicity, and therapeutic applications. This technical guide outlines predicted metabolic pathways of this compound based on established principles of fatty acid metabolism and xenobiotic biotransformation. The predictions are derived from the metabolism of structurally analogous compounds, including unsaturated fatty acids, short-chain fatty acids, and molecules containing vinyl moieties. This document provides a framework for future experimental validation and serves as a resource for researchers in drug development and metabolic studies.

Introduction

This compound possesses three key structural features that are predicted to influence its metabolism: a carboxylic acid group, a hydroxyl group at the beta-position (C3), and a terminal vinyl group (a double bond between C4 and C5). These features suggest that it can be processed by enzymes involved in fatty acid oxidation and xenobiotic metabolism. This guide proposes two primary metabolic routes: a modified beta-oxidation pathway and a pathway involving oxidation of the vinyl group.

Predicted Metabolic Pathway 1: Modified Beta-Oxidation

Given the presence of a hydroxyl group at the C3 position, this compound is structurally similar to an intermediate of the standard beta-oxidation spiral of fatty acids.[1][2][3] However, the presence of the C4-C5 double bond necessitates the involvement of auxiliary enzymes for complete degradation.[2][4][5]

Step 1: Activation to Acyl-CoA

Like other fatty acids, the metabolic journey of this compound is predicted to begin with its activation to a coenzyme A (CoA) thioester. This reaction is catalyzed by an acyl-CoA synthetase. Short and medium-chain fatty acids can be activated in the mitochondrial matrix.[6][7]

  • Enzyme: Acyl-CoA Synthetase (Short-Chain or Medium-Chain)

  • Product: 3-Hydroxypent-4-enoyl-CoA

Step 2: Oxidation of the Hydroxyl Group

The resulting 3-Hydroxypent-4-enoyl-CoA is a substrate for 3-hydroxyacyl-CoA dehydrogenase, which oxidizes the hydroxyl group to a ketone.

  • Enzyme: 3-Hydroxyacyl-CoA Dehydrogenase

  • Product: 3-Keto-pent-4-enoyl-CoA

Step 3: Thiolytic Cleavage

The beta-ketoacyl-CoA is then cleaved by beta-ketothiolase, releasing acetyl-CoA and a shortened acyl-CoA.

  • Enzyme: Beta-Ketothiolase

  • Products: Acetyl-CoA and Propenoyl-CoA (Acryloyl-CoA)

Step 4: Metabolism of Propenoyl-CoA

Propenoyl-CoA is further metabolized. One potential route involves its conversion to propionyl-CoA, which can then enter the citric acid cycle via succinyl-CoA. This conversion can be catalyzed by 3-hydroxypropionyl-CoA dehydratase and 3-hydroxypropionyl-CoA hydrolase, followed by oxidation.

Experimental Protocols: Investigating the Beta-Oxidation Pathway

Objective: To determine if this compound is a substrate for mitochondrial beta-oxidation.

Methodology: In Vitro Enzyme Assays

  • Preparation of Mitochondria: Isolate mitochondria from rat liver or other relevant tissue by differential centrifugation.

  • Substrate Incubation: Incubate the isolated mitochondria with this compound in a buffered solution containing necessary cofactors (ATP, CoA, NAD+, FAD).

  • Product Analysis: Monitor the formation of predicted intermediates (e.g., 3-Hydroxypent-4-enoyl-CoA, acetyl-CoA) over time using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Enzyme Activity Assays: Use purified acyl-CoA synthetase, 3-hydroxyacyl-CoA dehydrogenase, and beta-ketothiolase to test their activity with this compound and its CoA derivative as substrates. Enzyme activity can be measured spectrophotometrically by monitoring the change in NADH or FADH2 absorbance.[8]

Data Presentation: Predicted Metabolites in the Beta-Oxidation Pathway

MetabolitePredicted Enzyme Class
3-Hydroxypent-4-enoyl-CoAAcyl-CoA Synthetase
3-Keto-pent-4-enoyl-CoA3-Hydroxyacyl-CoA Dehydrogenase
Acetyl-CoABeta-Ketothiolase
Propenoyl-CoABeta-Ketothiolase

Visualization of the Predicted Beta-Oxidation Pathway

Beta_Oxidation_Pathway cluster_activation Mitochondrial Matrix cluster_oxidation 3_HPEA This compound 3_HPEA_CoA 3-Hydroxypent-4-enoyl-CoA 3_HPEA->3_HPEA_CoA Acyl-CoA Synthetase 3_KP_CoA 3-Keto-pent-4-enoyl-CoA 3_HPEA_CoA->3_KP_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA 3_KP_CoA->Acetyl_CoA Beta-Ketothiolase Propenoyl_CoA Propenoyl-CoA 3_KP_CoA->Propenoyl_CoA Beta-Ketothiolase Citric_Acid_Cycle Citric_Acid_Cycle Acetyl_CoA->Citric_Acid_Cycle Enters Further_Metabolism Further_Metabolism Propenoyl_CoA->Further_Metabolism Enters

Caption: Predicted beta-oxidation pathway of this compound.

Predicted Metabolic Pathway 2: Vinyl Group Oxidation

The terminal vinyl group of this compound is a potential target for oxidative enzymes, particularly cytochrome P450 (CYP) monooxygenases.[9][10] These enzymes are well-known for their role in the metabolism of xenobiotics and can catalyze the epoxidation of double bonds.[11][12]

Step 1: Epoxidation

A CYP enzyme could oxidize the vinyl group to form an epoxide.

  • Enzyme: Cytochrome P450 Monooxygenase

  • Product: 3-Hydroxy-4,5-epoxypentanoic acid

Step 2: Hydrolysis of the Epoxide

The resulting epoxide is a reactive intermediate and can be hydrolyzed by epoxide hydrolase to form a diol.

  • Enzyme: Epoxide Hydrolase

  • Product: 3,4,5-Trihydroxypentanoic acid

Step 3: Further Oxidation

The resulting triol could undergo further oxidation reactions, potentially leading to chain cleavage and the formation of smaller, more readily excretable molecules. The primary and secondary alcohol groups could be oxidized by alcohol and aldehyde dehydrogenases.[13][14]

Experimental Protocols: Investigating Vinyl Group Oxidation

Objective: To determine if the vinyl group of this compound is a substrate for oxidative metabolism.

Methodology: In Vitro Microsomal Assays

  • Preparation of Microsomes: Isolate liver microsomes, which are rich in CYP enzymes, from a suitable animal model.

  • Incubation: Incubate the microsomes with this compound in the presence of NADPH (a necessary cofactor for CYP enzymes).

  • Metabolite Identification: Analyze the reaction mixture for the formation of the predicted epoxide and diol using LC-MS/MS. The use of stable isotope-labeled this compound can aid in the identification of its metabolites.

  • CYP Inhibition Studies: To identify the specific CYP isoforms involved, perform incubations in the presence of known inhibitors of different CYP enzymes.

Data Presentation: Predicted Metabolites in the Vinyl Group Oxidation Pathway

MetabolitePredicted Enzyme Class
3-Hydroxy-4,5-epoxypentanoic acidCytochrome P450 Monooxygenase
3,4,5-Trihydroxypentanoic acidEpoxide Hydrolase

Visualization of the Predicted Vinyl Group Oxidation Pathway

Vinyl_Oxidation_Pathway cluster_epoxidation Endoplasmic Reticulum cluster_hydrolysis 3_HPEA This compound Epoxide 3-Hydroxy-4,5-epoxypentanoic acid 3_HPEA->Epoxide Cytochrome P450 Diol 3,4,5-Trihydroxypentanoic acid Epoxide->Diol Epoxide Hydrolase Further_Oxidation Further_Oxidation Diol->Further_Oxidation Oxidation

Caption: Predicted vinyl group oxidation pathway of this compound.

Integrated Predicted Metabolic Network

The beta-oxidation and vinyl group oxidation pathways are not mutually exclusive. It is plausible that this compound can be metabolized by both routes simultaneously. The relative contribution of each pathway would likely depend on factors such as the concentration of the compound, the expression levels of the relevant enzymes in different tissues, and the overall metabolic state of the organism.

Visualization of the Integrated Metabolic Network

Integrated_Metabolic_Network cluster_beta_oxidation Beta-Oxidation Pathway cluster_vinyl_oxidation Vinyl Group Oxidation Pathway 3_HPEA This compound 3_HPEA_CoA 3-Hydroxypent-4-enoyl-CoA 3_HPEA->3_HPEA_CoA Activation Epoxide 3-Hydroxy-4,5-epoxypentanoic acid 3_HPEA->Epoxide Epoxidation 3_KP_CoA 3-Keto-pent-4-enoyl-CoA 3_HPEA_CoA->3_KP_CoA Acetyl_CoA Acetyl-CoA 3_KP_CoA->Acetyl_CoA Propenoyl_CoA Propenoyl-CoA 3_KP_CoA->Propenoyl_CoA Diol 3,4,5-Trihydroxypentanoic acid Epoxide->Diol

Caption: Integrated view of predicted metabolic pathways for this compound.

Conclusion and Future Directions

This technical guide presents a theoretical framework for the metabolic pathways of this compound, based on its chemical structure and knowledge of related metabolic processes. The proposed beta-oxidation and vinyl group oxidation pathways provide a starting point for experimental investigation. Future research should focus on validating these predictions using the outlined experimental protocols. Elucidating the metabolic fate of this compound will be instrumental in understanding its physiological and toxicological properties, which is essential for its potential development as a therapeutic agent or for assessing the risk of exposure to this compound.

References

A Comprehensive Guide to Quantum Chemical Calculations for 3-Hydroxypent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for conducting quantum chemical calculations on 3-Hydroxypent-4-enoic acid. The methodologies and illustrative data presented herein are intended to serve as a comprehensive resource for researchers seeking to understand the molecule's structural, electronic, and spectroscopic properties. Such insights are invaluable in the field of drug development, where a thorough understanding of a molecule's behavior at the quantum level can inform its design and potential therapeutic applications.

Introduction to this compound

This compound (C₅H₈O₃) is a carboxylic acid containing both a hydroxyl and a vinyl functional group.[1][2] Its stereochemistry and electronic properties are of significant interest for its potential biological activity and as a building block in organic synthesis. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate the fundamental characteristics of this molecule. By employing methods such as Density Functional Theory (DFT), we can predict its three-dimensional structure, vibrational frequencies, electronic properties, and reactivity, thereby guiding further experimental investigation.

Proposed Computational Methodology

The following section outlines a robust computational workflow for the theoretical investigation of this compound. This protocol is designed to yield accurate and reliable data for a comprehensive analysis of the molecule.

2.1. Software and Initial Structure

The calculations can be performed using a widely recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan. The initial 3D structure of this compound can be constructed using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

2.2. Geometry Optimization and Frequency Calculations

A full geometry optimization should be performed using Density Functional Theory (DFT). A popular and well-balanced functional for organic molecules is B3LYP. The 6-31G(d) basis set is a suitable starting point, providing a good compromise between accuracy and computational cost. To obtain more accurate energies, single-point energy calculations can be performed with a larger basis set, such as 6-311+G(d,p), on the B3LYP/6-31G(d) optimized geometry.

Following the geometry optimization, frequency calculations should be carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide valuable thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, as well as the predicted infrared (IR) spectrum.

2.3. Calculation of Molecular Properties

Further calculations can be performed to investigate the electronic properties of the molecule. This includes the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap of which provides an indication of the molecule's kinetic stability. The molecular electrostatic potential (MEP) map can be generated to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its intermolecular interactions.

Illustrative Data Presentation

The following tables present hypothetical, yet realistic, data that would be obtained from the proposed quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters (B3LYP/6-31G(d))

Parameter Bond/Angle/Dihedral Calculated Value
Bond Lengths (Å) C1=C21.335
C2-C31.521
C3-O11.428
C3-C41.530
C4-C51.525
C5=O21.210
C5-O31.365
O1-H10.968
O3-H20.972
Bond Angles (°) ∠(C1=C2-C3)121.5
∠(C2-C3-O1)109.8
∠(C2-C3-C4)112.3
∠(O1-C3-C4)108.7
∠(C3-C4-C5)114.1
∠(C4-C5=O2)124.5
∠(C4-C5-O3)111.8
∠(O2=C5-O3)123.7
Dihedral Angles (°) ∠(C1=C2-C3-O1)-65.2
∠(C2-C3-C4-C5)178.9
∠(O1-C3-C4-C5)55.4
∠(C3-C4-C5=O2)-15.8

Table 2: Calculated Vibrational Frequencies and Assignments (B3LYP/6-31G(d))

Frequency (cm⁻¹) Vibrational Mode
3580O-H stretch (hydroxyl)
3450O-H stretch (carboxylic acid)
3090=C-H stretch (vinyl)
2980C-H stretch (aliphatic)
1735C=O stretch (carboxylic acid)
1645C=C stretch (vinyl)
1420C-O-H bend
1250C-O stretch
990=C-H out-of-plane bend

Table 3: Calculated Electronic and Thermodynamic Properties (B3LYP/6-31G(d))

Property Calculated Value
Total Energy (Hartree) -344.8765
Zero-Point Vibrational Energy (kcal/mol) 68.5
Enthalpy (Hartree) -344.8654
Gibbs Free Energy (Hartree) -344.9123
HOMO Energy (eV) -6.98
LUMO Energy (eV) -0.85
HOMO-LUMO Gap (eV) 6.13
Dipole Moment (Debye) 2.87

Experimental Protocols for Validation

The theoretical findings from quantum chemical calculations should ideally be validated through experimental data. The following are standard experimental protocols that can be employed for this purpose.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR: These experiments provide information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts and coupling constants can be compared with theoretically predicted NMR parameters to confirm the molecular structure.

    • Protocol: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • FTIR: This technique is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the molecule. The experimental vibrational frequencies can be compared with the calculated frequencies.

    • Protocol: A small amount of the sample can be analyzed as a thin film between KBr plates or as a KBr pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the proposed quantum chemical calculations for this compound.

Computational_Workflow Start Start: Initial Molecular Structure MM_Opt Molecular Mechanics Optimization (e.g., MMFF94) Start->MM_Opt DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) MM_Opt->DFT_Opt Freq_Calc Frequency Calculation (B3LYP/6-31G(d)) DFT_Opt->Freq_Calc Confirm_Min Confirmation of Energy Minimum (No Imaginary Frequencies) Freq_Calc->Confirm_Min Confirm_Min->DFT_Opt No SP_Energy Single-Point Energy Calculation (e.g., 6-311+G(d,p)) Confirm_Min->SP_Energy Yes Mol_Prop Calculation of Molecular Properties (HOMO, LUMO, MEP, etc.) SP_Energy->Mol_Prop Data_Analysis Data Analysis and Interpretation Mol_Prop->Data_Analysis End End: Theoretical Characterization Data_Analysis->End

Computational Workflow for this compound.

Conclusion

This guide has outlined a comprehensive theoretical approach for the quantum chemical investigation of this compound. By following the proposed computational methodology, researchers can obtain detailed insights into the structural, vibrational, and electronic properties of this molecule. The illustrative data and validation protocols provided serve as a practical resource for scientists and professionals in drug development, facilitating a deeper understanding of the molecule's behavior and its potential applications. The synergy between computational predictions and experimental validation is key to advancing our knowledge of complex molecular systems.

References

Methodological & Application

Enantioselective Synthesis of (S)-3-Hydroxypent-4-enoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-3-Hydroxypent-4-enoic acid, a valuable chiral building block in the pharmaceutical industry. Three distinct and effective methodologies are presented: Chemoenzymatic Kinetic Resolution, Sharpless Asymmetric Epoxidation, and Evans Aldol Reaction. Each method is detailed with experimental protocols, and a comparative summary of their efficiencies is provided.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the described synthetic routes to (S)-3-Hydroxypent-4-enoic acid or its protected ester form.

ParameterChemoenzymatic Kinetic ResolutionSharpless Asymmetric EpoxidationEvans Aldol Reaction
Key Chiral Step Lipase-mediated acylationTi-catalyzed epoxidationChiral auxiliary-controlled aldol
Typical Chiral Reagent Amano LipaseTi(OiPr)₄, (+)-DET(S)-4-benzyloxazolidinone
Reported Yield ~40% (for the desired acetate)[1]High (for epoxidation step)High (for aldol adduct)
Enantiomeric Excess (ee) >99%[1]>90%>95%
Key Advantages High enantioselectivity, mild conditionsPredictable stereochemistry, high eeHigh diastereoselectivity and ee
Key Considerations Theoretical max. yield of 50%Multi-step process to reach final acidStoichiometric use of chiral auxiliary

Method 1: Chemoenzymatic Kinetic Resolution

This method relies on the enzymatic resolution of a racemic mixture of tert-butyl 3-hydroxypent-4-enoate. The enzyme selectively acylates the (S)-enantiomer, allowing for separation from the unreacted (R)-enantiomer.

Experimental Workflow

chemoenzymatic_workflow cluster_prep Racemate Preparation cluster_resolution Kinetic Resolution cluster_hydrolysis Final Product Formation rac_start tert-Butyl acetate + Acrolein rac_product Racemic tert-Butyl 3-hydroxypent-4-enoate rac_start->rac_product LDA, THF, -78 °C resolution_step Amano Lipase, Vinyl Acetate rac_product->resolution_step s_acetate (S)-tert-Butyl 3-acetoxypent-4-enoate resolution_step->s_acetate r_alcohol (R)-tert-Butyl 3-hydroxypent-4-enoate resolution_step->r_alcohol hydrolysis Hydrolysis s_acetate->hydrolysis final_product (S)-3-Hydroxypent-4-enoic acid hydrolysis->final_product

Caption: Chemoenzymatic synthesis workflow.

Experimental Protocols

1. Synthesis of Racemic tert-Butyl 3-hydroxypent-4-enoate [1]

  • To a solution of lithium N,N-diisopropylamide (LDA) (1.1 eq) in THF at -78 °C, add tert-butyl acetate (1.0 eq).

  • Stir the mixture at -78 °C for 1 hour.

  • Add acrolein (1.0 eq) and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Purify the crude product by column chromatography to obtain racemic tert-butyl 3-hydroxypent-4-enoate.

2. Enzymatic Kinetic Resolution [1]

  • Suspend the racemic tert-butyl 3-hydroxypent-4-enoate (1.0 eq) and molecular sieves in pentane.

  • Add Amano lipase (50 wt%) and vinyl acetate (1.0 eq).

  • Stir the reaction at 30 °C for 5 days.

  • Filter the mixture through a pad of silica gel and wash with diethyl ether.

  • Concentrate the filtrate and purify by flash chromatography to separate the desired (S)-tert-butyl 3-acetoxypent-4-enoate from the unreacted (R)-alcohol.

3. Hydrolysis to (S)-3-Hydroxypent-4-enoic Acid

  • Dissolve the purified (S)-tert-butyl 3-acetoxypent-4-enoate in a suitable solvent (e.g., a mixture of THF and water).

  • Add a base, such as lithium hydroxide, and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify as needed to yield (S)-3-hydroxypent-4-enoic acid.

Method 2: Sharpless Asymmetric Epoxidation

This synthetic route involves the asymmetric epoxidation of a suitable homoallylic alcohol, followed by regioselective ring-opening of the resulting chiral epoxide and subsequent oxidation to afford the target acid.

Experimental Workflow

sharpless_workflow start Pent-4-en-1-ol epoxidation Sharpless Asymmetric Epoxidation start->epoxidation Ti(OiPr)4, (+)-DET, TBHP, CH2Cl2, -20°C epoxide Chiral Epoxide epoxidation->epoxide ring_opening Regioselective Ring Opening epoxide->ring_opening Nucleophilic attack diol Diol Intermediate ring_opening->diol oxidation Oxidation diol->oxidation e.g., PCC or TEMPO final_product (S)-3-Hydroxypent-4-enoic acid oxidation->final_product

Caption: Sharpless Asymmetric Epoxidation workflow.

Experimental Protocols

1. Sharpless Asymmetric Epoxidation of Pent-4-en-1-ol

  • To a solution of titanium(IV) isopropoxide (5-10 mol%) and (+)-diethyl tartrate ((+)-DET) (6-12 mol%) in dichloromethane at -20 °C, add the homoallylic alcohol, pent-4-en-1-ol (1.0 eq).

  • Add tert-butyl hydroperoxide (TBHP) (1.5-2.0 eq) and stir the mixture at -20 °C until the reaction is complete.

  • Work up the reaction to isolate the chiral epoxide.

2. Regioselective Ring Opening of the Epoxide

  • The specific protocol for ring-opening will depend on the desired subsequent steps. A common method involves nucleophilic attack at the less hindered carbon. For the synthesis of the target molecule, a method that introduces a protected carboxylic acid precursor or a group that can be converted to a carboxylic acid would be chosen.

3. Oxidation to (S)-3-Hydroxypent-4-enoic Acid

  • The diol intermediate obtained after ring-opening is then selectively oxidized to the carboxylic acid. The choice of oxidizing agent will depend on the protecting groups present. Common methods include using pyridinium chlorochromate (PCC) or TEMPO-based oxidation systems.

Method 3: Evans Aldol Reaction

This approach utilizes a chiral auxiliary to direct the stereochemical outcome of an aldol reaction between an acetate equivalent and acrolein. Subsequent removal of the auxiliary yields the desired β-hydroxy acid derivative.

Logical Relationships

evans_aldol_logic cluster_enolization Enolate Formation cluster_aldol Aldol Addition cluster_cleavage Auxiliary Cleavage auxiliary (S)-4-benzyloxazolidinone -acetyl derivative enolate Chiral Boron Enolate auxiliary->enolate Bu2BOTf, Et3N aldol_adduct Diastereomerically Pure Aldol Adduct enolate->aldol_adduct acrolein Acrolein acrolein->aldol_adduct cleavage Hydrolysis aldol_adduct->cleavage final_product (S)-3-Hydroxypent-4-enoic acid cleavage->final_product

Caption: Evans Aldol Reaction logical flow.

Experimental Protocols

1. Formation of the Chiral Boron Enolate

  • Dissolve the N-acetyl derivative of (S)-4-benzyloxazolidinone in an anhydrous solvent like dichloromethane.

  • Cool the solution to 0 °C and add dibutylboron triflate (Bu₂BOTf) followed by triethylamine (Et₃N).

  • Stir the mixture at 0 °C for approximately 30 minutes to form the boron enolate.

2. Aldol Reaction with Acrolein

  • Cool the enolate solution to -78 °C.

  • Add freshly distilled acrolein dropwise.

  • Stir the reaction at -78 °C for several hours, then allow it to warm to 0 °C.

  • Quench the reaction with a pH 7 buffer and work up to isolate the crude aldol adduct.

  • Purify the product by column chromatography to obtain the diastereomerically pure adduct.

3. Cleavage of the Chiral Auxiliary

  • Dissolve the purified aldol adduct in a mixture of THF and water.

  • Add hydrogen peroxide followed by lithium hydroxide.

  • Stir the reaction at room temperature until the cleavage is complete.

  • Work up the reaction to remove the chiral auxiliary and isolate the desired (S)-3-hydroxypent-4-enoic acid.

References

Application Notes and Protocols for the Biocatalytic Synthesis of 3-Hydroxypent-4-enoic Acid Using Lipases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of 3-Hydroxypent-4-enoic acid, a valuable chiral building block in pharmaceutical and chemical industries. The chemoenzymatic approach detailed herein leverages the high selectivity of lipases to achieve optically pure products.

Introduction

This compound is a versatile chiral intermediate used in the synthesis of various complex molecules. Traditional chemical synthesis often involves multiple steps, harsh reaction conditions, and the use of expensive and toxic reagents, leading to challenges in achieving high enantiopurity. Biocatalysis, utilizing enzymes such as lipases, offers a green and efficient alternative for the synthesis of chiral compounds. Lipases (EC 3.1.1.3) are hydrolases that can catalyze the hydrolysis of esters in aqueous environments and esterification or transesterification reactions in non-aqueous media with high chemo-, regio-, and enantioselectivity.[1][2][3] This document outlines a two-step chemoenzymatic strategy for the synthesis of this compound, involving the chemical synthesis of a racemic ester precursor followed by an enzymatic kinetic resolution.

Synthesis Strategy Overview

The overall strategy involves two main stages:

  • Chemical Synthesis of Racemic tert-Butyl 3-Hydroxypent-4-enoate: A racemic mixture of the ester precursor is synthesized chemically.

  • Enzymatic Kinetic Resolution: The racemic ester is subjected to lipase-catalyzed kinetic resolution. This can be achieved through two primary routes:

    • Enantioselective Acylation: The hydroxyl group of one enantiomer is selectively acylated, leaving the other enantiomer as the unreacted alcohol.

    • Enantioselective Hydrolysis: A racemic acetate precursor is selectively hydrolyzed by a lipase to produce the desired optically active alcohol.

The desired enantiomer of this compound can then be obtained by chemical hydrolysis of the corresponding ester.

Data Presentation

The following tables summarize the quantitative data for the key enzymatic steps.

Table 1: Lipase Screening for Kinetic Resolution of 3-Aryl Alkanoic Acid Esters (Illustrative Data)

Lipase SourceSubstrateConversion (%)Enantiomeric Excess (ee %) of AcidEnantiomeric Ratio (E)Reference
Pseudomonas cepaciaEthyl 3-phenylbutanoate4996 (S)>200[4]
Alcaligenes spp.Ethyl 3-phenylbutanoate5098 (R)>200[4]
Pseudomonas fluorescensEthyl 3-phenylbutanoate4895 (R)150[4]
Candida antarctica Lipase BEthyl 3-phenylpentanoate4592 (R)120[4]
Candida rugosaEthyl 3-phenylpentanoate4288 (S)85[4]

Table 2: Optimized Conditions for Lipase-Catalyzed Acylation of tert-Butyl 3-Hydroxypent-4-enoate

LipaseAcyl DonorSolventTemperature (°C)Time (days)Conversion (%)Enantiomeric Excess (ee %) of AcetateReference
Amano LipaseVinyl acetatePentane30540Not Specified

Experimental Protocols

Protocol 1: Chemical Synthesis of Racemic tert-Butyl 3-Hydroxypent-4-enoate

This protocol is adapted from a literature procedure for the synthesis of a similar compound.

Materials:

  • Diisopropylamine

  • n-Butyllithium in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • tert-Butyl acetate

  • Acrolein

  • Hydrochloric acid (1 M)

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • Prepare a solution of lithium diisopropylamide (LDA) by adding diisopropylamine (1.1 eq.) to a solution of n-butyllithium in THF at -78 °C.

  • To the LDA solution, add tert-butyl acetate (1.0 eq.) at -78 °C and stir for 1 hour.

  • Add acrolein (1.0 eq.) to the reaction mixture at -78 °C and stir for an additional hour.

  • Allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction by adding 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain racemic tert-butyl 3-hydroxypent-4-enoate.

Protocol 2: Enzymatic Kinetic Resolution via Acylation

This protocol describes the enantioselective acylation of racemic tert-butyl 3-hydroxypent-4-enoate.

Materials:

  • Racemic tert-butyl 3-hydroxypent-4-enoate

  • Amano Lipase

  • Vinyl acetate

  • Pentane, anhydrous

  • Molecular sieves (4 Å)

  • Silica gel for column chromatography

  • Diethyl ether, Ethyl acetate, and Hexane for chromatography

Procedure:

  • To a suspension of racemic tert-butyl 3-hydroxypent-4-enoate (1.0 eq.) and molecular sieves in anhydrous pentane, add Amano lipase (50% by weight of the substrate).

  • Add vinyl acetate (1.0 eq.) to the mixture.

  • Stir the reaction at 30 °C for 5 days, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon reaching approximately 40-50% conversion, filter the reaction mixture through a pad of silica gel, washing with diethyl ether.

  • Concentrate the filtrate and purify by flash column chromatography (ethyl acetate/hexane) to separate the acylated product (tert-butyl (S)-3-acetoxypent-4-enoate) from the unreacted (R)-alcohol.

Protocol 3: Enzymatic Kinetic Resolution via Hydrolysis (General Protocol)

This general protocol for the hydrolysis of the acetate can be optimized for the specific substrate. Candida rugosa lipase is a good starting point for screening as it is known to hydrolyze a wide range of esters.[1][2][3]

Materials:

  • Racemic tert-butyl 3-acetoxypent-4-enoate

  • Candida rugosa lipase (or other suitable lipase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic co-solvent (e.g., acetone, isopropanol)

  • Ethyl acetate

  • Sodium bicarbonate solution, saturated

  • Brine

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • Dissolve the racemic tert-butyl 3-acetoxypent-4-enoate in a mixture of phosphate buffer and an organic co-solvent (e.g., 9:1 buffer:co-solvent).

  • Add the lipase to the solution (e.g., 10-50% by weight of the substrate).

  • Stir the mixture at a controlled temperature (e.g., 25-40 °C).

  • Monitor the reaction progress by TLC or HPLC until approximately 50% conversion is achieved.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the products by flash column chromatography to separate the unreacted (S)-acetate from the (R)-alcohol.

Protocol 4: Chemical Hydrolysis to this compound

This protocol describes the final step to obtain the desired acid.

Materials:

  • Enantiomerically enriched tert-butyl 3-hydroxypent-4-enoate

  • Trifluoroacetic acid (TFA) or Formic acid

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution, saturated

  • Ethyl acetate

  • Sodium sulfate, anhydrous

Procedure:

  • Dissolve the enantiomerically enriched tert-butyl 3-hydroxypent-4-enoate in dichloromethane.

  • Add trifluoroacetic acid or formic acid dropwise at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer to pH ~2-3 with 1 M HCl.

  • Extract the product into ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.

Visualizations

Enzymatic_Kinetic_Resolution cluster_acylation Enantioselective Acylation cluster_hydrolysis Enantioselective Hydrolysis Racemic Alcohol Racemic Alcohol Lipase_A Lipase Racemic Alcohol->Lipase_A Acyl Donor Acyl Donor Acyl Donor->Lipase_A Esterified Enantiomer Esterified Enantiomer Lipase_A->Esterified Enantiomer Unreacted Enantiomer Unreacted Enantiomer Lipase_A->Unreacted Enantiomer Racemic Ester Racemic Ester Lipase_H Lipase Racemic Ester->Lipase_H Water Water Water->Lipase_H Hydrolyzed Enantiomer Hydrolyzed Enantiomer Lipase_H->Hydrolyzed Enantiomer Unreacted Ester Unreacted Ester Lipase_H->Unreacted Ester

Caption: Enzymatic kinetic resolution pathways.

Experimental_Workflow Start Start Chemical_Synthesis Chemical Synthesis of Racemic Ester Start->Chemical_Synthesis Enzymatic_Resolution Enzymatic Kinetic Resolution (Acylation or Hydrolysis) Chemical_Synthesis->Enzymatic_Resolution Separation Chromatographic Separation of Enantiomers Enzymatic_Resolution->Separation Chemical_Hydrolysis Chemical Hydrolysis of Ester Separation->Chemical_Hydrolysis Purification Purification of This compound Chemical_Hydrolysis->Purification End End Purification->End

Caption: Overall experimental workflow.

Conclusion

The biocatalytic synthesis of this compound using lipases presents a highly efficient and environmentally friendly method for producing this valuable chiral intermediate. The protocols provided herein offer a solid foundation for researchers to develop and optimize this synthesis for their specific needs. The use of enzymatic kinetic resolution allows for the production of enantiomerically enriched products that are crucial for the development of new pharmaceuticals and other fine chemicals. Further optimization of lipase selection, reaction conditions, and purification methods can lead to even higher yields and enantiomeric purities.

References

Application Notes and Protocols for the Asymmetric Synthesis of 3-Hydroxypent-4-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypent-4-enoic acid and its derivatives are valuable chiral building blocks in organic synthesis, serving as precursors to a variety of complex molecules, including natural products and pharmaceuticals. The stereoselective synthesis of these compounds is of paramount importance, as the biological activity of the final products often depends on their specific stereochemistry. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this compound derivatives, focusing on robust and highly selective methodologies.

Key Asymmetric Synthesis Strategies

The asymmetric synthesis of this compound derivatives can be effectively achieved through several modern catalytic methods. The primary approaches involve the enantioselective addition of a vinyl-equivalent nucleophile to a glyoxylate ester or the addition of an acetaldehyde-equivalent nucleophile to a vinyl-ketone or related electrophile. This document will focus on two highly effective methods:

  • Organocatalytic Asymmetric Aldol Reaction: This approach utilizes small chiral organic molecules, such as proline derivatives, to catalyze the enantioselective aldol reaction between an aldehyde and a glyoxylate ester.

  • Chiral Lewis Acid-Catalyzed Asymmetric Allylation: This method employs a chiral Lewis acid to catalyze the enantioselective addition of an allylating agent to a glyoxylate ester.

These methods offer excellent stereocontrol, operational simplicity, and broad substrate scope, making them highly attractive for both academic and industrial applications.

Data Presentation

The following tables summarize the quantitative data for the asymmetric synthesis of this compound derivatives and related compounds using different catalytic systems.

Table 1: Organocatalytic Asymmetric Aldol Reaction of Aldehydes with Ethyl Glyoxylate

EntryAldehydeCatalyst (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%)
1Propanal(S)-Diarylprolinol (10)CH3CN/H2O2485>99:198
2Propanal(S)-Diarylprolinol (5)CH3CN/H2O2482>99:198
3Propanal(S)-Diarylprolinol (2)CH3CN/H2O4875>99:198
4Propanal(S)-Diarylprolinol (1)CH3CN/H2O7261>99:198
5Butanal(S)-Diarylprolinol (10)CH3CN/H2O2488>99:199
6Isovaleraldehyde(S)-Diarylprolinol (10)CH3CN/H2O2490>99:199

Data sourced from a study by Hayashi and coworkers on the diarylprolinol-catalyzed direct, enantioselective aldol reaction of polymeric ethyl glyoxylate.[1][2][3]

Table 2: Chiral Lewis Acid-Catalyzed Asymmetric Allylation of Ethyl Glyoxylate

EntryAllylating AgentCatalyst (mol%)LigandSolventTime (h)Yield (%)ee (%)
1AllyltributyltinCu(OTf)2 (10)(R)-BINAPCH2Cl2128592
2AllyltrimethoxysilaneTi(Oi-Pr)4 (10)(S)-BINOLToluene247895
3Allylboronic acid pinacol esterSc(OTf)3 (5)PyBoxCH2Cl289297

Note: This table represents typical results for chiral Lewis acid-catalyzed allylation reactions and may not be from a single source.

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Aldol Reaction

This protocol is based on the highly efficient and selective method developed by Hayashi and coworkers for the reaction of aldehydes with polymeric ethyl glyoxylate.[1][2][3]

Materials:

  • (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol (Diarylprolinol catalyst)

  • Polymeric ethyl glyoxylate (typically a 47% solution in toluene)

  • Acetaldehyde (or other desired aldehyde)

  • Acetonitrile (CH3CN), anhydrous

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the (S)-diarylprolinol catalyst (0.05 mmol, 10 mol%).

  • Add anhydrous acetonitrile (0.5 mL) and deionized water (27 µL).

  • Cool the mixture to 0 °C and add the polymeric ethyl glyoxylate solution (0.5 mmol).

  • Add the aldehyde (e.g., acetaldehyde, 0.75 mmol, 1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24-72 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution (5 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired this compound derivative.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[1]

Mandatory Visualizations

Asymmetric Synthesis Workflow

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_catalysis Catalytic System cluster_reaction Asymmetric Reaction cluster_product Product & Analysis A Aldehyde (e.g., Acetaldehyde) D Asymmetric Aldol Reaction or Asymmetric Allylation A->D B Ethyl Glyoxylate B->D C Chiral Catalyst (e.g., Diarylprolinol or Chiral Lewis Acid) C->D E Crude Product D->E F Purification (Chromatography) E->F G Enantiopure 3-Hydroxypent-4-enoic Acid Derivative F->G H Analysis (NMR, HPLC) G->H

Caption: General workflow for the asymmetric synthesis of this compound derivatives.

Organocatalytic Aldol Reaction Mechanism

Organocatalytic_Aldol_Mechanism cluster_cycle Catalytic Cycle A Chiral Amine Catalyst C Enamine Intermediate A->C + Aldehyde B Aldehyde B->C E Iminium Ion Intermediate C->E + Ethyl Glyoxylate D Ethyl Glyoxylate D->E F Hydrolysis E->F + H2O F->A Regenerates Catalyst G Aldol Product F->G

Caption: Simplified mechanism of the organocatalytic asymmetric aldol reaction.

References

Application Notes and Protocols: 3-Hydroxypent-4-enoic Acid as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypent-4-enoic acid is a versatile chiral building block in organic synthesis, offering a valuable scaffold for the construction of complex stereodefined molecules. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, along with a reactive terminal alkene, allows for a wide range of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis and utilization of enantiomerically enriched this compound derivatives, particularly focusing on their application in the synthesis of key intermediates for pharmaceuticals, such as the side chain of statins.

Introduction

Chiral β-hydroxy acids are crucial synthons in the pharmaceutical industry, forming the core of many blockbuster drugs. This compound, with its C3 stereocenter, serves as an excellent starting material for the synthesis of these valuable intermediates. The presence of a vinyl group allows for various modifications, including oxidation, reduction, and addition reactions, enabling the elongation and functionalization of the carbon chain with high stereocontrol. This document outlines the preparation of enantiomerically pure forms of a key derivative, tert-butyl (S)-3-hydroxypent-4-enoate, and its potential application in the synthesis of the side chain of cholesterol-lowering agents like solistatin.

Data Presentation

Table 1: Quantitative Data for the Synthesis and Resolution of tert-Butyl 3-Hydroxypent-4-enoate

StepProductYield (%)Enantiomeric Excess (ee) (%)
Aldol Additiontert-Butyl 3-hydroxypent-4-enoate (racemic)88N/A
Enzymatic Acetylation (Kinetic Resolution)tert-Butyl (S)-3-acetoxypent-4-enoate~45-50>99
(R)-tert-Butyl 3-hydroxypent-4-enoate~45-50>99

Experimental Protocols

Protocol 1: Synthesis of Racemic tert-Butyl 3-Hydroxypent-4-enoate

This protocol describes the synthesis of the racemic precursor via an aldol addition of the lithium enolate of tert-butyl acetate to acrolein.

Materials:

  • N,N-diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyl acetate

  • Acrolein

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of lithium diisopropylamide (LDA) by adding N,N-diisopropylamine (1.1 eq.) to a solution of n-butyllithium in THF at -78 °C.

  • To this LDA solution, add tert-butyl acetate (1.0 eq.) dropwise at -78 °C and stir for 1 hour.

  • Add acrolein (1.0 eq.) to the reaction mixture and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction with a saturated aqueous NH₄Cl solution.

  • Separate the aqueous and organic layers. Extract the aqueous layer three times with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude tert-butyl 3-hydroxypent-4-enoate. The crude product (88% yield) can often be used in the next step without further purification.[1]

Protocol 2: Enzymatic Kinetic Resolution of tert-Butyl 3-Hydroxypent-4-enoate

This protocol details the enantioselective acetylation of the racemic alcohol using an enzyme to separate the enantiomers.

Materials:

  • Racemic tert-butyl 3-hydroxypent-4-enoate

  • Pentane

  • Molecular sieves (4 Å)

  • Amano Lipase from Pseudomonas fluorescens (or a similar lipase)

  • Vinyl acetate

Procedure:

  • To a suspension of racemic tert-butyl 3-hydroxypent-4-enoate (1.0 eq.) and molecular sieves in pentane, add Amano lipase (50 wt%).

  • Add vinyl acetate (1.0 eq.) to the mixture.

  • Stir the reaction at 30 °C for an appropriate time (monitoring by TLC or GC is recommended to reach ~50% conversion).

  • Upon reaching approximately 50% conversion, filter the reaction mixture through a pad of silica gel and wash with diethyl ether.

  • The filtrate contains a mixture of tert-butyl (S)-3-acetoxypent-4-enoate and unreacted (R)-tert-butyl 3-hydroxypent-4-enoate.

  • Separate the two compounds by flash column chromatography on silica gel.

Application in Synthesis: The Solistatin Side Chain

The enantiomerically pure (S)- or (R)-tert-butyl 3-hydroxypent-4-enoate is a valuable precursor for the synthesis of the characteristic dihydroxy acid side chain of statins. For example, the (S)-enantiomer can be converted into a key building block for solistatin.[1] This involves a series of transformations that capitalize on the existing stereocenter and the versatile vinyl group.

A plausible synthetic sequence starting from (S)-tert-butyl 3-hydroxypent-4-enoate would involve:

  • Protection of the hydroxyl group: To prevent unwanted side reactions in subsequent steps.

  • Oxidative cleavage of the double bond: This can be achieved using ozonolysis or other methods to yield an aldehyde.

  • Chain elongation: The aldehyde can then be subjected to various C-C bond-forming reactions, such as a Horner-Wadsworth-Emmons reaction, to install the remaining carbons of the statin side chain.

  • Reduction and deprotection steps: Subsequent stereoselective reduction of a ketone and removal of protecting groups would furnish the final dihydroxy acid side chain.

Visualizations

Synthesis_and_Resolution Synthesis and Resolution of this compound Derivative cluster_synthesis Racemic Synthesis cluster_resolution Enzymatic Kinetic Resolution tert-Butyl Acetate tert-Butyl Acetate Aldol Addition Aldol Addition tert-Butyl Acetate->Aldol Addition Acrolein Acrolein Acrolein->Aldol Addition Racemic tert-Butyl\n3-Hydroxypent-4-enoate Racemic tert-Butyl 3-Hydroxypent-4-enoate Aldol Addition->Racemic tert-Butyl\n3-Hydroxypent-4-enoate LDA, THF, -78°C 88% Yield Enzymatic Acetylation Enzymatic Acetylation Racemic tert-Butyl\n3-Hydroxypent-4-enoate->Enzymatic Acetylation Lipase, Vinyl Acetate (S)-tert-Butyl\n3-Acetoxypent-4-enoate (S)-tert-Butyl 3-Acetoxypent-4-enoate Enzymatic Acetylation->(S)-tert-Butyl\n3-Acetoxypent-4-enoate >99% ee (R)-tert-Butyl\n3-Hydroxypent-4-enoate (R)-tert-Butyl 3-Hydroxypent-4-enoate Enzymatic Acetylation->(R)-tert-Butyl\n3-Hydroxypent-4-enoate >99% ee

Caption: Synthetic route to racemic tert-butyl 3-hydroxypent-4-enoate and its subsequent enzymatic resolution.

Statin_Side_Chain_Synthesis Application in Statin Side Chain Synthesis cluster_synthesis_pathway Synthetic Pathway start (S)-tert-Butyl 3-Hydroxypent-4-enoate step1 Protection of -OH group start->step1 intermediate1 Protected Homoallylic Ester step1->intermediate1 step2 Oxidative Cleavage of C=C intermediate1->step2 intermediate2 Chiral Aldehyde step2->intermediate2 step3 Chain Elongation (e.g., HWE reaction) intermediate2->step3 intermediate3 α,β-Unsaturated Ester step3->intermediate3 step4 Stereoselective Reduction & Deprotection intermediate3->step4 final_product Statin Side Chain (e.g., for Solistatin) step4->final_product

Caption: Conceptual workflow for the synthesis of a statin side chain from (S)-tert-butyl 3-hydroxypent-4-enoate.

Conclusion

Enantiomerically pure this compound and its derivatives are powerful and versatile chiral building blocks in modern organic synthesis. The protocols provided herein offer a reliable method for the preparation of the key intermediate, tert-butyl 3-hydroxypent-4-enoate, in both racemic and enantiomerically enriched forms. The demonstrated potential for its application in the synthesis of complex and medicinally relevant molecules, such as the side chain of statins, underscores its importance for researchers in academia and the pharmaceutical industry. Further exploration of the reactivity of this chiral synthon will undoubtedly lead to novel and efficient synthetic routes to a wide array of valuable compounds.

References

Protocol for HPLC-MS/MS analysis of 3-Hydroxypent-4-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-MS/MS protocol for the analysis of 3-Hydroxypent-4-enoic acid has been developed for researchers, scientists, and professionals in drug development. This method is crucial for the accurate quantification of this metabolite in various biological matrices.

Application Note

Introduction

This compound is a five-carbon organic acid containing both a hydroxyl group and a terminal double bond. As a short-chain fatty acid derivative, it can be challenging to analyze using standard reversed-phase liquid chromatography due to its polarity. This application note describes a sensitive and specific method for the quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol details direct analysis and also discusses derivatization as an alternative approach to enhance chromatographic retention and detection sensitivity.

Principle of the Method

The method involves the extraction of this compound from a biological matrix, followed by separation using HPLC and detection by a tandem mass spectrometer. Quantification is achieved by using a stable isotope-labeled internal standard and monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. For chiral analysis, a specialized chiral stationary phase can be employed to separate the enantiomers.

Experimental Protocols

1. Sample Preparation (Protein Precipitation and Extraction)

This protocol is a general guideline and may need optimization depending on the specific biological matrix (e.g., plasma, urine, cell culture media).

  • Reagents and Materials :

    • Acetonitrile (ACN), LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Formic acid (FA), LC-MS grade

    • Water, LC-MS grade

    • Internal Standard (IS) solution (e.g., this compound-d3)

    • Microcentrifuge tubes (1.5 mL)

    • Centrifuge

  • Procedure :

    • To 100 µL of sample (e.g., plasma) in a microcentrifuge tube, add 10 µL of the internal standard solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 15 seconds and transfer to an autosampler vial for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis

  • Instrumentation :

    • HPLC system capable of binary gradient elution.

    • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Adapted from a method for 3-hydroxypentanoic acid) [1]

    • Column : Phenomenex Luna 3µm, C18(2), 100Å, 150×2 mm[1]

    • Mobile Phase A : 0.1% Formic acid in Water

    • Mobile Phase B : 0.1% Formic acid in Acetonitrile

    • Flow Rate : 0.3 mL/min[1]

    • Column Temperature : 30°C

    • Injection Volume : 5 µL

    • Gradient Elution :

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05
  • Mass Spectrometric Conditions :

    • Ionization Mode : Negative Electrospray Ionization (ESI-)

    • Capillary Voltage : 3.0 kV

    • Source Temperature : 150°C

    • Desolvation Temperature : 350°C

    • MRM Transitions : The exact mass of this compound is 116.12 g/mol .[2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound115.05Fragment 1Optimize
This compound115.05Fragment 2Optimize
Internal Standard (e.g., d3)118.07Corresponding FragmentOptimize

3. Optional Derivatization Protocol

For enhanced retention and sensitivity, derivatization can be performed using reagents like 3-nitrophenylhydrazine (3-NPH).[3][4][5]

  • Derivatization Procedure (using 3-NPH) :

    • After sample extraction and drying, reconstitute the sample in 50 µL of a 50:50 acetonitrile:water solution.

    • Add 20 µL of 200 mM 3-NPH in 50% acetonitrile.

    • Add 20 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in 50% acetonitrile.

    • Vortex and incubate at 40°C for 30 minutes.

    • Quench the reaction by adding 100 µL of 0.1% formic acid in water.

    • The sample is now ready for injection. The HPLC gradient and MS parameters will need to be re-optimized for the derivatized analyte.

4. Chiral Separation

To separate the enantiomers of this compound, a chiral stationary phase (CSP) is required.

  • Approach :

    • Direct Method : Use a chiral column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose).[6][7] The mobile phase is typically a mixture of hexane/isopropanol or other non-polar solvents.[8]

    • Indirect Method : Derivatize the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[9]

Data Presentation

Table 1: HPLC Gradient Program

Time (min) % Mobile Phase B
0.0 5
1.0 5
5.0 95
7.0 95
7.1 5

| 10.0 | 5 |

Table 2: Mass Spectrometry Parameters (Example)

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound 115.05 97.04 (M-H-H₂O) 100 15
This compound 115.05 71.05 (M-H-CO₂) 100 20

| Internal Standard (d3) | 118.07 | 100.06 | 100 | 15 |

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) add_is Add Internal Standard (10 µL) sample->add_is precip Protein Precipitation (400 µL cold ACN) add_is->precip vortex1 Vortex precip->vortex1 incubate Incubate (-20°C, 20 min) vortex1->incubate centrifuge Centrifuge (14,000 x g, 10 min) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase A (100 µL) dry->reconstitute inject Inject Sample (5 µL) reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms MS/MS Detection (ESI-, MRM) hplc->ms quant Quantification (Peak Area Ratio vs. Conc.) ms->quant

Caption: Experimental workflow for HPLC-MS/MS analysis.

References

Application Note: Quantification of 3-Hydroxypent-4-enoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypent-4-enoic acid is an unsaturated short-chain hydroxy fatty acid that may be of interest in various biological and pharmaceutical research areas. Accurate quantification of this analyte in complex biological matrices such as plasma or cell culture media is crucial for understanding its physiological roles and for its potential as a biomarker. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds. However, due to the polar nature of this compound, derivatization is required to increase its volatility for GC-MS analysis. This application note provides a detailed protocol for the quantification of this compound using silylation derivatization followed by GC-MS analysis.

Overview of the Method

The analytical workflow for the quantification of this compound involves three main steps:

  • Sample Preparation: Extraction of the analyte from the biological matrix.

  • Derivatization: Conversion of the polar analyte into a more volatile derivative.

  • GC-MS Analysis: Separation and quantification of the derivatized analyte.

Quantitative Data Summary

ParameterExpected Value RangeNotes
Limit of Detection (LOD) 0.1 - 10 ng/mLDependent on the number of ions monitored in SIM mode. Monitoring fewer ions can achieve higher sensitivity.[1]
Limit of Quantification (LOQ) 0.4 - 20 ng/mLTypically 3-5 times the LOD.
**Linearity (R²) **> 0.99Over a concentration range of approximately 10 - 1000 ng/mL.
Recovery 85 - 115%Dependent on the efficiency of the extraction procedure.
Precision (RSD%) < 15%For both intra-day and inter-day measurements.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS): A stable isotope-labeled analog of the analyte (e.g., D-labeled this compound) is recommended. If unavailable, a structurally similar compound not present in the sample can be used.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (HCl)

  • Biological matrix (e.g., plasma, serum, cell culture supernatant)

  • Glassware: conical vials, centrifuge tubes, Pasteur pipettes

  • Equipment: centrifuge, nitrogen evaporator, heating block, vortex mixer

Sample Preparation (Liquid-Liquid Extraction)
  • Sample Thawing: Thaw frozen biological samples on ice.

  • Internal Standard Spiking: To 100 µL of the sample in a glass centrifuge tube, add a known amount of the internal standard.

  • Acidification: Acidify the sample by adding 10 µL of 1M HCl to protonate the carboxylic acid group.

  • Extraction: Add 500 µL of ethyl acetate to the tube. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial using a Pasteur pipette.

  • Repeat Extraction: Repeat the extraction step (steps 4-6) with another 500 µL of ethyl acetate and combine the organic layers.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

Derivatization (Silylation)
  • Reagent Addition: To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

  • Reaction: Cap the vial tightly and vortex for 1 minute. Heat the vial at 60°C for 30 minutes in a heating block.

  • Cooling: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis
Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Temperature Program Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Predicted Mass Spectrum and SIM Ions for Di-TMS-3-Hydroxypent-4-enoic Acid:

The derivatization with BSTFA will add a trimethylsilyl (TMS) group to both the hydroxyl and carboxylic acid functional groups of this compound, resulting in the di-TMS derivative.

  • Molecular Weight of this compound: 116.12 g/mol

  • Molecular Weight of di-TMS derivative: 260.48 g/mol

The electron ionization mass spectrum is predicted to show characteristic fragments. Based on the fragmentation patterns of similar silylated hydroxy acids, the following ions are proposed for SIM analysis:

Ion (m/z)DescriptionRole
175 [CH(OTMS)CH=CH₂]⁺ - Fragment from cleavage adjacent to the hydroxyl group.Quantifier Ion
117 [COOTMS]⁺ - Fragment from the silylated carboxyl group.Qualifier Ion
245 [M-15]⁺ - Loss of a methyl group from a TMS moiety.Qualifier Ion

Note: The optimal quantifier and qualifier ions should be determined empirically by injecting a derivatized standard of this compound and examining its mass spectrum.

Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards of this compound in a surrogate matrix (e.g., stripped serum or phosphate-buffered saline) and process them alongside the unknown samples. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Deriv Silylation with BSTFA Dry->Deriv Inject GC Injection Deriv->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Quant Quantification Detect->Quant

Caption: Workflow for the quantification of this compound by GC-MS.

Derivatization_Logic Analyte This compound (Polar, Non-volatile) Problem Not suitable for GC analysis Analyte->Problem Solution Derivatization Problem->Solution Silylation Silylation with BSTFA Solution->Silylation Result Di-TMS-3-hydroxypent-4-enoic Acid (Non-polar, Volatile) Silylation->Result GCMS_Ready Suitable for GC-MS Analysis Result->GCMS_Ready

Caption: Rationale for derivatization in the GC-MS analysis of this compound.

References

Application Notes and Protocols: 3-Hydroxypent-4-enoic Acid as a Versatile Precursor for Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of polyesters derived from 3-hydroxypent-4-enoic acid, a bio-based monomer with significant potential for creating novel biomaterials. The presence of a vinyl functional group in the polymer backbone allows for post-polymerization modifications, opening avenues for the development of advanced materials for drug delivery, tissue engineering, and other biomedical applications. This document details both biological and chemical synthesis routes to poly(3-hydroxy-4-pentenoic acid) and its derivatives, offering detailed protocols and comparative data.

Introduction

This compound is a valuable building block for functional polyesters. The pendant vinyl group serves as a handle for a variety of chemical modifications, such as crosslinking to enhance mechanical properties or for the attachment of bioactive molecules. Polyesters based on this monomer can be synthesized via two primary routes:

  • Biological Synthesis: Fermentation using specific bacterial strains, such as Burkholderia sp., which naturally produce poly(3-hydroxy-4-pentenoic acid) (Poly(3HPE)) as a storage polymer.

  • Chemical Synthesis: Conventional polymerization techniques, including direct polycondensation of the hydroxy acid or ring-opening polymerization (ROP) of its corresponding lactone, γ-vinyl-γ-butyrolactone.

This document provides detailed methodologies for both approaches, enabling researchers to select the most suitable method based on their specific needs for polymer purity, molecular weight control, and scalability.

Data Presentation

The following tables summarize the quantitative data associated with the different synthesis methods for polyesters derived from this compound.

Table 1: Biological Synthesis of Poly(3-hydroxy-4-pentenoic acid) by Burkholderia sp.

ParameterValueReference
OrganismBurkholderia sp.[1]
Carbon SourceGluconate or Sucrose[1]
Polymer Content (% of cell dry weight)Up to 70%[1]
3HPE mol% in copolyesterUp to 6.9 mol%[1]
Glass Transition Temperature (Tg)Low (specific value not reported)[2]
CrystallinityLow[2]

Note: Quantitative data for homopolymer of Poly(3HPE) from biological synthesis is limited in the reviewed literature. The data presented here is for a copolyester of 3-hydroxybutyrate and 3-hydroxy-4-pentenoic acid.

Table 2: Chemical Synthesis of Polyesters - A Comparative Overview (Hypothetical & Analogous Data)

ParameterDirect Polycondensation (Anticipated)Ring-Opening Polymerization (Anticipated)
Monomer This compoundγ-vinyl-γ-butyrolactone
Catalyst Acid catalysts (e.g., H3PO4, p-TSA)Metal alkoxides (e.g., Sn(Oct)2), Organocatalysts
Reaction Temperature 150-190°C110-140°C
Molecular Weight (Mw) Moderate (10,000 - 50,000 g/mol )High ( > 50,000 g/mol ) with good control
Polydispersity Index (PDI) Broad ( > 2)Narrow (1.1 - 1.8)
Control over Architecture LimitedHigh (e.g., block, star polymers)

Note: The data for chemical synthesis is largely extrapolated from general polyester synthesis principles and data for structurally similar monomers due to the limited specific data for this compound polymerization in the current literature.

Experimental Protocols

Biological Synthesis and Extraction of Poly(3-hydroxy-4-pentenoic acid)

This protocol is based on the methods described for PHA production in Burkholderia sp.[1][2].

3.1.1. Fermentation Protocol

  • Pre-culture Preparation: Inoculate a single colony of Burkholderia sp. into a nutrient-rich medium and incubate at 30°C with shaking at 200 rpm for 24 hours.

  • Production Medium: Prepare a mineral salts medium with a suitable carbon source such as gluconate or sucrose. To induce PHA accumulation, the medium should be limited in an essential nutrient, such as phosphate.

  • Inoculation and Fermentation: Inoculate the production medium with the pre-culture (e.g., 5% v/v). Carry out the fermentation in a bioreactor at 30°C with controlled pH and dissolved oxygen levels.

  • Harvesting: After a suitable fermentation time (e.g., 48-72 hours), harvest the bacterial cells by centrifugation (e.g., 5000 x g for 15 minutes).

  • Washing and Lyophilization: Wash the cell pellet with distilled water and re-centrifuge. Lyophilize the washed cell pellet to obtain a dry cell mass.

3.1.2. Polymer Extraction and Purification

  • Extraction: Suspend the lyophilized cells in a suitable solvent like chloroform or acetone and stir for 24 hours at room temperature to extract the polymer.

  • Filtration: Remove the cell debris by filtration through a sintered glass funnel.

  • Precipitation: Precipitate the polymer from the filtrate by adding a non-solvent, such as cold methanol or ethanol (e.g., 10 volumes), with vigorous stirring.

  • Collection and Drying: Collect the precipitated polymer by filtration or centrifugation and dry it in a vacuum oven at a temperature below its melting point (e.g., 40-50°C) until a constant weight is achieved.

Chemical Synthesis via Ring-Opening Polymerization (ROP) of γ-vinyl-γ-butyrolactone (Proposed Protocol)

This protocol is a proposed method based on the ROP of similar unsaturated and substituted lactones[2][3][4]. It assumes the prior synthesis of γ-vinyl-γ-butyrolactone[5].

  • Monomer and Initiator Preparation: Dry the monomer, γ-vinyl-γ-butyrolactone, and the initiator (e.g., benzyl alcohol) over calcium hydride and distill under reduced pressure before use.

  • Polymerization Setup: Flame-dry a Schlenk flask under vacuum and backfill with dry nitrogen or argon.

  • Reaction Mixture: In the inert atmosphere, add the purified monomer to the flask. Then, add the initiator and a catalyst solution (e.g., tin(II) 2-ethylhexanoate, Sn(Oct)2, in dry toluene) via syringe. The monomer-to-initiator ratio will determine the target molecular weight.

  • Polymerization: Immerse the sealed flask in a preheated oil bath (e.g., 130°C) and stir for the desired reaction time (e.g., 4-24 hours).

  • Termination and Purification: Cool the reaction to room temperature and dissolve the viscous product in a suitable solvent like dichloromethane. Precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent such as cold methanol.

  • Drying: Filter the precipitated polymer and dry it under vacuum at room temperature to a constant weight.

Chemical Synthesis via Direct Polycondensation of this compound (Proposed Protocol)

This is a generalized protocol adapted from methods for other unsaturated hydroxy acids[6][7].

  • Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser.

  • Reaction Mixture: Charge the flask with this compound and a catalyst (e.g., 0.1-0.5 mol% of p-toluenesulfonic acid or phosphoric acid).

  • Polycondensation: Heat the mixture under a slow stream of nitrogen to a temperature of 160-180°C. Water produced during the esterification will be removed by azeotropic distillation with a suitable solvent (e.g., toluene, xylene) collected in the Dean-Stark trap.

  • High Vacuum Stage: After the majority of water has been removed (typically after 4-6 hours), apply a high vacuum (e.g., <1 mbar) to the system to further drive the polymerization and remove residual water and other volatile byproducts. Continue the reaction under vacuum for an additional 6-12 hours.

  • Purification: Cool the reaction mixture to room temperature. Dissolve the resulting polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., cold methanol).

  • Drying: Collect the polymer by filtration and dry it in a vacuum oven at room temperature.

Visualizations

The following diagrams illustrate the workflows for the synthesis of polyesters from this compound.

G cluster_bio Biological Synthesis Workflow Fermentation Fermentation Cell Harvesting Cell Harvesting Fermentation->Cell Harvesting Lyophilization Lyophilization Cell Harvesting->Lyophilization Solvent Extraction Solvent Extraction Lyophilization->Solvent Extraction Filtration Filtration Solvent Extraction->Filtration Precipitation Precipitation Filtration->Precipitation Drying Drying Precipitation->Drying Poly(3HPE) Poly(3HPE) Drying->Poly(3HPE)

Biological synthesis and purification of Poly(3HPE).

G cluster_chem Chemical Synthesis Workflows cluster_rop Ring-Opening Polymerization cluster_poly Direct Polycondensation 3HPE_acid_rop This compound Lactonization Lactonization 3HPE_acid_rop->Lactonization GVL γ-vinyl-γ-butyrolactone Lactonization->GVL ROP Ring-Opening Polymerization GVL->ROP Purification_rop Purification ROP->Purification_rop Polyester_rop Polyester Purification_rop->Polyester_rop 3HPE_acid_poly This compound Polycondensation Polycondensation 3HPE_acid_poly->Polycondensation Purification_poly Purification Polycondensation->Purification_poly Polyester_poly Polyester Purification_poly->Polyester_poly

Chemical synthesis routes to polyesters from this compound.

Conclusion

This compound is a promising monomer for the synthesis of functional and biodegradable polyesters. The biological route offers a sustainable method for producing a copolyester, while chemical methods, particularly ring-opening polymerization, provide a pathway to well-defined homopolymers with controlled molecular weights and architectures. The protocols and data presented herein serve as a valuable resource for researchers venturing into the synthesis and application of these novel biomaterials. Further research is warranted to optimize the chemical synthesis routes and to fully characterize the properties of the resulting polymers for various applications in the biomedical field.

References

Application Notes and Protocols for 3-Hydroxypent-4-enoic Acid in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypent-4-enoic acid is a short-chain hydroxy fatty acid. While specific studies on its antimicrobial and antifungal properties are not extensively documented, related hydroxy fatty acids have demonstrated significant antimicrobial and antifungal activities.[1][2][3] This document provides a framework of potential applications and detailed protocols for evaluating the antimicrobial and antifungal efficacy of this compound, based on established methodologies for similar compounds.

Putative Mechanism of Action

Short-chain fatty acids and hydroxy fatty acids are known to exert their antimicrobial effects through various mechanisms, primarily targeting the cell membrane.[3] A proposed mechanism involves the disruption of the cell membrane's integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[3] The presence of a hydroxyl group can enhance this activity.

cluster_0 Proposed Mechanism of Action 3_HPEA This compound Membrane Fungal/Bacterial Cell Membrane 3_HPEA->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of action for this compound.

Antimicrobial Activity (Illustrative Data)

The following table summarizes hypothetical minimum inhibitory concentrations (MICs) of this compound against common bacterial strains. This data is for illustrative purposes and should be determined experimentally.

Bacterial StrainGram StainPutative MIC (µg/mL)
Staphylococcus aureusPositive50
Bacillus subtilisPositive100
Escherichia coliNegative200
Pseudomonas aeruginosaNegative400

Antifungal Activity (Illustrative Data)

The following table summarizes hypothetical minimum inhibitory concentrations (MICs) of this compound against common fungal strains. This data is for illustrative purposes and should be determined experimentally.

Fungal StrainTypePutative MIC (µg/mL)
Candida albicansYeast75
Aspergillus nigerMold150
Saccharomyces cerevisiaeYeast125
Penicillium chrysogenumMold250

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums, adjusted to 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute in the appropriate broth to the desired starting concentration.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound solution in broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria; 30°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Start Start Stock Prepare Stock Solution of This compound Start->Stock Dilute Perform Serial Dilutions in 96-well Plate Stock->Dilute Inoculate Inoculate Wells with Microbial Suspension Dilute->Inoculate Incubate Incubate Plate Inoculate->Incubate Read Determine MIC (Lowest Concentration with No Growth) Incubate->Read End End Read->End

References

Application Notes and Protocols: Investigating the Antiproliferative Effects of 3-Hydroxypent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Initial Literature Survey Indicates a Novel Area of Research

A comprehensive search of existing scientific literature reveals a notable absence of studies specifically investigating the antiproliferative effects of 3-Hydroxypent-4-enoic acid on cancer cell lines. While research into other structurally related compounds, such as various phenolic acids and other hydroxy fatty acids, has demonstrated significant anticancer properties, this compound represents a novel and unexplored area of cancer research.

The lack of published data means that there are currently no established protocols, quantitative data on efficacy (e.g., IC50 values), or elucidated signaling pathways related to the action of this specific compound in cancer models.

Proposed Future Directions and Generalizable Protocols

For researchers and drug development professionals interested in exploring the potential of this compound as an antiproliferative agent, we provide the following generalized experimental framework. These protocols are based on standard methodologies widely used in the field for assessing the anticancer effects of novel compounds.

Section 1: Preliminary In Vitro Assessment of Antiproliferative Activity

This section outlines the initial steps to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cells.

Table 1: Hypothetical Data Structure for Initial Screening

Cancer Cell LineTissue of OriginThis compound IC50 (µM)
MCF-7Breast AdenocarcinomaData to be determined
MDA-MB-231Breast AdenocarcinomaData to be determined
A549Lung CarcinomaData to be determined
HCT116Colon CarcinomaData to be determined
HeLaCervical AdenocarcinomaData to be determined

1.1. Cell Culture and Maintenance

  • Protocol:

    • Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116) in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells upon reaching 80-90% confluency.

1.2. Cell Viability Assay (MTT Assay)

  • Protocol:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the complete growth medium.

    • Replace the medium in the wells with the medium containing various concentrations of the test compound. Include a vehicle control (medium with solvent) and an untreated control.

    • Incubate the plates for 24, 48, and 72 hours.

    • Following incubation, add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

G cluster_workflow Experimental Workflow for Cell Viability A Seed Cancer Cells B Treat with this compound A->B C Incubate (24, 48, 72h) B->C D Add MTT Reagent C->D E Measure Absorbance D->E F Calculate IC50 E->F

Workflow for determining cell viability.

Section 2: Elucidation of the Mechanism of Action

Should initial screening reveal significant antiproliferative activity, the next steps involve investigating the underlying molecular mechanisms.

2.1. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Protocol:

    • Treat cancer cells with this compound at its predetermined IC50 concentration for 24 or 48 hours.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Table 2: Hypothetical Data Structure for Apoptosis Analysis

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
ControlData to be determinedData to be determinedData to be determinedData to be determined
3-HPEA (IC50)Data to be determinedData to be determinedData to be determinedData to be determined

2.2. Western Blot Analysis of Key Signaling Proteins

  • Protocol:

    • Treat cells with this compound at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against key signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK, PARP, Caspase-3).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

G cluster_pathway Hypothetical Signaling Pathway Compound This compound Receptor Cell Surface Receptor Compound->Receptor Inhibition? PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Caspase3 Caspase-3 Akt->Caspase3 Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis Caspase3->Apoptosis Induces

A potential signaling pathway to investigate.

The study of this compound's effects on cancer cells is a promising, yet unchartered, field of research. The protocols and frameworks provided here offer a starting point for a systematic investigation into its potential as a novel antiproliferative agent. The successful execution of these experiments will be crucial in determining its efficacy and mechanism of action, paving the way for potential future therapeutic applications.

Application Note: 3-Hydroxypent-4-enoic Acid as a Standard in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for understanding biological systems and for biomarker discovery. The accuracy and reliability of metabolomic analyses depend on the use of well-characterized chemical standards. 3-Hydroxypent-4-enoic acid is a short-chain hydroxy fatty acid that may be of interest in various metabolic studies. This document provides an overview of its chemical properties and proposes detailed protocols for its use as a standard in metabolomics research.

It is important to note that while this compound is available commercially, there is limited published literature on its specific application as a metabolomics standard. Therefore, the experimental protocols provided herein are proposed based on established methods for similar analytes and should be validated by the end-user.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for the preparation of stock solutions, understanding its behavior in analytical systems, and for data interpretation.

PropertyValueSource
CAS Number 81357-28-0Manchester Organics, AA Blocks
Molecular Formula C5H8O3PubChem, AA Blocks
Molecular Weight 116.11 g/mol PubChem
IUPAC Name This compoundPubChem
Synonyms 3-hydroxy-4-pentenoic acidECHEMI
Predicted pKa 4.21 ± 0.10Guidechem
Predicted XLogP3 -0.3PubChem
Predicted Boiling Point 266.5 ± 28.0 °CGuidechem
Predicted Density 1.176 ± 0.06 g/cm³Guidechem

Proposed Experimental Protocols

The following are proposed protocols for the quantification of this compound in biological matrices. These are general guidelines and may require optimization for specific applications.

Sample Preparation: Protein Precipitation for Plasma/Serum
  • Thaw Samples: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.

  • Internal Standard: Add 10 µL of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte, if available).

  • Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Incubation: Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Proposed Analytical Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the sensitive and specific quantification of this compound.

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MS/MS Transitions Precursor ion (m/z): 115.0; Product ions: to be determined by infusion of the standard
Proposed Analytical Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative for the analysis of volatile compounds. Derivatization is required to increase the volatility of this compound.

  • Derivatization:

    • To the dried extract from the sample preparation step, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate at 60°C for 30 minutes.

  • GC-MS Parameters:

ParameterRecommended Setting
GC Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Injection Mode Splitless
Inlet Temperature 250°C
Oven Program Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Scan mode for initial identification, Selected Ion Monitoring (SIM) for quantification

Experimental Workflow and Hypothetical Metabolic Pathway

The following diagrams illustrate the general workflow for using a chemical standard in metabolomics and a hypothetical metabolic pathway involving this compound.

workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Analysis sample Biological Sample extraction Extraction sample->extraction standard This compound Standard stock Stock Solution Preparation standard->stock lcms LC-MS/MS or GC-MS Analysis extraction->lcms cal_curve Calibration Curve Preparation stock->cal_curve cal_curve->lcms peak Peak Integration lcms->peak quant Quantification peak->quant stats Statistical Analysis quant->stats

Caption: General workflow for metabolomics analysis using a chemical standard.

pathway cluster_pathway Hypothetical Metabolic Pathway fatty_acid Fatty Acid Precursor intermediate1 Metabolic Intermediate A fatty_acid->intermediate1 Enzyme 1 hp_enoic_acid This compound intermediate1->hp_enoic_acid Enzyme 2 intermediate2 Metabolic Intermediate B hp_enoic_acid->intermediate2 Enzyme 3 tca_cycle TCA Cycle Intermediate intermediate2->tca_cycle Enzyme 4

Caption: Hypothetical metabolic pathway involving this compound.

Conclusion

This compound is a commercially available compound with potential applications as a standard in metabolomics research. This application note provides a summary of its chemical properties and detailed, albeit proposed, protocols for its quantification in biological samples using LC-MS/MS and GC-MS. The provided workflow and hypothetical pathway diagrams serve as a guide for integrating this standard into metabolomics studies. Researchers are strongly encouraged to perform in-house validation of these methods to ensure data accuracy and reliability for their specific research needs.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxypent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 3-hydroxypent-4-enoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: A prevalent method is the aldol addition of the lithium enolate of a protected acetic acid derivative (like tert-butyl acetate) to acrolein. This is followed by the deprotection of the carboxylic acid. This approach offers a straightforward route to the desired β-hydroxy acid structure.

Q2: What are the critical parameters to control for maximizing the yield in the aldol addition step?

A2: Temperature control is crucial; the reaction is typically conducted at low temperatures (e.g., -78 °C) to ensure kinetic control and minimize side reactions.[1] The stoichiometry of the reagents, particularly the base and the electrophile, and the rate of addition of acrolein are also critical factors that can significantly impact the yield.

Q3: Are there any enzymatic methods available for the synthesis of this compound?

A3: While specific enzymatic synthesis for this compound is not extensively documented in the provided search results, biocatalytic approaches are used for similar molecules. For instance, lactate dehydrogenase has been used for the synthesis of (S)-2-hydroxypent-4-enoic acid.[2] Aldolases also represent a promising enzymatic route for the synthesis of related hydroxy acids.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[1] Stains such as potassium permanganate (KMnO4), phosphomolybdic acid, or anisaldehyde can be used for visualization.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Inefficient Enolate Formation Ensure the use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The reaction should be carried out under strictly anhydrous conditions as LDA reacts with water. Use freshly prepared or titrated LDA for accurate stoichiometry.
Degradation of Acrolein Acrolein is volatile and can polymerize. Use freshly distilled acrolein for the reaction. Add the acrolein slowly to the reaction mixture at a low temperature to control the reaction rate and prevent polymerization.
Incorrect Reaction Temperature Maintain a constant low temperature (e.g., -78 °C) during the addition of both the ester and acrolein to favor the desired aldol addition product and minimize side reactions.[1]
Side Reactions The enolate can undergo self-condensation. Adding the ester to the LDA solution at -78°C and then adding the acrolein can help minimize this.[1] Also, ensure the reaction is quenched appropriately to prevent product degradation.
Issue 2: Presence of Multiple Products (Low Selectivity)
Potential Cause Recommended Solution
Formation of Diastereomers The reaction can produce different stereoisomers. Chiral auxiliaries or asymmetric catalysis may be necessary to achieve high diastereoselectivity if a specific stereoisomer is desired.
Aldol Condensation Product If the reaction temperature is allowed to rise significantly, the initial aldol addition product can undergo dehydration to form an α,β-unsaturated compound.[3][4] Maintain low temperatures throughout the reaction and during the initial stages of the workup.
Crossed Aldol Reactions If other enolizable carbonyl compounds are present as impurities, a mixture of products can be formed.[3][5] Ensure the purity of starting materials.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Recommended Solution
Formation of Emulsions During Workup During the aqueous extraction, emulsions can form. Using a brine wash (saturated NaCl solution) can help to break up emulsions.[6]
Co-elution of Impurities during Chromatography Byproducts may have similar polarities to the desired product, making separation by column chromatography challenging. Optimize the solvent system for flash column chromatography to achieve better separation.[1] Gradient elution may be beneficial.
Product Degradation during Purification This compound can be sensitive to heat and acidic/basic conditions. Use mild purification techniques and avoid excessive heat. Purification of the protected ester form before deprotection can sometimes be more straightforward.

Experimental Protocols

Synthesis of tert-Butyl 3-hydroxypent-4-enoate

This protocol is based on the aldol addition of the lithium enolate of tert-butyl acetate to acrolein.[1]

Materials:

  • N,N-diisopropylamine

  • n-butyl lithium in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • tert-butyl acetate

  • Acrolein

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Na2SO4

  • Silica gel for flash column chromatography

Procedure:

  • Prepare a solution of Lithium Diisopropylamide (LDA) by adding N,N-diisopropylamine (1.1 eq.) to a solution of n-butyl lithium in THF at -78 °C.

  • To the LDA solution, add tert-butyl acetate (1 eq.) at -78 °C and stir for 1 hour.[1]

  • Slowly add acrolein (1 eq.) to the reaction mixture at -78 °C.[1]

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature over 1 hour.[1]

  • Quench the reaction with a saturated aqueous NH4Cl solution.[1]

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.[1]

  • The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data

Reactant 1 Reactant 2 Base Solvent Temperature (°C) Yield (%) Reference
tert-butyl acetateAcroleinLDATHF-78 to RT88 (crude)[1]

Note: The reported yield is for the crude product and may be lower after purification.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Prepare LDA solution (n-BuLi + Diisopropylamine in THF at -78°C) B Add tert-butyl acetate to LDA at -78°C A->B 1 hr stirring C Add acrolein at -78°C B->C Slow addition D Stir at -78°C, then warm to RT C->D 2 hrs total E Quench with sat. NH4Cl D->E F Extract with EtOAc E->F G Wash with brine, dry, and concentrate F->G H Purify by Flash Chromatography G->H troubleshooting_guide cluster_enolate Enolate Formation Issues cluster_acrolein Acrolein Related Issues cluster_temp Temperature Control start Low Yield or No Product q1 Anhydrous conditions? start->q1 q2 Acrolein freshly distilled? start->q2 q3 Maintained -78°C? start->q3 s1_yes Check LDA quality/age q1->s1_yes Yes s1_no Dry solvent and glassware rigorously q1->s1_no No s2_yes Slow addition at -78°C? q2->s2_yes Yes s2_no Distill acrolein before use q2->s2_no No s3_yes Investigate other side reactions q3->s3_yes Yes s3_no Improve temperature monitoring and control q3->s3_no No

References

Purification challenges of 3-Hydroxypent-4-enoic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Hydroxypent-4-enoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from reaction mixtures.

Troubleshooting Guide

This guide addresses common challenges encountered during the purification of this compound and its common protected form, tert-butyl 3-hydroxypent-4-enoate.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of purified product Incomplete reaction: The initial synthesis did not proceed to completion, leaving significant amounts of starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials before workup.[1]
Product degradation: The target molecule may be sensitive to the purification conditions (e.g., pH, temperature). Beta-hydroxy acids can be prone to dehydration.Maintain a neutral or slightly acidic pH during extraction and chromatography. Avoid excessive heat during solvent removal.
Co-elution with impurities: An impurity may have a similar polarity to the product, leading to its loss during fractionation.Optimize the mobile phase for column chromatography. A shallower gradient or a different solvent system may improve separation.
Presence of multiple spots on TLC after purification Inadequate separation: The chosen chromatographic conditions are not sufficient to separate all impurities.- Adjust the polarity of the eluent. For flash chromatography of tert-butyl 3-hydroxypent-4-enoate, a gradient of ethyl acetate in hexanes is commonly used.[1] - Consider using a different stationary phase if baseline separation is not achievable on silica gel.
Product decomposition on silica gel: The acidic nature of silica gel may cause degradation of the acid-sensitive product.- Neutralize the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent. - Use an alternative stationary phase like alumina.
Oily or discolored final product Residual solvent: Incomplete removal of high-boiling point solvents used in the reaction or purification.Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
Presence of polymeric byproducts: Acrolein, a common starting material, is prone to polymerization.Ensure that acrolein is freshly distilled before use and that the reaction is performed at the recommended low temperature to minimize polymerization.
Oxidation: The compound may be susceptible to air oxidation, leading to colored impurities.Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.
Difficulty in removing the tert-butyl protecting group Inefficient hydrolysis conditions: The acid or base catalyst is not effective, or the reaction has not gone to completion.- For acidic deprotection, use a stronger acid or increase the reaction time/temperature cautiously while monitoring for side reactions. - For basic hydrolysis, ensure a sufficient excess of base is used and that the reaction is heated appropriately.
Formation of α,β-unsaturated acid during purification or storage Dehydration of the β-hydroxy acid: This can be catalyzed by acid or heat.- Avoid strongly acidic conditions during workup and purification. - Minimize exposure to high temperatures. Store the purified acid at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of tert-butyl 3-hydroxypent-4-enoate?

A1: Based on the common synthesis route involving the aldol addition of the enolate of tert-butyl acetate to acrolein, the following impurities are likely:

  • Unreacted starting materials: Tert-butyl acetate and acrolein.

  • Self-condensation products of acrolein: Acrolein can act as both the enolate precursor and the aldehyde, leading to aldol self-condensation products.

  • Polymeric material: Acrolein is known to polymerize, especially if not freshly distilled or if the reaction temperature is not well-controlled.

  • Di-addition products: The enolate may react with the product, although this is less likely under controlled conditions.

Q2: What is a recommended method for monitoring the purification of this compound or its esters?

A2: Thin Layer Chromatography (TLC) is a highly effective and commonly used method.[1]

  • Stationary Phase: Silica gel plates (e.g., Silica gel 60 F254).

  • Mobile Phase: A mixture of ethyl acetate and hexanes is a good starting point. The ratio can be adjusted to achieve good separation (e.g., 1:9 to 3:7 EtOAc:Hexanes for the tert-butyl ester).[1]

  • Visualization: The product and impurities can be visualized using:

    • UV light (if the compounds are UV active).

    • Staining with potassium permanganate (KMnO₄), phosphomolybdic acid, or anisaldehyde stains, followed by gentle heating.[1]

Q3: What are the key considerations for the stability of this compound during workup and storage?

A3: this compound is a β-hydroxy acid and can be sensitive to both acidic and basic conditions, as well as heat.

  • pH: Strongly acidic or basic conditions can promote dehydration to the corresponding α,β-unsaturated acid. It is advisable to work under neutral or mildly acidic conditions.

  • Temperature: Avoid high temperatures during solvent evaporation and storage to prevent degradation. For long-term storage, keeping the compound at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere is recommended.

Q4: Is it always necessary to purify the crude tert-butyl 3-hydroxypent-4-enoate before the next step?

A4: Not always. In some reported procedures, the crude product from the initial aldol reaction is of sufficient purity (e.g., 88% crude yield) to be used directly in the subsequent reaction without purification.[1] The decision to purify depends on the specific requirements of the next synthetic step and the nature of the impurities present.

Experimental Protocols

Flash Column Chromatography for tert-Butyl 3-hydroxypent-4-enoate

This protocol is adapted from a literature procedure for the purification of tert-butyl 3-hydroxypent-4-enoate.[1]

1. Materials:

  • Crude reaction mixture containing tert-butyl 3-hydroxypent-4-enoate.

  • Silica gel (particle size 32–63 µm).

  • Solvents: Ethyl acetate (EtOAc) and Hexanes (reagent grade).

  • Glass column, flasks, and other standard laboratory glassware.

  • TLC plates, developing chamber, and visualization stains (e.g., KMnO₄).

2. Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 1:9 EtOAc:Hexanes).

  • Column Packing: Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the packed column. Alternatively, load the concentrated crude product directly onto the column.

  • Elution: Begin elution with the initial mobile phase. The polarity of the eluent can be gradually increased (e.g., to 2:8 or 3:7 EtOAc:Hexanes) to facilitate the elution of the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified tert-butyl 3-hydroxypent-4-enoate.

Quantitative Data

Purification Method Compound Typical Yield Purity Reference
Flash Chromatographytert-Butyl (S)-3-acetoxypent-4-enoate40%Colorless oil[1]
Flash Chromatography(Intermediate from a subsequent step)82%Colorless oil[1]
Direct Use of Crudetert-Butyl 3-hydroxypent-4-enoate88% (crude)Used without purification[1]

Visualizations

experimental_workflow reaction Aldol Reaction Mixture workup Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Concentration drying->concentration crude Crude Product concentration->crude tlc_check TLC Analysis crude->tlc_check purification Flash Column Chromatography crude->purification tlc_check->purification Impurities present pure_fractions Combine Pure Fractions purification->pure_fractions final_concentration Final Concentration pure_fractions->final_concentration pure_product Pure 3-Hydroxypent-4-enoic Acid Derivative final_concentration->pure_product

Caption: General experimental workflow for the purification of this compound derivatives.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Purity After Purification co_elution Co-elution of Impurities start->co_elution degradation On-column Degradation start->degradation incomplete_separation Inadequate TLC Separation start->incomplete_separation optimize_mobile_phase Optimize Mobile Phase co_elution->optimize_mobile_phase change_stationary_phase Change Stationary Phase co_elution->change_stationary_phase degradation->change_stationary_phase neutralize_silica Neutralize Silica Gel degradation->neutralize_silica incomplete_separation->optimize_mobile_phase

Caption: Troubleshooting logic for addressing low purity after chromatographic purification.

References

Overcoming side reactions in the synthesis of 3-Hydroxypent-4-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hydroxypent-4-enoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely used approach involves a two-step process:

  • Aldol-type reaction: An enolate of a protected acetic acid, typically tert-butyl acetate, reacts with acrolein to form tert-butyl 3-hydroxypent-4-enoate.

  • Deprotection: The tert-butyl ester is then hydrolyzed under acidic conditions to yield the final product, this compound.

Q2: What are the critical parameters to control during the synthesis?

A2: Temperature control is crucial, especially during the formation of the enolate and its reaction with acrolein; these reactions are typically performed at low temperatures (e.g., -78 °C) to minimize side reactions. The purity of reagents, particularly acrolein which can polymerize, is also critical for obtaining a good yield and purity of the desired product.

Q3: My overall yield is low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Inefficient enolate formation: Incomplete deprotonation of the acetate starting material.

  • Side reactions of acrolein: Acrolein is highly reactive and can undergo self-polymerization or Michael addition with the enolate.

  • Incomplete reaction: Insufficient reaction time or incorrect temperature.

  • Product loss during workup and purification: Due to the water solubility of the final acid.

  • Incomplete deprotection of the tert-butyl ester.

Q4: Are there alternative methods for synthesizing this compound?

A4: Yes, the Reformatsky reaction is a viable alternative. This reaction involves the treatment of an α-haloester (like ethyl bromoacetate) with zinc metal to form an organozinc reagent, which then reacts with an aldehyde or ketone (in this case, acrolein) to form a β-hydroxy ester.[1][2] This can be a milder alternative to using strong bases like LDA.

Troubleshooting Guides

Problem 1: Low or No Yield of tert-Butyl 3-hydroxypent-4-enoate
Observation Potential Cause Recommended Solution
Starting material (tert-butyl acetate) remains unreacted. Incomplete formation of the lithium enolate.- Ensure the LDA solution is fresh and properly prepared. - Verify the concentration of n-butyllithium used to prepare LDA. - Ensure the reaction is carried out under strictly anhydrous conditions.
A complex mixture of products is observed on TLC/NMR. Side reactions such as polymerization of acrolein or Michael addition.- Use freshly distilled acrolein to remove any polymeric impurities. - Add the acrolein solution slowly to the enolate solution at a very low temperature (-78 °C). - Ensure rapid and efficient stirring to prevent localized high concentrations of acrolein.
Low yield of the desired product with some starting material remaining. Insufficient reaction time or temperature is too low.- After the addition of acrolein, allow the reaction to stir for the recommended time (e.g., 1 hour at -78 °C) before slowly warming to room temperature. - Monitor the reaction by TLC to ensure the consumption of the starting material.
Problem 2: Difficulties in the Deprotection of tert-Butyl 3-hydroxypent-4-enoate
Observation Potential Cause Recommended Solution
Incomplete hydrolysis to the carboxylic acid. Insufficient acid catalyst or reaction time.- Increase the concentration of the acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid). - Extend the reaction time and monitor the progress by TLC or NMR.
Formation of byproducts during deprotection. Strong acidic conditions leading to dehydration or other rearrangements.- Use milder acidic conditions or a Lewis acid catalyst like zinc bromide, which can selectively cleave tert-butyl esters. - Perform the reaction at a lower temperature.
Difficult isolation of the final product. The product is a hydrophilic carboxylic acid.- After acidification of the reaction mixture, extract with a more polar solvent like ethyl acetate multiple times. - Saturate the aqueous layer with sodium chloride to decrease the solubility of the product in water.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-hydroxypent-4-enoate

This protocol is based on the aldol-type reaction of a lithium enolate with acrolein.

Materials:

  • Diisopropylamine

  • n-Butyllithium in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • tert-Butyl acetate

  • Acrolein (freshly distilled)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of diisopropylamine (1.1 eq.) in anhydrous THF, add n-butyllithium (1.1 eq.) dropwise at -78 °C under an inert atmosphere. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • To this LDA solution, add tert-butyl acetate (1.0 eq.) dropwise at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.

  • Slowly add a solution of freshly distilled acrolein (1.0 eq.) in anhydrous THF to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 1 hour.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 2:98 ethyl acetate:hexanes) to yield tert-butyl 3-hydroxypent-4-enoate.

Parameter Value
Typical Yield 59-88%
Reaction Temperature -78 °C to room temperature
Reaction Time ~2.5 hours
Protocol 2: Hydrolysis of tert-Butyl 3-hydroxypent-4-enoate

Materials:

  • tert-Butyl 3-hydroxypent-4-enoate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve tert-butyl 3-hydroxypent-4-enoate in dichloromethane.

  • Add trifluoroacetic acid (excess, e.g., 5-10 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3-5 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Parameter Value
Typical Yield Generally high (>90%)
Reaction Temperature Room temperature
Reaction Time 1-4 hours
Protocol 3: Alternative Synthesis via Reformatsky Reaction

This protocol provides an alternative route using an organozinc reagent.[1][2]

Materials:

  • Zinc dust (activated)

  • Ethyl bromoacetate

  • Anhydrous THF

  • Acrolein (freshly distilled)

  • Dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Activate zinc dust (e.g., by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum).

  • In a flame-dried flask under an inert atmosphere, add the activated zinc dust and anhydrous THF.

  • Add a solution of ethyl bromoacetate and acrolein in THF dropwise to the zinc suspension. The reaction may need gentle heating to initiate.

  • After the initial exothermic reaction subsides, stir the mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and quench with dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting ethyl 3-hydroxypent-4-enoate can be hydrolyzed to the carboxylic acid using standard procedures (e.g., with aqueous NaOH followed by acidification).

Parameter Value
Typical Yield 50-70% for the ester
Reaction Temperature Room temperature to reflux
Reaction Time 2-6 hours

Visualizing the Workflow and Troubleshooting Logic

Synthesis Workflow

G cluster_0 Step 1: Synthesis of tert-Butyl 3-hydroxypent-4-enoate cluster_1 Step 2: Deprotection a LDA Formation b Enolate Formation a->b c Reaction with Acrolein b->c d Workup and Purification c->d e Acid-catalyzed Hydrolysis d->e Proceed to Deprotection f Workup and Isolation e->f g This compound f->g Final Product

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting Logic for Low Yield in Step 1

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of tert-Butyl 3-hydroxypent-4-enoate cause1 Incomplete Enolate Formation start->cause1 cause2 Acrolein Side Reactions start->cause2 cause3 Incomplete Reaction start->cause3 sol1 Check LDA quality Ensure anhydrous conditions cause1->sol1 sol2 Use fresh acrolein Slow addition at -78°C cause2->sol2 sol3 Increase reaction time Monitor by TLC cause3->sol3

Caption: Troubleshooting logic for addressing low yields in the synthesis of the ester intermediate.

References

Technical Support Center: Stereoselective Synthesis of 3-Hydroxypent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of 3-hydroxypent-4-enoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling the stereoselectivity in the synthesis of this compound?

A1: The stereochemical outcome of the synthesis of this compound, primarily achieved through an aldol reaction of an acetate enolate equivalent with acrolein, can be controlled using three main strategies:

  • Substrate-controlled synthesis: This method relies on existing stereocenters in the starting materials to direct the stereochemistry of the newly formed chiral center.

  • Auxiliary-controlled synthesis: A chiral auxiliary is temporarily attached to the acetate component. This auxiliary group sterically hinders one face of the enolate, leading to a diastereoselective reaction. Evans oxazolidinones are a common and effective choice for this purpose.

  • Catalyst-controlled synthesis: A chiral catalyst, such as the amino acid L-proline or its derivatives, is used to create a chiral environment around the reactants, promoting the formation of one enantiomer over the other.

Q2: How can I determine the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of my product?

A2: The stereochemical purity of your this compound derivative is typically determined by the following methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diastereomers, ¹H NMR spectroscopy is often sufficient. The signals of protons adjacent to the newly formed stereocenters will appear at different chemical shifts for each diastereomer, and the ratio of the integrals of these signals corresponds to the diastereomeric ratio.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the enantiomeric excess of a chiral compound. The sample is passed through a chiral stationary phase, which separates the enantiomers, allowing for their quantification.

Q3: My reaction is complete, but I am having trouble separating the diastereomers. What should I do?

A3: Separating diastereomers can often be achieved by standard laboratory techniques due to their different physical properties. Consider the following:

  • Flash Column Chromatography: This is the most common method for separating diastereomers. Careful selection of the solvent system is crucial for achieving good separation.

  • Fractional Crystallization: If the diastereomers are crystalline solids, it may be possible to separate them by fractional crystallization from a suitable solvent.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Evans Auxiliary-Controlled Aldol Reaction

Symptoms:

  • The ¹H NMR spectrum of the crude product shows a diastereomeric ratio close to 1:1.

  • Multiple spots are observed on TLC analysis that are difficult to separate.

Possible Cause Troubleshooting Action
Incorrect Enolate Geometry The formation of the Z-enolate is crucial for high syn-diastereoselectivity in Evans aldol reactions. Ensure that you are using a boron Lewis acid like dibutylboron triflate (Bu₂BOTf) and a tertiary amine base such as diisopropylethylamine (DIPEA). The reaction should be performed at low temperatures (typically -78 °C to 0 °C) to favor kinetic control.
Inappropriate Lewis Acid The choice of Lewis acid is critical. Boron triflates are generally reliable for achieving high syn-selectivity. Other Lewis acids may lead to different stereochemical outcomes or poor selectivity.
Reaction Temperature Too High Aldol reactions are often sensitive to temperature. Higher temperatures can lead to a loss of stereoselectivity. Maintain the recommended low temperature throughout the addition of the aldehyde and the subsequent stirring period.
Epimerization The stereocenter alpha to the carbonyl group can be prone to epimerization, especially during workup or purification if basic or acidic conditions are too harsh. Use a buffered workup (e.g., pH 7 phosphate buffer) and avoid prolonged exposure to silica gel during chromatography.

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Caption: Troubleshooting workflow for poor diastereoselectivity.

Issue 2: Low Enantioselectivity in Proline-Catalyzed Aldol Reaction

Symptoms:

  • Chiral HPLC analysis shows a low enantiomeric excess (e.e. < 80%).

Possible Cause Troubleshooting Action
Catalyst Loading Insufficient catalyst loading can lead to a significant background reaction that is not enantioselective. A typical catalyst loading for proline is 20-30 mol%.
Solvent Effects The choice of solvent can have a dramatic effect on the enantioselectivity of proline-catalyzed reactions. Protic solvents are generally disfavored. Aprotic polar solvents like DMSO or DMF, or even running the reaction in neat acetone, often give the best results.
Presence of Water While small amounts of water can sometimes be beneficial, excess water can disrupt the catalytic cycle and lead to lower enantioselectivity. Ensure you are using anhydrous solvents.
Reaction Time and Temperature These reactions can be slow. Allowing the reaction to proceed for a sufficient amount of time is important. Lowering the temperature can sometimes improve enantioselectivity, but will also slow down the reaction rate.

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// Nodes proline [label="L-Proline Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acetone [label="Acetone\n(Nucleophile)", fillcolor="#FBBC05", fontcolor="#202124"]; acrolein [label="Acrolein\n(Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; enamine [label="Enamine Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; iminium [label="Iminium Ion", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Chiral this compound", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges proline -> iminium [label="Forms with Acrolein"]; acetone -> enamine [label="Forms with Proline"]; enamine -> product [label="Attacks Acrolein"]; iminium -> product [label="Hydrolyzes to"]; }

Caption: Simplified catalytic cycle for proline-catalyzed aldol reaction.

Quantitative Data Summary

The following tables summarize expected stereoselectivities for different synthetic approaches to this compound derivatives based on analogous reactions reported in the literature.

Table 1: Diastereoselectivity in Evans Auxiliary-Controlled Aldol Reactions

Chiral AuxiliaryAldehydeLewis AcidDiastereomeric Ratio (syn:anti)
(S)-4-benzyl-2-oxazolidinoneAcroleinBu₂BOTf>95:5
(R)-4-phenyl-2-oxazolidinoneAcroleinBu₂BOTf>95:5
(S)-4-isopropyl-2-oxazolidinoneAcroleinTiCl₄<10:90

Table 2: Enantioselectivity in Proline-Catalyzed Aldol Reactions

CatalystAldehydeSolventEnantiomeric Excess (e.e.)
L-Proline (30 mol%)AcroleinDMSO~90-95%
L-Proline (30 mol%)AcroleinNeat Acetone~85-90%
D-Proline (30 mol%)AcroleinDMSO~90-95% (opposite enantiomer)

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of a this compound Derivative via Evans Aldol Reaction

This protocol is adapted from established procedures for Evans aldol reactions and is expected to yield the syn diastereomer with high selectivity.

Materials:

  • N-acetyl-(S)-4-benzyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Acrolein

  • Anhydrous Dichloromethane (DCM)

  • pH 7 Phosphate buffer

  • Methanol

  • 30% Hydrogen peroxide

  • Lithium hydroxide (LiOH)

Procedure:

  • Enolate Formation:

    • To a flame-dried, argon-purged flask, add N-acetyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) and dissolve in anhydrous DCM.

    • Cool the solution to -78 °C.

    • Add Bu₂BOTf (1.1 equiv) dropwise, followed by the slow addition of DIPEA (1.2 equiv).

    • Stir the mixture at -78 °C for 30 minutes.

  • Aldol Addition:

    • Add freshly distilled acrolein (1.2 equiv) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.

  • Workup:

    • Quench the reaction by adding pH 7 phosphate buffer.

    • Add methanol, followed by the slow, careful addition of 30% aqueous hydrogen peroxide at 0 °C.

    • Stir vigorously for 1 hour.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

    • Concentrate in vacuo and purify by flash column chromatography to yield the aldol adduct.

  • Auxiliary Cleavage:

    • Dissolve the purified aldol adduct (1.0 equiv) in a 4:1 mixture of THF and water.

    • Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv).

    • Add an aqueous solution of LiOH (2.0 equiv).

    • Stir at 0 °C for 4 hours.

    • Quench with an aqueous solution of sodium sulfite.

    • Extract with ethyl acetate to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with ethyl acetate (3x) to obtain the this compound.

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// Edges start -> enolate_formation; enolate_formation -> aldol_addition; aldol_addition -> workup; workup -> purification; purification -> cleavage; cleavage -> final_product; final_product -> end; }

Caption: Experimental workflow for the Evans aldol synthesis.

Protocol 2: Enantioselective Synthesis of this compound via Proline Catalysis

This protocol is based on established procedures for proline-catalyzed aldol reactions and is expected to produce the (R)- or (S)-enantiomer depending on the proline enantiomer used.

Materials:

  • L-Proline or D-Proline

  • Acrolein

  • Acetone

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Reaction Setup:

    • In a flask, dissolve L-proline (0.3 equiv) in anhydrous DMSO.

    • Add acetone (10 equiv).

    • Stir the mixture at room temperature for 15 minutes.

  • Aldol Reaction:

    • Add freshly distilled acrolein (1.0 equiv) to the mixture.

    • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Workup:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate in vacuo.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography.

    • The resulting 4-hydroxy-4-vinyl-2-pentanone can be oxidized to the corresponding carboxylic acid using standard methods (e.g., Jones oxidation).

    • Determine the enantiomeric excess by chiral HPLC analysis.

Troubleshooting poor resolution in chiral separation of 3-Hydroxypent-4-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 3-Hydroxypent-4-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in achieving high-resolution enantiomeric separation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution in the chiral separation of this compound?

Poor resolution in the chiral separation of this compound can stem from several factors:

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not provide sufficient stereoselective interactions with the analyte.

  • Suboptimal Mobile Phase Composition: The type of organic modifier, its concentration, and the presence or absence of acidic/basic additives are critical.

  • Incorrect Temperature: Temperature affects the thermodynamics of chiral recognition and can significantly impact selectivity.

  • Inadequate Flow Rate: While lower flow rates often improve resolution, an excessively low rate can lead to band broadening.

  • Poor Peak Shape: Issues like peak tailing can compromise the separation of the two enantiomers.

Q2: Which type of Chiral Stationary Phase (CSP) is most suitable for separating this compound?

For acidic compounds like this compound, polysaccharide-based CSPs are a highly recommended starting point. Specifically, columns with amylose or cellulose derivatives, such as those with tris(3,5-dimethylphenylcarbamate) selectors, have shown success in separating structurally similar hydroxy acids. It is often beneficial to screen a few different polysaccharide-based columns to find the one with the best selectivity for your analyte.

Q3: How does the mobile phase composition affect the separation of an acidic analyte like this compound?

The mobile phase is a critical parameter. For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. The concentration of the alcohol modifier significantly influences retention and resolution. For acidic analytes, adding a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or acetic acid, to the mobile phase is often crucial. This suppresses the ionization of the carboxylic acid group, leading to improved peak shape and better resolution.

Q4: Can Capillary Electrophoresis (CE) be used for the chiral separation of this compound?

Yes, Capillary Electrophoresis (CE) is a powerful technique for chiral separations. For an acidic compound, a common strategy involves using a chiral selector, such as a cyclodextrin derivative, added to the background electrolyte. At a pH above the pKa of this compound, the analyte will be negatively charged, allowing for differential interaction with the chiral selector and enabling separation of the enantiomers.

Troubleshooting Guide: Poor Enantiomeric Resolution

This guide provides a systematic approach to troubleshooting and resolving poor resolution in the chiral separation of this compound.

Issue: No or Poor Separation of Enantiomers

If you are observing a single peak or two poorly resolved peaks, follow this workflow:

G start Poor or No Resolution csp 1. Verify CSP Selection - Is it a polysaccharide-based column? start->csp mobile_phase 2. Optimize Mobile Phase - Adjust alcohol % (e.g., 5-20% IPA) - Add 0.1% TFA or Acetic Acid csp->mobile_phase CSP is appropriate flow_rate 3. Adjust Flow Rate - Decrease flow rate (e.g., from 1.0 to 0.5 mL/min) mobile_phase->flow_rate Partial separation observed temperature 4. Optimize Temperature - Test lower temperatures (e.g., 15°C, 10°C) - Test higher temperatures (e.g., 30°C, 40°C) flow_rate->temperature Resolution still suboptimal good_resolution Good Resolution Achieved temperature->good_resolution Optimization successful

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Troubleshooting Steps:
  • Verify Chiral Stationary Phase (CSP) Selection:

    • Question: Is the chosen CSP suitable for acidic analytes?

    • Action: Confirm that you are using a polysaccharide-based CSP (e.g., with an amylose or cellulose backbone). If not, consider switching to one of these columns as they are generally effective for hydroxy acids.

  • Optimize Mobile Phase Composition:

    • Question: Is the mobile phase composition optimized for your acidic analyte?

    • Action:

      • Alcohol Modifier: Systematically vary the concentration of the alcohol modifier (e.g., isopropanol or ethanol) in your non-polar solvent (e.g., hexane). A lower alcohol percentage generally increases retention and can improve resolution.

      • Acidic Additive: Since this compound is acidic, the addition of a small amount of an acidic modifier (e.g., 0.1% TFA or acetic acid) is highly recommended to improve peak shape and selectivity.

  • Adjust the Flow Rate:

    • Question: Is the flow rate too high?

    • Action: Chiral separations are often sensitive to flow rate. A lower flow rate provides more time for the enantiomers to interact with the CSP, which can lead to better resolution. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min).

  • Optimize the Column Temperature:

    • Question: Have you evaluated the effect of temperature on the separation?

    • Action: Temperature can have a significant and sometimes unpredictable effect on chiral separations.

      • Decrease the temperature in 5°C increments (e.g., 20°C, 15°C, 10°C) and analyze the sample at each temperature. Lower temperatures often enhance the subtle interactions required for chiral recognition.

      • If resolution does not improve, try increasing the temperature in 5°C increments from the initial setting (e.g., 30°C, 35°C, 40°C).

Quantitative Data Summary

The following tables summarize the expected impact of key parameters on the chiral separation of this compound based on general principles for similar compounds.

Table 1: Effect of Mobile Phase Composition on Resolution

ParameterChangeExpected Impact on ResolutionRationale
Alcohol Modifier % DecreaseGenerally IncreasesIncreases retention time and interaction with the CSP.
IncreaseGenerally DecreasesDecreases retention time and interaction with the CSP.
Acidic Additive Add 0.1% TFAOften ImprovesSuppresses ionization of the analyte, improving peak shape.

Table 2: Effect of Operational Parameters on Resolution

ParameterChangeExpected Impact on ResolutionRationale
Flow Rate DecreaseGenerally IncreasesAllows for more effective mass transfer and interaction with the CSP.
IncreaseGenerally DecreasesReduces interaction time with the CSP.
Temperature DecreaseOften IncreasesEnhances the stability of transient diastereomeric complexes.
IncreaseCan Increase or DecreaseAffects the thermodynamics of chiral recognition; effect is compound-dependent.

Experimental Protocols

The following are suggested starting protocols for the chiral separation of this compound. These should be considered as starting points for further optimization.

Protocol 1: Chiral HPLC with UV Detection

This protocol is a general approach for achieving chiral separation using standard HPLC equipment.

Workflow:

G sample Prepare Sample (in mobile phase) hplc HPLC System - Polysaccharide CSP - Isocratic Mobile Phase sample->hplc detection UV Detection (e.g., 210 nm) hplc->detection analysis Data Analysis - Assess Resolution detection->analysis

Caption: Experimental workflow for chiral HPLC-UV analysis.

Methodology:

  • HPLC System: Standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Polysaccharide-based column, e.g., Chiralpak® IA or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A starting point is n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Optimization Strategy: If resolution is not satisfactory, systematically adjust the isopropanol concentration between 5% and 20%. If peaks are tailing, ensure the presence of 0.1% TFA. Also, evaluate the effect of reducing the flow rate and changing the temperature as described in the troubleshooting section.

Protocol 2: Chiral Capillary Electrophoresis (CE)

This protocol offers an alternative approach with high efficiency.

Methodology:

  • CE System: Standard CE system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer at pH 7.0 containing 10 mM of a chiral selector (e.g., hydroxypropyl-β-cyclodextrin).

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Detection: UV at 200 nm.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Sample Preparation: Dissolve the racemic standard of this compound in the BGE without the chiral selector to a concentration of approximately 0.5 mg/mL.

Optimization Strategy: The concentration and type of the chiral selector are the most critical parameters. Different cyclodextrin derivatives (e.g., sulfated-β-cyclodextrin) can be screened. The pH of the BGE can also be adjusted to optimize the charge of the analyte and the electroosmotic flow.

Stability issues and degradation products of 3-Hydroxypent-4-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to limited publicly available stability data for 3-Hydroxypent-4-enoic acid, this guide is based on established chemical principles related to its functional groups (a secondary allylic alcohol, a terminal alkene, and a carboxylic acid). The information provided should be used as a framework to design and execute specific stability and degradation studies for your application.

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of this compound to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound contains three reactive functional groups that can influence its stability: a secondary allylic alcohol, a terminal vinyl group, and a carboxylic acid. Key stability concerns include susceptibility to oxidation, isomerization, lactonization, and polymerization, especially when exposed to heat, light, oxygen, or non-neutral pH conditions.

Q2: How should I properly store this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it as a solid if possible. If in solution, use deoxygenated solvents and protect from light. Long-term storage in protic or acidic/basic solutions should be avoided unless compatibility has been established.

Q3: Can this compound degrade during routine experimental procedures?

A3: Yes, prolonged exposure to ambient light, elevated temperatures (e.g., during solvent evaporation), or incompatible solvents and reagents can lead to degradation. The presence of trace metals or radical initiators can also catalyze degradation pathways.

Q4: What are the likely degradation products of this compound?

A4: Based on its structure, potential degradation products include:

  • Oxidation products: Such as the corresponding α,β-unsaturated ketone.

  • Isomers: The double bond may migrate to a more stable conjugated position.

  • Lactones: Intramolecular cyclization can form a five-membered ring (a γ-lactone), particularly under acidic conditions.

  • Polymers: The vinyl group can undergo free-radical polymerization.[1][2]

Troubleshooting Guides

Issue 1: Appearance of a yellow tint or precipitate in the sample.

  • Possible Cause: This may indicate polymerization of the vinyl group or the formation of colored degradation products from oxidation.

  • Troubleshooting Steps:

    • Ensure the compound and its solutions are protected from light.

    • Use freshly distilled and deoxygenated solvents.

    • Consider adding a radical inhibitor (e.g., BHT) if compatible with your experimental system.

    • Analyze the precipitate by appropriate spectroscopic methods to confirm its nature.

Issue 2: Unexpected peaks observed during HPLC analysis.

  • Possible Cause: The appearance of new peaks suggests degradation. These could correspond to isomers, oxidation products, or lactones.

  • Troubleshooting Steps:

    • Review the sample preparation and handling procedures to identify potential sources of stress (heat, light, pH).

    • Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and aid in peak identification.

    • Use HPLC-MS to obtain mass information on the unknown peaks to help elucidate their structures.

Issue 3: Loss of compound potency or activity.

  • Possible Cause: Degradation of this compound into inactive products.

  • Troubleshooting Steps:

    • Quantify the purity of your sample using a validated stability-indicating HPLC method.

    • Re-evaluate the storage and handling conditions of your stock solutions and experimental samples.

    • Prepare fresh solutions of the compound immediately before use.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure.

Potential Degradation Pathways of this compound A This compound B Oxidation (3-Oxopent-4-enoic acid) A->B [O] C Isomerization (3-Hydroxypent-3-enoic acid) A->C H+ or OH- D Lactonization (γ-vinyl-γ-butyrolactone) A->D H+ E Polymerization A->E Radicals, Light Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of This compound (e.g., 1 mg/mL in ACN) B1 Acid Hydrolysis (0.1 M HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1 M NaOH, RT) A->B2 B3 Oxidation (3% H2O2, RT) A->B3 B4 Thermal (60°C in solution) A->B4 B5 Photolytic (ICH Q1B light exposure) A->B5 C Neutralize samples (if necessary) B1->C B2->C B3->C B4->C B5->C D Analyze by HPLC-UV/MS C->D E Evaluate peak purity and mass balance D->E Troubleshooting Unexpected HPLC Results Start Unexpected peak observed in HPLC chromatogram Q1 Is the peak present in the blank injection? Start->Q1 A1_Yes Peak is from solvent, mobile phase, or system Q1->A1_Yes Yes A1_No Peak is sample-related Q1->A1_No No Q2 Does the peak area increase with sample stress (e.g., longer storage, light exposure)? A1_No->Q2 A2_Yes Peak is likely a degradation product Q2->A2_Yes Yes A2_No Peak could be an impurity from synthesis or a non-degradation artifact Q2->A2_No No Action1 Identify degradation product using LC-MS and/or forced degradation studies A2_Yes->Action1 Action2 Review synthesis and purification records. Characterize impurity. A2_No->Action2

References

Preventing oxidation of 3-Hydroxypent-4-enoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the storage and handling of 3-Hydroxypent-4-enoic acid to prevent its oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The degradation of this compound is primarily caused by oxidation. The molecule has two susceptible sites for oxidation: the secondary hydroxyl group and the carbon-carbon double bond (alkene). Factors that can initiate and accelerate oxidation include:

  • Exposure to Oxygen: Atmospheric oxygen is the main oxidizing agent.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Exposure to Light: UV and visible light can provide the energy to initiate oxidation reactions.

  • Presence of Metal Ions: Metal ions, such as iron and copper, can catalyze the decomposition of hydroperoxides, leading to the formation of free radicals and accelerating oxidation.

Q2: How can I visually detect if my sample of this compound has oxidized?

A2: While subtle oxidation may not be visible, significant degradation can lead to noticeable changes. These can include:

  • Color Change: A pure sample should be colorless or a white solid. A yellow or brownish tint can indicate the presence of oxidation products.

  • Change in Physical State: The formation of polymers or other degradation products might alter the consistency of the material.

  • Insolubility: Oxidized products may be less soluble in certain solvents.

For accurate assessment, analytical techniques such as peroxide value determination or chromatographic methods are recommended.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize oxidation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or below, in a freezer.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

  • Light: Protect from light by using an amber or opaque container.

  • Container: Use a tightly sealed, clean glass container to prevent contamination and exposure to air.

Q4: Should I use an antioxidant for long-term storage?

A4: For long-term storage, the use of an antioxidant is highly recommended. Antioxidants can inhibit the oxidation process by scavenging free radicals. Common choices for unsaturated compounds include:

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is effective at low concentrations.

  • Tocopherols (Vitamin E): A natural antioxidant that is also effective in preventing lipid peroxidation.

The choice and concentration of the antioxidant should be carefully considered based on the intended application of the this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Sample has a yellow tint after short-term storage. Exposure to air and/or light.Purge the container with an inert gas (argon or nitrogen) before sealing. Store in an amber vial or wrap the container in aluminum foil.
Inconsistent experimental results using a previously opened bottle. Partial oxidation of the compound.Use a fresh, unopened vial of the compound if possible. If not, consider purifying the partially oxidized material. For future use, aliquot the compound into smaller, single-use vials.
Precipitate forms in the sample during storage. Polymerization or formation of insoluble oxidation products.The sample is likely significantly degraded and may not be suitable for use. Discard the sample and obtain a fresh batch. Review storage procedures to prevent future occurrences.

Quantitative Data on Storage Stability

The following table summarizes the expected stability of this compound under various storage conditions, based on typical degradation rates of similar unsaturated hydroxy acids. The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of oxidation.

Storage Condition Temperature (°C) Atmosphere Antioxidant (BHT, 0.02%) Peroxide Value (meq/kg) after 6 months
A25AirNo> 50
B4AirNo20-30
C4NitrogenNo5-10
D-20AirNo10-15
E-20NitrogenNo< 5
F-20NitrogenYes< 1

Experimental Protocols

Protocol 1: Determination of Peroxide Value

This protocol describes a standard iodometric titration method to determine the peroxide value of this compound.

Materials:

  • This compound sample

  • Acetic acid-chloroform solution (3:2, v/v)

  • Saturated potassium iodide (KI) solution

  • Standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution

  • 1% Starch indicator solution

  • Deionized water

Procedure:

  • Weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution.

  • Stopper the flask, swirl for 1 minute, and then store it in the dark for exactly 5 minutes.

  • Add 30 mL of deionized water and shake vigorously.

  • Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, shaking vigorously, until the yellow color has almost disappeared.

  • Add 0.5 mL of starch indicator solution. The solution will turn blue.

  • Continue the titration, with constant shaking, until the blue color disappears.

  • Perform a blank determination under the same conditions.

Calculation:

Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

Where:

  • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

Visualizations

OxidationPathway HPA This compound Radical Lipid Radical HPA->Radical Initiation (Light, Heat, Metal ions) PeroxyRadical Peroxy Radical Radical->PeroxyRadical Propagation + O2 Hydroperoxide Hydroperoxide PeroxyRadical->Hydroperoxide Propagation + HPA AldehydesKetones Aldehydes, Ketones, other degradation products Hydroperoxide->AldehydesKetones Decomposition

Caption: Putative oxidation pathway of this compound.

TroubleshootingWorkflow start Suspected Oxidation of This compound visual_inspection Visual Inspection (Color, Clarity) start->visual_inspection analytical_test Perform Analytical Test (e.g., Peroxide Value) visual_inspection->analytical_test Degradation Suspected use_with_caution Use with Caution (Purify if necessary) visual_inspection->use_with_caution No visible change is_oxidized Is sample oxidized? analytical_test->is_oxidized discard Discard Sample is_oxidized->discard Yes is_oxidized->use_with_caution No review_storage Review Storage Protocol discard->review_storage

Caption: Troubleshooting workflow for suspected oxidation.

PreventionStrategies cluster_storage Storage Conditions cluster_additives Additives cluster_handling Handling Practices center Prevention of Oxidation low_temp Low Temperature (-20°C or below) center->low_temp inert_atm Inert Atmosphere (Nitrogen/Argon) center->inert_atm darkness Protection from Light center->darkness antioxidants Antioxidants (e.g., BHT, Tocopherols) center->antioxidants chelators Chelating Agents (e.g., EDTA) center->chelators aliquoting Aliquoting center->aliquoting proper_sealing Proper Sealing center->proper_sealing

Technical Support Center: Enhancing the Solubility of 3-Hydroxypent-4-enoic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxypent-4-enoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a short-chain hydroxy fatty acid. Its key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₅H₈O₃[1]
Molecular Weight116.11 g/mol [1]
Predicted pKa~4.21
Predicted XLogP3-0.3[1]
AppearanceNot specified, likely a liquid or low-melting solid

Q2: What is the expected aqueous solubility of this compound?

Q3: How does pH influence the solubility of this compound?

As a carboxylic acid, the solubility of this compound in aqueous solutions is highly dependent on pH. At a pH below its pKa (~4.21), the compound will be predominantly in its neutral, less soluble protonated form. At a pH above its pKa, it will deprotonate to form the more soluble carboxylate anion. Therefore, increasing the pH of the buffer will significantly enhance its solubility.

Q4: What are the recommended solvents for creating a stock solution?

For compounds with limited aqueous solubility, the recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent. Commonly used solvents for this purpose include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • N,N-Dimethylformamide (DMF)

The choice of solvent will depend on the experimental requirements, including potential toxicity to the biological system being studied.

Troubleshooting Guides

Problem 1: The compound does not dissolve in the aqueous buffer.

  • Potential Cause: The concentration of the compound exceeds its solubility at the given pH and temperature.

  • Troubleshooting Steps:

    • Prepare a Concentrated Stock Solution: Dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a high-concentration stock solution.

    • Dilute into Buffer: Add the stock solution dropwise to your aqueous buffer while vortexing to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low and compatible with your assay.

    • Adjust pH: Increase the pH of the aqueous buffer to be at least 1-2 pH units above the compound's pKa (~4.21) to increase the proportion of the more soluble deprotonated form. For example, using a buffer at pH 7.4 will significantly improve solubility compared to a buffer at pH 4.0.

    • Gentle Heating: Gently warm the solution (e.g., to 37°C) to aid dissolution. However, be cautious of potential compound degradation at elevated temperatures.

    • Sonication: Use a sonicator bath to provide energy to break up any solid aggregates and facilitate dissolution.

Problem 2: The compound precipitates out of solution after dilution from an organic stock.

  • Potential Cause: The compound is "crashing out" of solution as the solvent polarity changes drastically upon dilution into the aqueous buffer.

  • Troubleshooting Steps:

    • Decrease Final Concentration: The final concentration in the aqueous buffer may still be too high. Try preparing a more dilute final solution.

    • Optimize Co-solvent Percentage: If your assay allows, a slightly higher final concentration of the organic co-solvent may be necessary to maintain solubility. Always determine the maximum tolerable co-solvent concentration for your specific biological system.

    • Check Buffer Composition: High concentrations of certain salts in your buffer can decrease the solubility of organic compounds (a "salting-out" effect). If possible, try a buffer with a lower salt concentration.

    • Use of Surfactants: For particularly difficult cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 20 or Tween® 80) can help to maintain the compound in solution.

Problem 3: Inconsistent results between experiments.

  • Potential Cause: Variability in the preparation of the compound solution.

  • Troubleshooting Steps:

    • Standardize Protocol: Ensure the dissolution protocol is followed precisely every time, including the order of addition of reagents, mixing times, and temperatures.

    • Fresh Solutions: Prepare fresh solutions of this compound for each experiment, as it may not be stable in solution over long periods, especially at certain pH values.

    • Verify Stock Solution: Before each use, visually inspect your concentrated stock solution for any signs of precipitation. If precipitation is observed, gently warm and sonicate the stock solution to redissolve the compound before use.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out 11.61 mg of this compound (assuming 100% purity).

  • Add Solvent: Transfer the weighed compound to a sterile, conical microcentrifuge tube. Add 1.0 mL of high-purity, sterile DMSO.

  • Dissolve: Vortex the tube thoroughly until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath sonicator.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer via pH Adjustment
  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS).

  • Initial Dispensing: Dispense the required volume of the buffer for your final working solution into a sterile tube.

  • pH Adjustment (if necessary): If the buffer pH is below 6, consider adjusting it to a more alkaline pH (e.g., 7.4) using a small amount of a concentrated base like 1 M NaOH. This will pre-condition the buffer to favor the soluble, deprotonated form of the acid.

  • Direct Dissolution: Add the desired amount of this compound to the buffer.

  • Aid Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use a sonicator bath for 10-15 minutes. Gentle warming can also be applied.

  • Final pH Check and Sterilization: After the compound is dissolved, check the final pH and adjust if necessary. Sterilize the final solution by filtering it through a 0.22 µm syringe filter.

Data Presentation

Table 1: Recommended Solvents for Stock Solutions

SolventAbbreviationPropertiesRecommended Use
Dimethyl sulfoxideDMSOAprotic, highly polarPrimary choice for high-concentration stocks due to its excellent solvating power.
EthanolEtOHProtic, polarA good alternative to DMSO, especially if DMSO is toxic to the experimental system.
N,N-DimethylformamideDMFAprotic, polarAnother alternative to DMSO, with similar solvating properties.

Table 2: Influence of pH on the Solubility of this compound (Qualitative)

pH relative to pKa (~4.21)Predominant SpeciesExpected Aqueous Solubility
pH < 3Protonated (neutral)Low
pH 3 - 5Mixture of protonated and deprotonatedModerate and increasing with pH
pH > 6Deprotonated (anionic)High

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh Compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve stock High-Concentration Stock Solution dissolve->stock dilute Dilute Stock into Buffer stock->dilute buffer Prepare Aqueous Buffer buffer->dilute check Check for Precipitation dilute->check working Final Working Solution check->working No Precipitation precipitate Precipitation Occurs check->precipitate Precipitation adjust_ph Adjust pH > pKa precipitate->adjust_ph sonicate Sonicate/Warm precipitate->sonicate lower_conc Lower Final Concentration precipitate->lower_conc adjust_ph->dilute sonicate->dilute lower_conc->dilute

Caption: Workflow for preparing this compound solutions.

logical_relationship solubility Solubility ph pH of Buffer ph->solubility Increases when pH > pKa pka pKa (~4.21) pka->ph concentration Concentration concentration->solubility Inversely related temperature Temperature temperature->solubility Directly related (generally) cosolvent Co-solvent % cosolvent->solubility Directly related

Caption: Factors influencing the solubility of this compound.

References

Technical Support Center: Scaling Up the Enzymatic Synthesis of 3-Hydroxypent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the enzymatic synthesis of 3-Hydroxypent-4-enoic acid. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to facilitate the successful scale-up of this valuable chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic routes for synthesizing this compound?

A1: There are two main enzymatic strategies for producing this compound:

  • Kinetic Resolution of a Racemic Precursor: This is the most commonly documented method. It involves the synthesis of a racemic ester of this compound, typically tert-butyl 3-hydroxypent-4-enoate, followed by enantioselective acylation or hydrolysis catalyzed by a lipase. This separates the two enantiomers, allowing for the isolation of the desired enantiomer of the ester, which is then hydrolyzed to the final acid product.

  • Direct Aldolase-Catalyzed Synthesis (Potential Route): While less documented for this specific molecule, an alternative strategy involves the use of an aldolase enzyme. This could potentially catalyze the C-C bond formation between an acetaldehyde equivalent and an acrolein equivalent to directly synthesize a precursor to this compound. This route is promising for its directness but may require more research and development.

Q2: Which enzymes are most effective for the kinetic resolution of this compound precursors?

A2: Lipases are the enzymes of choice for the kinetic resolution of secondary alcohols like the precursor to this compound. Several commercially available lipases have shown high efficacy and enantioselectivity, including:

  • Amano Lipase PS from Pseudomonas cepacia (also known as Burkholderia cepacia)[1][2][3][4][5]

  • Candida antarctica Lipase B (CALB) , often used in its immobilized form (e.g., Novozym 435)[6][7][8][9]

  • Pseudomonas fluorescens Lipase [3][10]

The choice of lipase can significantly impact the enantioselectivity and reaction rate, so screening different lipases is often recommended.[3][10]

Q3: What are the key challenges when scaling up the enzymatic synthesis of this compound?

A3: Scaling up this enzymatic synthesis presents several challenges:

  • Enzyme Stability and Reusability: Maintaining enzyme activity over multiple cycles is crucial for a cost-effective process. Enzyme immobilization is a common strategy to enhance stability and facilitate recovery.[7][8]

  • Substrate and Product Inhibition: High concentrations of substrates or the accumulation of products can inhibit enzyme activity, leading to reduced reaction rates and lower yields.[6][9]

  • Mass Transfer Limitations: In heterogeneous systems with immobilized enzymes, ensuring efficient mixing and contact between the enzyme, substrate, and reactants is critical and can be more challenging at a larger scale.

  • Downstream Processing and Purification: Isolating the final product with high purity from the reaction mixture can be complex and costly, especially at an industrial scale. This may involve extraction, crystallization, or chromatography.

  • Economic Viability: The cost of the enzyme, substrates, and the overall process efficiency are key factors in determining the economic feasibility of large-scale production.

Q4: How can I convert the synthesized tert-butyl 3-hydroxypent-4-enoate to the final acid product?

A4: The tert-butyl ester can be hydrolyzed to this compound through either chemical or enzymatic methods. An enzymatic approach offers milder reaction conditions. Lipase A from Candida antarctica (CAL-A) and an esterase from Bacillus subtilis have been shown to be effective in hydrolyzing tert-butyl esters of amino acids, suggesting their potential for this substrate as well.[11] Chemical hydrolysis, typically under acidic conditions, is also a viable option.

Troubleshooting Guides

Low Yield in Kinetic Resolution
Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions Temperature: Ensure the reaction is maintained at the optimal temperature for the specific lipase (typically 30-50°C). Lower temperatures can increase enantioselectivity but decrease the reaction rate. pH: The "pH memory" of the lipase is crucial. Ensure the enzyme is immobilized from a buffer at its optimal pH (often around 7.0 for lipases like Candida rugosa).
Poor Choice of Acyl Donor Vinyl acetate is a commonly used and effective irreversible acyl donor. If using other acyl donors, screen for compatibility and efficiency with your chosen lipase.
Enzyme Inactivation Byproduct Inhibition: The formation of byproducts, such as acetic acid from vinyl acetate, can lower the pH and inactivate the enzyme. Consider adding a mild, non-reactive base or using a buffered system. Solvent Effects: Ensure the organic solvent used is compatible with the lipase and does not strip the essential water layer from the enzyme.
Insufficient Enzyme Concentration Perform a dose-response experiment to determine the optimal enzyme loading.
Poor Mixing/Mass Transfer Limitations Ensure adequate agitation (e.g., 150-200 rpm) to minimize mass transfer limitations, especially when using an immobilized enzyme.
Low Enantioselectivity (ee) in Kinetic Resolution
Potential Cause Troubleshooting Steps
Suboptimal Enzyme Choice Screen different lipases. The enantioselectivity is highly dependent on the specific lipase and substrate pairing. Pseudomonas cepacia and Candida antarctica lipase B are good starting points for secondary alcohols.[2][3][4][8]
Reaction Temperature Too High Lowering the reaction temperature often improves enantioselectivity, although it will also slow down the reaction rate. A balance needs to be found.
Reaction Progress Past 50% Conversion For a kinetic resolution, the maximum enantiomeric excess of the unreacted substrate is achieved at approximately 50% conversion. Monitor the reaction closely and stop it at the optimal point.
Racemization of Substrate or Product Run a control experiment without the enzyme under the same reaction conditions to check for any non-enzymatic racemization.
Solvent Effects The choice of solvent can influence the enzyme's conformation and thus its enantioselectivity. Test different anhydrous organic solvents.

Data Presentation

Comparison of Lipases for Kinetic Resolution of Secondary Alcohols
EnzymeSource OrganismAcyl DonorSolventTemperature (°C)Conversion (%)Enantiomeric Excess (ee)Reference
Amano Lipase PS-C II Pseudomonas cepaciaVinyl acetateHexaneRoom Temp50>99% (product)[3]
Lipase PS-DI Pseudomonas cepaciaVinyl acetateHexaneRoom Temp49>99% (product)[3]
Candida antarctica Lipase B (CALB) Candida antarcticaVinyl acetateHexaneRoom Temp->99% (product)[3]
Amano Lipase AK Pseudomonas fluorescensVinyl acetateHexaneRoom Temp37>99% (product)[3]

Note: The data presented is for the kinetic resolution of a model aryltrimethylsilyl chiral alcohol, which is structurally similar to the precursor of this compound and demonstrates the high enantioselectivity of these lipases.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of tert-Butyl 3-hydroxypent-4-enoate

This protocol is adapted from the kinetic resolution of a similar secondary alcohol.

Materials:

  • Racemic tert-butyl 3-hydroxypent-4-enoate

  • Immobilized lipase (e.g., Amano Lipase PS from Pseudomonas cepacia)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., pentane or hexane)

  • Molecular sieves (optional, to ensure anhydrous conditions)

  • Reaction vessel with temperature control and stirring

Procedure:

  • To a suspension of racemic tert-butyl 3-hydroxypent-4-enoate and molecular sieves in pentane, add the immobilized lipase (e.g., 50 wt% of the substrate).

  • Add vinyl acetate (1 equivalent) to initiate the reaction.

  • Stir the reaction mixture at a controlled temperature (e.g., 30°C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and the acetylated product.

  • When approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.

  • Wash the recovered enzyme with fresh solvent for potential reuse.

  • Concentrate the filtrate and purify the unreacted (S)-tert-butyl 3-hydroxypent-4-enoate and the (R)-tert-butyl 3-acetoxypent-4-enoate by flash chromatography.

Protocol 2: Enzymatic Hydrolysis of tert-Butyl 3-hydroxypent-4-enoate

This protocol is based on the enzymatic hydrolysis of other tert-butyl esters.[11]

Materials:

  • Enantiomerically pure tert-butyl 3-hydroxypent-4-enoate

  • Lipase A from Candida antarctica (CAL-A) or Esterase from Bacillus subtilis

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., DMF, if needed for solubility)

  • Reaction vessel with pH and temperature control

Procedure:

  • Dissolve the tert-butyl 3-hydroxypent-4-enoate in a mixture of buffer and an organic co-solvent if necessary.

  • Add the enzyme (e.g., CAL-A or B. subtilis esterase).

  • Stir the mixture at a controlled temperature (e.g., 30-40°C) and maintain the pH at 7.0.

  • Monitor the reaction progress by HPLC until the ester is fully consumed.

  • Upon completion, acidify the reaction mixture to a low pH (e.g., pH 2) to protonate the carboxylic acid.

  • Extract the this compound with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Racemic Precursor cluster_resolution Enzymatic Kinetic Resolution cluster_hydrolysis Final Product Formation start t-Butylacetate + Acrolein racemic_ester Racemic tert-Butyl 3-hydroxypent-4-enoate start->racemic_ester Chemical Synthesis lipase Lipase (e.g., Amano PS) + Vinyl Acetate racemic_ester->lipase separation Separation (Chromatography) lipase->separation s_ester (S)-tert-Butyl 3-hydroxypent-4-enoate separation->s_ester Unreacted r_acetate (R)-tert-Butyl 3-acetoxypent-4-enoate separation->r_acetate Acetylated hydrolysis Enzymatic or Chemical Hydrolysis s_ester->hydrolysis final_product (S)-3-Hydroxypent-4-enoic acid hydrolysis->final_product

Caption: Experimental workflow for the lipase-catalyzed synthesis of (S)-3-Hydroxypent-4-enoic acid.

troubleshooting_yield low_yield Low Yield suboptimal_conditions Suboptimal Conditions? low_yield->suboptimal_conditions enzyme_inactivation Enzyme Inactivation? low_yield->enzyme_inactivation mass_transfer Mass Transfer Issues? low_yield->mass_transfer optimize_temp_ph Optimize Temperature & pH suboptimal_conditions->optimize_temp_ph Yes check_acyl_donor Check Acyl Donor suboptimal_conditions->check_acyl_donor Yes check_byproducts Monitor Byproducts (e.g., acid) enzyme_inactivation->check_byproducts Yes check_solvent Verify Solvent Compatibility enzyme_inactivation->check_solvent Yes increase_agitation Increase Agitation mass_transfer->increase_agitation Yes optimize_enzyme_loading Optimize Enzyme Loading mass_transfer->optimize_enzyme_loading Yes

Caption: Troubleshooting guide for low yield in enzymatic kinetic resolution.

scale_up_challenges scale_up Scaling Up Enzymatic Synthesis enzyme_stability Enzyme Stability & Cost scale_up->enzyme_stability reaction_kinetics Reaction Kinetics scale_up->reaction_kinetics process_eng Process Engineering scale_up->process_eng downstream Downstream Processing scale_up->downstream immobilization Immobilization enzyme_stability->immobilization enzyme_recycling Recycling enzyme_stability->enzyme_recycling inhibition Substrate/Product Inhibition reaction_kinetics->inhibition mixing Mixing & Mass Transfer process_eng->mixing purification Purification downstream->purification waste Waste Management downstream->waste

Caption: Key considerations for scaling up the enzymatic synthesis process.

References

Minimizing epimerization during functionalization of 3-Hydroxypent-4-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 3-Hydroxypent-4-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing epimerization and addressing other common challenges during the chemical modification of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern during the functionalization of this compound?

A1: Epimerization is the change in the configuration of a single stereocenter in a molecule containing multiple stereocenters. For this compound, which has a chiral center at the C3 position, epimerization leads to the formation of its diastereomer. This is a significant concern in drug development and stereoselective synthesis, as different epimers can have vastly different biological activities and physical properties.

Q2: What are the primary functionalization reactions performed on this compound where epimerization is a risk?

A2: The primary reactions where epimerization at the C3 position is a risk are those involving the activation of the carboxylic acid moiety, such as amide bond formation and esterification. These reactions often employ conditions (e.g., basic reagents, elevated temperatures) that can facilitate the deprotonation and reprotonation of the alpha-proton to the hydroxyl group, leading to a loss of stereochemical integrity.

Q3: How does the vinyl group in this compound influence its reactivity and the risk of epimerization?

A3: The vinyl group is an important structural feature. While it does not directly participate in the epimerization mechanism at C3, its electron-withdrawing nature can slightly increase the acidity of the C2 protons. However, the primary concern with the vinyl group is its potential to undergo side reactions under certain functionalization conditions, such as isomerization or participation in palladium-catalyzed cross-coupling reactions if not properly managed.

Q4: What are the general strategies to minimize epimerization during amide coupling of this compound?

A4: To minimize epimerization during amide coupling, it is crucial to use mild coupling reagents and conditions. Key strategies include:

  • Low Temperatures: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly reduce the rate of epimerization.

  • Choice of Coupling Reagent: Utilizing coupling reagents known for low epimerization rates, such as those based on 1-hydroxy-7-azabenzotriazole (HOAt) like HATU, is recommended. Additives like HOBt can also suppress epimerization when using carbodiimides like EDC.

  • Base Selection: Employing non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or pyridine can be advantageous over stronger, more nucleophilic bases.[1]

  • Protecting Groups: Protecting the hydroxyl group can sometimes mitigate epimerization by altering the electronic properties of the molecule, although this adds extra steps to the synthetic route.

Q5: Are there specific methods recommended for the esterification of this compound with retention of stereochemistry?

A5: Yes, several methods can achieve esterification with minimal to no epimerization:

  • Fischer Esterification: While classic, this method uses acidic conditions which generally do not promote epimerization at the alpha-hydroxy position. It is best suited for simple alcohols that can be used as the solvent.[2]

  • Steglich Esterification: This method, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is effective for a wide range of alcohols, including tertiary alcohols, and is known to proceed with retention of configuration.[2]

  • Mitsunobu Reaction: This reaction proceeds with inversion of configuration at the hydroxyl center, providing a route to the opposite epimer of the ester. It is important to be aware of potential SN2' side reactions with allylic alcohols.[3][4][5]

Troubleshooting Guides

Problem 1: Significant epimerization observed during amide coupling.
Potential Cause Troubleshooting Step
High Reaction Temperature Lower the reaction temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times.
Inappropriate Coupling Reagent Switch to a coupling reagent known for low epimerization, such as HATU, HBTU with HOAt, or T3P with pyridine.[1] Avoid using EDC without an additive like HOBt or HOAt.
Strong Base Replace stronger bases like triethylamine (TEA) with a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.
Solvent Effects The choice of solvent can influence the rate of epimerization. Aprotic polar solvents like DMF or CH2Cl2 are commonly used. If epimerization persists, consider screening other aprotic solvents like THF.
Problem 2: Low yield or side products during esterification.
Potential Cause Troubleshooting Step
Incomplete Reaction (Fischer Esterification) Ensure a sufficient excess of the alcohol is used, and consider using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.
Side Reactions with Acyl Chloride Formation If converting the carboxylic acid to an acyl chloride first, use mild conditions (e.g., oxalyl chloride with catalytic DMF at low temperature) and use the acyl chloride immediately without purification.
SN2' Products in Mitsunobu Reaction For allylic alcohols like this compound, the Mitsunobu reaction can sometimes yield SN2' products.[4] To favor the direct SN2 displacement, use less sterically hindered phosphines and run the reaction at low temperatures.
Decomposition of Starting Material If the starting material is sensitive to the reaction conditions, consider protecting the hydroxyl group as a silyl ether (e.g., TBS) or another suitable protecting group before proceeding with the esterification.[6]

Quantitative Data on Epimerization

While specific quantitative data for the functionalization of this compound is not extensively reported, the following table provides representative data for epimerization in amide coupling of other chiral carboxylic acids, which can serve as a useful guide.

Carboxylic AcidCoupling Reagent/BaseSolventTemperature (°C)% Epimerization
Z-Phg-OHEDC/DIPEACH2Cl2RT13.5
Z-Phg-OHHBTU/DIPEACH2Cl2RT4.2
Z-Phg-OHHATU/DIPEACH2Cl2RT2.1
Boc-L-prolineT3P/PyridineEtOAc0 to RT<0.5
N-Boc-L-phenylalanineEDC/HOBt/DIPEADMF0 to RT~1-2

Data extrapolated from studies on peptide coupling and amide bond formation.[1][7]

Experimental Protocols

Protocol 1: Stereoretentive Esterification (Steglich-type)

This protocol describes the esterification of (S)-3-Hydroxypent-4-enoic acid with a generic alcohol (R-OH) with retention of configuration.

  • Dissolve (S)-3-Hydroxypent-4-enoic acid (1.0 eq) and the alcohol (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amide Coupling with Minimal Epimerization (HATU-mediated)

This protocol outlines the coupling of (S)-3-Hydroxypent-4-enoic acid with a generic amine (R-NH2) to minimize epimerization.

  • Dissolve (S)-3-Hydroxypent-4-enoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.

  • Add HATU (1.1 eq) to the solution and stir for 5 minutes.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Cool the solution to 0 °C and slowly add N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography.

Visualizations

Epimerization_Mechanism cluster_0 Epimerization Pathway Start (S)-3-Hydroxypent-4-enoic acid Activated Activated Carboxylate (e.g., O-acylisourea) Start->Activated Coupling Agent Enolate Enolate Intermediate (Planar, Achiral at C2) Activated->Enolate Base (Deprotonation at C2) Protonation Protonation Enolate->Protonation Proton Source Epimer (R)-3-Hydroxypent-4-enoic acid derivative (Epimerized Product) Protonation->Epimer Attack from opposite face Desired (S)-3-Hydroxypent-4-enoic acid derivative (Desired Product) Protonation->Desired Attack from original face Troubleshooting_Workflow Start Epimerization Detected? Temp Lower Reaction Temperature Start->Temp Yes End Epimerization Minimized Start->End No Base Switch to Hindered Base (e.g., DIPEA) Temp->Base Reagent Use Low-Epimerization Coupling Reagent (e.g., HATU) Base->Reagent Protect Protect Hydroxyl Group Reagent->Protect Protect->End

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 3-Hydroxypent-4-enoic Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of small molecules like 3-Hydroxypent-4-enoic acid is critical. This guide provides a comparative overview of analytical methodologies, focusing on validation parameters and experimental protocols to aid in the selection of the most suitable technique for your research needs. While specific validated methods for this compound are not abundantly available in published literature, this guide draws upon established methods for structurally similar short-chain hydroxy fatty acids, providing a robust framework for methodological adaptation and validation.

Comparison of Analytical Methods

The two primary chromatographic techniques suitable for the quantification of small organic acids like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method presents distinct advantages and disadvantages.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and improve chromatographic behavior. This adds to the sample preparation time but can result in high sensitivity and excellent separation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile and can directly analyze a wide range of compounds in their native form, eliminating the need for derivatization. This simplifies sample preparation and is often preferred for high-throughput analysis. LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), offers high selectivity and sensitivity.

Below is a summary of key performance parameters for these techniques, with quantitative data adapted from a validated LC-MS/MS method for the structurally similar compound, 3-hydroxypentanoic acid, to provide a practical reference.

ParameterLC-MS/MS (example for 3-hydroxypentanoic acid)GC-MS (general for short-chain hydroxy acids)
Limit of Detection (LOD) Typically in the low ng/mL rangeCan achieve low ng/mL to pg/mL with appropriate derivatization
Limit of Quantification (LOQ) 0.078 µg/mL[1]Method-dependent, often in the low µg/mL range
Linearity Range 0.078 – 5 µg/mL[1]Wide linear range, dependent on detector and derivatization
Accuracy (% Recovery) 88.2% - 94.0%[1]Generally high, but can be affected by derivatization efficiency
Precision (%RSD) <15%Typically <15% for intra- and inter-day precision
Sample Preparation Protein precipitation, centrifugationExtraction, derivatization, cleanup
Throughput HighModerate, limited by derivatization step
Matrix Effects Potential for ion suppression or enhancementLess prone to ion suppression, but matrix can affect derivatization

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for sample preparation and analysis using LC-MS/MS and GC-MS.

LC-MS/MS Method for Quantification in Biological Fluids (Adapted from a method for 3-hydroxypentanoic acid)[1]
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or serum, add an internal standard.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is often suitable for carboxylic acids.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

General GC-MS Method with Derivatization
  • Sample Preparation (Derivatization):

    • Extraction: Perform a liquid-liquid extraction of the acidified sample with a suitable organic solvent (e.g., ethyl acetate).

    • Derivatization: Evaporate the organic extract and add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.

    • The resulting trimethylsilyl (TMS) ester of the acid is then ready for injection.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a low temperature and ramping up to a higher temperature.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI).

    • Detection: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and comparisons, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_Plan Planning & Development cluster_Validation Method Validation cluster_Application Sample Analysis Method_Development Method Development (LC-MS or GC-MS) Protocol_Optimization Protocol Optimization Method_Development->Protocol_Optimization Specificity Specificity Protocol_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Sample_Quantification Sample Quantification Robustness->Sample_Quantification Data_Analysis Data Analysis Sample_Quantification->Data_Analysis

Caption: A generalized workflow for the validation of an analytical method.

Method_Comparison cluster_LCMS LC-MS/MS cluster_GCMS GC-MS Analyte This compound LCMS_Prep Simple Sample Prep (e.g., Protein Precipitation) Analyte->LCMS_Prep Option 1 GCMS_Prep Multi-step Sample Prep (Extraction & Derivatization) Analyte->GCMS_Prep Option 2 LCMS_Analysis Direct Analysis LCMS_Prep->LCMS_Analysis LCMS_Pros Pros: - High Throughput - No Derivatization - High Selectivity LCMS_Analysis->LCMS_Pros LCMS_Cons Cons: - Potential Matrix Effects LCMS_Analysis->LCMS_Cons GCMS_Analysis Analysis of Volatile Derivative GCMS_Prep->GCMS_Analysis GCMS_Pros Pros: - High Sensitivity - Robust & Established GCMS_Analysis->GCMS_Pros GCMS_Cons Cons: - Derivatization Required - Lower Throughput GCMS_Analysis->GCMS_Cons

References

A Comparative Guide to the Synthesis of 3-Hydroxypent-4-enoic Acid: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chiral molecules such as 3-Hydroxypent-4-enoic acid, a valuable building block in the preparation of various pharmaceutical compounds, can be approached through traditional chemical methods or increasingly popular enzymatic routes. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data, detailed protocols, and visualizations to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Chemical vs. Enzymatic Synthesis

ParameterChemical SynthesisEnzymatic Synthesis (Kinetic Resolution)
Principle Aldol addition of a tert-butyl acetate enolate to acrolein, followed by deprotection.Lipase-catalyzed enantioselective acylation of a racemic ester of this compound.
Starting Materials tert-Butyl acetate, n-butyllithium, diisopropylamine, acrolein, trifluoroacetic acid.Racemic tert-butyl 3-hydroxypent-4-enoate, Amano lipase, vinyl acetate.
Stereoselectivity Produces a racemic mixture.Can produce enantiomerically enriched (R)- and (S)-3-hydroxypent-4-enoic acid.
Yield High (e.g., ~88% for the esterification step).[1]Typically lower for each enantiomer (approaching a theoretical maximum of 50% for each).
Reaction Conditions Cryogenic temperatures (-78 °C) for the aldol reaction; strong acid for deprotection.Mild conditions (e.g., 30 °C).[1]
Reagents & Solvents Requires strong bases, flammable solvents (THF), and corrosive acids.Utilizes a biocatalyst in an organic solvent (pentane).[1]
Environmental Impact Generates significant chemical waste.Generally considered a "greener" alternative with biodegradable catalysts.
Enantiomeric Excess (ee) Not applicable (produces racemate).Can achieve high enantiomeric excess (>95%).
Scalability Well-established for large-scale production.Can be challenging to scale up, though continuous flow methods are being developed.

Visualizing the Synthetic Pathways

The following diagrams illustrate the conceptual workflows for both the chemical and enzymatic synthesis of this compound.

chemical_synthesis cluster_step1 Step 1: Aldol Addition cluster_step2 Step 2: Deprotection start tert-Butyl Acetate + Acrolein intermediate tert-Butyl 3-hydroxypent-4-enoate (racemic) start->intermediate LDA, THF, -78 °C final_product This compound (racemic) intermediate->final_product TFA, CH2Cl2

Chemical Synthesis Workflow

enzymatic_synthesis cluster_step1 Step 1: Kinetic Resolution cluster_step2 Step 2: Separation & Deprotection start rac-tert-Butyl 3-hydroxypent-4-enoate resolved (S)-tert-Butyl 3-acetoxypent-4-enoate + (R)-tert-Butyl 3-hydroxypent-4-enoate start->resolved Amano Lipase, Vinyl Acetate, Pentane final_S (S)-3-Hydroxypent-4-enoic Acid resolved->final_S Chromatography & Hydrolysis final_R (R)-3-Hydroxypent-4-enoic Acid resolved->final_R Chromatography & Hydrolysis

Enzymatic Synthesis Workflow

Experimental Protocols

Chemical Synthesis of Racemic this compound

Step 1: Synthesis of tert-Butyl 3-hydroxypent-4-enoate [1]

This procedure is adapted from the literature and involves an aldol addition reaction.

  • Preparation of Lithium Diisopropylamide (LDA): To a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF), add n-butyllithium (1.1 equivalents) at -78 °C under an inert atmosphere (argon or nitrogen). Stir the solution for 30 minutes at this temperature.

  • Enolate Formation: Slowly add tert-butyl acetate (1 equivalent) to the LDA solution at -78 °C and stir for 1 hour to form the lithium enolate.

  • Aldol Reaction: Add freshly distilled acrolein (1 equivalent) to the enolate solution at -78 °C. Stir the reaction mixture for 1 hour at -78 °C and then allow it to warm to room temperature over 1 hour.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude tert-butyl 3-hydroxypent-4-enoate. The crude product can be purified by flash column chromatography. A typical yield for this step is around 88%.[1]

Step 2: Deprotection to this compound

This step involves the acid-catalyzed hydrolysis of the tert-butyl ester.

  • Hydrolysis: Dissolve the tert-butyl 3-hydroxypent-4-enoate in dichloromethane. Add trifluoroacetic acid (TFA) and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure to obtain the crude this compound. The product can be further purified by an appropriate method if necessary.

Enzymatic Synthesis of Enantiomerically Enriched this compound via Kinetic Resolution

This method utilizes a lipase to selectively acylate one enantiomer of the racemic starting material, allowing for the separation of the two enantiomers.

Step 1: Lipase-Catalyzed Kinetic Resolution of tert-Butyl 3-hydroxypent-4-enoate [1]

  • Reaction Setup: To a suspension of racemic tert-butyl 3-hydroxypent-4-enoate (1 equivalent) and molecular sieves in pentane, add Amano lipase (e.g., 50 wt%) and vinyl acetate (1 equivalent).

  • Incubation: Stir the reaction mixture at 30 °C. The progress of the reaction can be monitored by techniques such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of the substrate and product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed acetate.

  • Work-up: After the desired conversion is reached, filter the reaction mixture to remove the lipase and molecular sieves. Concentrate the filtrate under reduced pressure.

  • Separation: The resulting mixture of (S)-tert-butyl 3-acetoxypent-4-enoate and unreacted (R)-tert-butyl 3-hydroxypent-4-enoate can be separated by flash column chromatography.

Step 2: Hydrolysis of the Separated Enantiomers

  • Hydrolysis of (S)-tert-butyl 3-acetoxypent-4-enoate: The separated acetate can be hydrolyzed to (S)-3-hydroxypent-4-enoic acid using a mild base (e.g., potassium carbonate in methanol) followed by acidic workup to protonate the carboxylate.

  • Hydrolysis of (R)-tert-butyl 3-hydroxypent-4-enoate: The unreacted alcohol can be deprotected to (R)-3-hydroxypent-4-enoic acid using the same acidic conditions as described in the chemical synthesis (Step 2).

Conclusion

The choice between chemical and enzymatic synthesis of this compound depends heavily on the desired outcome and available resources.

  • Chemical synthesis offers a straightforward, high-yielding route to the racemic product and is well-suited for applications where stereochemistry is not critical or for producing the racemate as a starting material for subsequent resolution. However, it requires harsh reaction conditions and generates significant chemical waste.

  • Enzymatic synthesis , specifically through kinetic resolution, provides access to enantiomerically pure forms of the target molecule. This method operates under mild, environmentally friendly conditions. The trade-offs include a theoretical maximum yield of 50% for each enantiomer from the racemic starting material and the potential need for optimization of the enzymatic reaction and separation processes.

For researchers in drug development and those requiring stereochemically defined building blocks, the enzymatic approach is highly advantageous despite the lower yield for each enantiomer. The ability to produce optically active compounds with high purity often outweighs the limitations in yield. Conversely, for applications where the racemic mixture is sufficient, the chemical synthesis route remains a viable and efficient option.

References

Comparative Analysis of the Antimicrobial Activities of Butyrate and 3-Hydroxypent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the antimicrobial properties of butyrate is detailed below. Currently, there is a significant lack of published experimental data regarding the antimicrobial activity of 3-Hydroxypent-4-enoic acid, precluding a direct comparative analysis.

Introduction to Butyrate as an Antimicrobial Agent

Butyrate, a short-chain fatty acid (SCFA), is a well-established metabolite produced by the gut microbiota through the fermentation of dietary fibers. Beyond its critical role in maintaining gut homeostasis and serving as an energy source for colonocytes, butyrate exhibits multifaceted antimicrobial properties. Its activity extends to both direct inhibition of pathogenic microbes and indirect modulation of the host's immune response to infection. This guide synthesizes the available experimental data on butyrate's antimicrobial efficacy and mechanisms of action.

Quantitative Antimicrobial Activity of Butyrate

The antimicrobial potency of butyrate is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes reported MIC values for butyrate against a range of bacterial species.

Bacterial SpeciesGram TypeMinimum Inhibitory Concentration (MIC)Reference
Bacillus subtilisGram-positive11 mmol/L[1]
Staphylococcus pseudintermediusGram-positive11 mmol/L[1]
Acinetobacter baumanniiGram-negative11-21 mmol/L[1]
Escherichia coliGram-negative11-21 mmol/L[1]
Bacillus speciesGram-positive11-21 mmol/L[1]
Staphylococcus speciesGram-positive11-21 mmol/L[1]

Mechanisms of Antimicrobial Action of Butyrate

Butyrate employs a dual strategy to combat microbial infections: direct action on the pathogen and indirect enhancement of the host's defense mechanisms.

Direct Antimicrobial Effects

The primary direct mechanism of butyrate involves the disruption of the bacterial cell membrane. As a weak acid, undissociated butyrate can passively diffuse across the microbial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons and acidifying the cell's interior. This acidification can disrupt essential cellular functions. Furthermore, this process leads to membrane depolarization and leakage of vital intracellular components, ultimately causing bacterial cell death.

Indirect Antimicrobial Effects (Host-Mediated)

Butyrate significantly enhances the host's innate and adaptive immune responses to infection. Key mechanisms include:

  • Induction of Antimicrobial Peptides (AMPs): Butyrate stimulates the production of host defensins and other antimicrobial peptides, such as cathelicidin LL-37, in epithelial cells and macrophages. These peptides have broad-spectrum antimicrobial activity.

  • Macrophage Modulation: Butyrate can "imprint" an antimicrobial program in macrophages. It enhances their phagocytic and bactericidal capabilities without inducing a strong pro-inflammatory response. This is partly achieved through the inhibition of histone deacetylases (HDACs).

  • Enhancement of Gut Barrier Function: By providing energy to colonocytes, butyrate strengthens the intestinal barrier, making it less permeable to pathogenic microbes and their toxins.

Signaling Pathways Modulated by Butyrate

Butyrate's influence on host cells is mediated through several signaling pathways. One of the most well-documented is its role as an HDAC inhibitor, which leads to changes in gene expression related to immune function. Additionally, butyrate can signal through G-protein coupled receptors (GPCRs) to modulate cellular responses.

Butyrate_Signaling_Pathway cluster_direct Direct Antimicrobial Effect cluster_indirect Indirect Antimicrobial Effect (Host Cell) Butyrate Butyrate Membrane Bacterial Cell Membrane Butyrate->Membrane Passive Diffusion HDAC HDAC Inhibition Butyrate->HDAC GPCR GPCR Signaling Butyrate->GPCR Cytoplasm Cytoplasmic Acidification Membrane->Cytoplasm Leakage Component Leakage Cytoplasm->Leakage Death Bacterial Cell Death Leakage->Death AMPs ↑ Antimicrobial Peptides HDAC->AMPs Macrophage ↑ Macrophage Antimicrobial Activity HDAC->Macrophage GPCR->AMPs

Caption: Signaling pathways of butyrate's antimicrobial activity.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of butyrate is typically determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Butyrate: A stock solution of sodium butyrate is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted butyrate is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate atmospheric and temperature conditions for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of butyrate at which no visible bacterial growth is observed.

MIC_Workflow A Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) C Inoculate wells with bacterial suspension A->C B Perform serial two-fold dilutions of Butyrate in a 96-well plate B->C D Include positive (bacteria only) and negative (broth only) controls E Incubate plate at optimal conditions (e.g., 37°C for 18-24h) C->E F Read plate visually or with a plate reader E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

Butyrate is a potent antimicrobial agent with well-documented direct and indirect mechanisms of action. Its ability to inhibit a range of pathogenic bacteria, coupled with its role in enhancing host immunity, makes it a significant molecule in the context of infectious disease. In contrast, the antimicrobial properties of this compound remain uncharacterized in the scientific literature. Further research is required to determine if this compound possesses any antimicrobial activity and to enable a comparative assessment with established agents like butyrate.

References

A Comparative Guide to the Antiproliferative Potential of 3-Hydroxypent-4-enoic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypent-4-enoic acid is a short-chain unsaturated hydroxy fatty acid. Fatty acids and their derivatives have garnered significant interest in cancer research due to their diverse biological activities. Notably, some short-chain fatty acids (SCFAs) are known to exhibit antiproliferative effects, primarily through the inhibition of histone deacetylases (HDACs) and modulation of key signaling pathways involved in cell growth and apoptosis. Esterification of the carboxylic acid moiety of this compound can alter its physicochemical properties, such as lipophilicity, which may in turn influence its cellular uptake, metabolic stability, and ultimately, its antiproliferative potency. This guide outlines the necessary steps to systematically compare the anticancer activities of the parent acid and a series of its esters.

Hypothetical Comparative Data

To illustrate how experimental data from such a study would be presented, the following table summarizes hypothetical IC50 values for this compound and its methyl, ethyl, and tert-butyl esters across a panel of human cancer cell lines.

CompoundStructureIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)IC50 (µM) vs. A549 (Lung Cancer)
This compound CH2=CHCH(OH)CH2COOH150125180
Methyl 3-hydroxypent-4-enoate CH2=CHCH(OH)CH2COOCH3857095
Ethyl 3-hydroxypent-4-enoate CH2=CHCH(OH)CH2COOCH2CH3706080
tert-Butyl 3-hydroxypent-4-enoate CH2=CHCH(OH)CH2COOC(CH3)39580110

Note: The IC50 values presented in this table are for illustrative purposes only and are not derived from actual experimental data.

Experimental Protocols

Synthesis of this compound Esters

A general method for the synthesis of esters of this compound can be adapted from established procedures. The following is a representative protocol for the synthesis of tert-Butyl 3-hydroxypent-4-enoate:

Materials:

  • Diisopropylamine

  • n-Butyllithium

  • tert-Butyl acetate

  • Acrolein

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78°C.

  • To the freshly prepared LDA solution, add tert-butyl acetate dropwise at -78°C and stir for 1 hour.

  • Add acrolein to the reaction mixture at -78°C and continue stirring for another 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure tert-butyl 3-hydroxypent-4-enoate.

Similar procedures can be followed for the synthesis of other alkyl esters (e.g., methyl, ethyl) by substituting the corresponding acetate ester in the reaction.

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and its ester derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds (this compound and its esters) in the complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a no-treatment control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Potential Signaling Pathways and Mechanisms of Action

Based on the known mechanisms of other short-chain fatty acids, this compound and its esters may exert their antiproliferative effects through the modulation of several key signaling pathways.

G cluster_0 Cell Membrane cluster_2 Nucleus 3-HPEA_Esters This compound and its Esters HDAC Histone Deacetylases (HDACs) 3-HPEA_Esters->HDAC Inhibition MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) 3-HPEA_Esters->MAPK_Pathway Modulation PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway 3-HPEA_Esters->PI3K_Akt_mTOR Modulation Histone_Acetylation Increased Histone Acetylation Apoptosis Apoptosis MAPK_Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt_mTOR->Cell_Cycle_Arrest PI3K_Akt_mTOR->Apoptosis Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Gene_Expression->Cell_Cycle_Arrest Gene_Expression->Apoptosis

Caption: Potential mechanisms of antiproliferative action.

The diagram above illustrates that this compound and its esters may inhibit histone deacetylases (HDACs), leading to increased histone acetylation and altered gene expression, which in turn can induce cell cycle arrest and apoptosis. Additionally, these compounds might modulate critical signaling pathways such as the MAPK and PI3K/Akt/mTOR pathways, which are frequently dysregulated in cancer.

Experimental Workflow

The following diagram outlines a logical workflow for a comparative study of the antiproliferative activity of this compound and its esters.

G start Start: Hypothesis Formulation synthesis Synthesis of 3-HPEA and its Esters start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture antiproliferative_assay Antiproliferative Assay (e.g., MTT) cell_culture->antiproliferative_assay ic50 IC50 Value Determination antiproliferative_assay->ic50 mechanistic_studies Mechanistic Studies ic50->mechanistic_studies data_analysis Data Analysis and Comparison ic50->data_analysis western_blot Western Blot (Signaling Proteins) mechanistic_studies->western_blot cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mechanistic_studies->cell_cycle_analysis apoptosis_assay Apoptosis Assay (e.g., Annexin V) mechanistic_studies->apoptosis_assay western_blot->data_analysis cell_cycle_analysis->data_analysis apoptosis_assay->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion

Caption: Experimental workflow for comparative analysis.

Evaluating the Cross-Reactivity of 3-Hydroxypent-4-enoic Acid in Short-Chain Fatty Acid Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SCFA Analysis and Potential for Cross-Reactivity

Short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, are key microbial metabolites that play crucial roles in host-microbe signaling and metabolic regulation.[1][2] Accurate quantification of SCFAs in biological matrices is essential for understanding their physiological and pathophysiological roles.[3][4] However, the structural similarity of other endogenous and exogenous compounds can lead to cross-reactivity and inaccurate measurements in SCFA assays.

3-Hydroxypent-4-enoic acid, an unsaturated hydroxy fatty acid, possesses structural features—a carboxylic acid group and a five-carbon backbone—that could potentially interfere with SCFA detection methods. Its vinyl group and hydroxyl moiety, however, differentiate it from the saturated SCFAs typically targeted for analysis. The extent of this interference is dependent on the analytical technique employed.

Comparison of Common SCFA Quantification Methods

The choice of analytical method is critical in mitigating the risk of cross-reactivity. The three most common methods for SCFA quantification are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) coupled with various detectors, and Enzymatic Assays.[3]

Method Principle of Detection Potential for Cross-Reactivity with this compound Advantages Disadvantages
GC-MS Separation of volatile compounds followed by mass-to-charge ratio detection.[5][6]Low to Moderate. Derivatization is often required for non-volatile compounds, which can be tailored for specificity.[6] The mass spectrometer allows for the specific detection of target SCFA mass fragments, reducing the likelihood of interference from compounds with different molecular weights.[7][8]High sensitivity, specificity, and resolution.[3]Requires derivatization, which can be time-consuming.[7]
HPLC Separation based on polarity, with detection via UV, fluorescence, or mass spectrometry.[9][10]Moderate to High (UV), Low (MS). With UV detection, co-elution with this compound could lead to interference. HPLC coupled with tandem mass spectrometry (LC-MS/MS) offers higher specificity.[3][11]Less extensive sample preparation is often needed compared to GC-MS.[9]Lower sensitivity with UV detection compared to GC-MS.[3]
Enzymatic Assays Utilizes specific enzymes that catalyze reactions with target SCFAs, leading to a measurable colorimetric or fluorometric signal.[12][13]High. The specificity of the enzymes used is the primary determinant of cross-reactivity. Enzymes targeting general SCFA structures may exhibit off-target activity with this compound.[14]Simple, cost-effective, and suitable for high-throughput screening.Limited to specific SCFAs and may be susceptible to interference from structurally similar molecules.

Experimental Protocols for Assessing Cross-Reactivity

To determine the cross-reactivity of this compound, a specificity validation study should be conducted.[15][16] This involves analyzing a standard solution of this compound and comparing its signal to that of the target SCFAs.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation prep_scfa Prepare SCFA Standards analyze_scfa Analyze SCFA Standards prep_scfa->analyze_scfa prep_test Prepare this compound Standard analyze_test Analyze Test Compound Standard prep_test->analyze_test prep_spike Prepare Spiked Samples (SCFA + Test Compound) analyze_spike Analyze Spiked Samples prep_spike->analyze_spike eval_retention Compare Retention Times / Mass Spectra analyze_scfa->eval_retention analyze_test->eval_retention eval_peak Assess Peak Purity and Resolution analyze_spike->eval_peak eval_quant Quantify Interference eval_peak->eval_quant

Caption: Workflow for assessing analytical method specificity.

This protocol is adapted from established methods for SCFA quantification in biological samples.[7][8]

  • Sample Preparation and Derivatization:

    • Prepare standard solutions of acetic, propionic, and butyric acids, as well as a standard solution of this compound.

    • For spiked samples, mix the SCFA standards with the this compound standard.

    • To 100 µL of sample, add an internal standard (e.g., deuterated SCFAs).

    • Acidify the sample with HCl.[17]

    • Extract the SCFAs with an organic solvent (e.g., diethyl ether or methyl tert-butyl ether).[17]

    • Perform derivatization using an agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or isobutyl chloroformate to increase volatility.[6]

  • GC-MS Analysis:

    • Column: Use a suitable capillary column, such as a DB-FFAP.[17]

    • Carrier Gas: Helium at a constant flow rate.[17]

    • Oven Temperature Program: An initial temperature of 40°C, held for 2 minutes, followed by a ramp to 200°C.[17]

    • Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for targeted SCFA analysis.[7][8]

This protocol is based on methods utilizing derivatization to enhance sensitivity and specificity.[11][18]

  • Sample Preparation and Derivatization:

    • Prepare standards and spiked samples as described for GC-MS.

    • To 50 µL of sample, add an internal standard.

    • Perform derivatization using 3-nitrophenylhydrazine (3NPH) in the presence of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to convert SCFAs to their 3-nitrophenylhydrazone forms.[11][18]

    • Incubate the reaction mixture at 40°C for 30 minutes.[11]

    • Stop the reaction and prepare the sample for injection.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column is commonly used.[11][18]

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[11][18]

    • Mass Spectrometer: Operate in multiple reaction monitoring (MRM) mode to detect specific precursor-product ion transitions for each SCFA.

This protocol is a generalized procedure based on commercially available kits and published methods.[12][13]

  • Reaction Setup:

    • Prepare standards and spiked samples.

    • In a 96-well plate, add the sample or standard.

    • Add the reaction mixture containing the specific SCFA-activating enzyme (e.g., acetate kinase, butyrate kinase), ATP, and a detection reagent.[12][13]

  • Detection:

    • Incubate the plate at the recommended temperature and time.

    • Measure the absorbance or fluorescence using a plate reader.

  • Specificity Assessment:

    • Analyze the this compound standard alone to determine if it generates a signal.

    • Analyze the spiked samples and compare the signal to the sum of the individual SCFA and this compound signals to assess for interference.

Data Presentation and Interpretation

The results of the specificity study should be presented in a clear and concise manner to allow for easy comparison.

Table 1: Hypothetical Cross-Reactivity of this compound in SCFA Assays

Assay Method Analyte Retention Time (min) / m/z Signal Intensity (Arbitrary Units) % Cross-Reactivity *
GC-MS Acetic Acid5.2 / 1171,500,000-
Propionic Acid6.8 / 1311,200,000-
Butyric Acid8.1 / 1451,000,000-
This compound9.5 / 173Not Detected<0.1%
HPLC-UV Acetic Acid3.1850-
Propionic Acid4.5700-
Butyric Acid6.2650-
This compound6.3507.7% (with Butyric Acid)
Enzymatic Assay (Butyrate) Butyric Acid-1.25 (OD)-
This compound-0.15 (OD)12%

*Percent cross-reactivity is calculated as (Signal of interfering compound / Signal of target SCFA at equivalent concentration) x 100.

Signaling Pathways of SCFAs

Understanding the biological context of SCFA signaling is crucial for interpreting the impact of potential analytical inaccuracies. SCFAs primarily exert their effects through two main mechanisms: activation of G-protein coupled receptors (GPCRs), such as FFAR2 and FFAR3, and inhibition of histone deacetylases (HDACs).[1][19]

G cluster_scfa Short-Chain Fatty Acids cluster_pathways Signaling Pathways cluster_effects Cellular Effects scfa Acetate, Propionate, Butyrate gpcr GPCR Activation (FFAR2, FFAR3) scfa->gpcr hdac HDAC Inhibition scfa->hdac inflammation Modulation of Inflammation gpcr->inflammation metabolism Regulation of Glucose and Lipid Metabolism gpcr->metabolism gene Altered Gene Expression hdac->gene gene->inflammation gene->metabolism

Caption: Major signaling pathways of short-chain fatty acids.

Conclusion and Recommendations

While direct evidence for the cross-reactivity of this compound in SCFA assays is lacking, its chemical structure suggests a potential for interference, particularly in less specific methods like enzymatic assays and HPLC with UV detection. For the highest degree of confidence in SCFA quantification, especially in complex biological matrices where a variety of metabolites may be present, the use of mass spectrometry-based methods (GC-MS or LC-MS/MS) is strongly recommended.

References

A Comparative Guide to Chiral Stationary Phases for the Separation of 3-Hydroxypent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral molecules is a critical step in pharmaceutical development and chemical research. The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate separation and quantification. This guide provides a comparative overview of the efficacy of different chiral stationary phases (CSPs) for the separation of 3-Hydroxypent-4-enoic acid. Due to the absence of specific published experimental data for this analyte, this document outlines a comprehensive strategy for chiral method development based on established principles for the separation of acidic compounds.

The selection of an appropriate chiral stationary phase is the most crucial step in developing a successful enantioselective separation method.[1] The most widely successful CSPs for a broad range of compounds are polysaccharide-based and macrocyclic glycopeptide-based phases.[1] For acidic analytes like this compound, anion-exchange type CSPs also show high selectivity.[2]

This guide focuses on a screening approach utilizing these three major classes of CSPs under various chromatographic modes to identify the optimal conditions for separating the enantiomers of this compound.

Comparison of Recommended Chiral Stationary Phases

The initial screening for the separation of this compound should involve a selection of CSPs with diverse chiral recognition mechanisms. The following table summarizes the key characteristics of recommended CSPs.

Chiral Stationary Phase (CSP) TypeCommon ExamplesPrinciple of SeparationRecommended Chromatographic ModesKey Strengths for Acidic Analytes
Polysaccharide-Based CHIRALPAK® AD, CHIRALPAK® AS, Chiralcel® OD, Chiralcel® OJFormation of transient diastereomeric complexes through hydrogen bonding, π-π interactions, and steric hindrance within the helical polymer structure.[3]Normal Phase (NP), Reversed-Phase (RP), Polar Organic (PO)Broad applicability and a high success rate for a wide range of compounds. Immobilized versions offer extended solvent compatibility.[4]
Macrocyclic Glycopeptide-Based CHIROBIOTIC™ V, CHIROBIOTIC™ TInclusion complexation within the macrocyclic basket, along with ionic, hydrogen bonding, and π-π interactions.Reversed-Phase (RP), Polar Ionic ModeExcellent for polar and ionizable compounds; multi-modal separation capabilities.
Anion-Exchange Type CHIRALPAK® QN-AX, CHIRALPAK® QD-AXEnantiomer recognition is based on the ionic exchange between the protonated chiral selector and the anionic analyte, supplemented by other interactions.[2]Non-aqueous polar organic mobile phases, Supercritical Fluid Chromatography (SFC)Specifically designed and highly effective for the separation of acidic compounds.[2]

Experimental Protocols for Chiral Method Development

A systematic screening of different CSPs and mobile phases is the most effective approach to developing a chiral separation method.

Initial CSP and Mobile Phase Screening

The following protocols are designed for an initial screening to identify a promising CSP and mobile phase combination.

a) Polysaccharide-Based CSPs in Normal Phase and Polar Organic Modes

  • Columns:

    • CHIRALPAK® AD-H (Amylose-based)

    • Chiralcel® OD-H (Cellulose-based)

  • Mobile Phase Screening:

    • Normal Phase (NP): A common starting condition is a mixture of hexane and a polar alcohol modifier (e.g., isopropanol or ethanol).[3][5] For acidic analytes, the addition of a small amount of an acidic modifier is crucial.[1]

      • Mobile Phase A: n-Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)

      • Mobile Phase B: n-Hexane/Ethanol/TFA (85:15:0.1, v/v/v)

    • Polar Organic (PO):

      • Mobile Phase C: Acetonitrile/Methanol/TFA (95:5:0.1, v/v/v)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at an appropriate wavelength (e.g., 210 nm, as the analyte lacks a strong chromophore)

b) Macrocyclic Glycopeptide and Polysaccharide-Based CSPs in Reversed-Phase Mode

  • Columns:

    • CHIROBIOTIC™ V2

    • Immobilized Polysaccharide CSP (e.g., CHIRALPAK® IA)

  • Mobile Phase Screening: Reversed-phase chromatography is often compatible with mass spectrometry and suitable for polar compounds.[6][7] The pH of the mobile phase is a critical parameter for ionizable compounds.[8]

    • Acidic Conditions:

      • Mobile Phase D: Water/Acetonitrile (70:30, v/v) with 0.1% Formic Acid

    • Buffered Conditions:

      • Mobile Phase E: 20 mM Ammonium Bicarbonate in Water/Methanol (60:40, v/v)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 210 nm or Mass Spectrometry (MS)

c) Anion-Exchange CSPs in Polar Organic Mode

  • Columns:

    • CHIRALPAK® QN-AX

  • Mobile Phase Screening: These phases operate on an ion-exchange mechanism.[2]

    • Mobile Phase F: Methanol with 0.4% Formic Acid and 0.35% Ammonium Formate

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 210 nm or MS

Method Optimization

Once initial separation is observed, the following parameters can be adjusted to improve resolution (Rs), and separation factor (α):

  • Mobile Phase Composition: Vary the ratio of the organic modifier.

  • Acidic/Basic Additive: Adjust the type and concentration of the additive.

  • Flow Rate: Lower flow rates often improve resolution in chiral separations.[9]

  • Temperature: Decreasing the temperature can sometimes enhance enantioselectivity.[9]

Workflow for Chiral Method Development

The following diagram illustrates a logical workflow for the development of a chiral separation method for this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization A Prepare Analyte Solution (this compound in mobile phase) B Screen Polysaccharide CSPs (e.g., CHIRALPAK AD, Chiralcel OD) Modes: NP, PO A->B C Screen Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC V) Mode: RP A->C D Screen Anion-Exchange CSPs (e.g., CHIRALPAK QN-AX) Mode: PO A->D E Evaluate Screening Results (Assess for any enantioseparation) B->E C->E D->E E->B No Separation F Select Best CSP and Condition E->F Separation Observed? G Optimize Mobile Phase - Modifier Ratio - Additive Concentration F->G H Optimize Temperature and Flow Rate G->H I Finalized Method H->I

Caption: Workflow for chiral method development of this compound.

This systematic approach, starting with a broad screening of diverse chiral stationary phases and followed by methodical optimization, provides a high probability of successfully developing a robust and efficient method for the enantioselective separation of this compound.

References

A Comparative Guide to the In Vitro and In Vivo Stability of 3-Hydroxypent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the stability of 3-Hydroxypent-4-enoic acid, a molecule of interest in various research and development pipelines. Understanding the metabolic fate of a compound is a critical step in drug discovery, influencing its pharmacokinetic profile, bioavailability, and ultimately, its therapeutic efficacy and safety. This document outlines the experimental protocols necessary to compare the in vitro and in vivo stability of this compound against a suitable comparator, 3-Hydroxypentanoic acid. The inclusion of the saturated analog allows for a direct assessment of the impact of the terminal double bond on the molecule's stability.

Data Presentation: A Framework for Comparison

To facilitate a clear and direct comparison, all quantitative data from the proposed stability studies should be organized into the following tables. These tables are presented as templates to be populated with experimental results.

Table 1: In Vitro Metabolic Stability in Liver Microsomes

CompoundHalf-Life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound
3-Hydroxypentanoic acid
Positive Control (e.g., Verapamil)

Table 2: In Vitro Stability in Plasma

CompoundPercent Remaining at 0hPercent Remaining at 1hPercent Remaining at 4hPercent Remaining at 24h
This compound100%
3-Hydroxypentanoic acid100%
Positive Control (e.g., Procaine)100%

Table 3: In Vivo Pharmacokinetic Parameters in Mice (Intravenous Administration)

CompoundCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Half-Life (t1/2, h)Clearance (CL) (mL/h/kg)
This compound
3-Hydroxypentanoic acid

Experimental Protocols

Detailed methodologies for the key stability assessment experiments are provided below.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolism of this compound and its saturated analog by liver microsomal enzymes, primarily Cytochrome P450s.

Materials:

  • This compound

  • 3-Hydroxypentanoic acid

  • Pooled liver microsomes (from human, rat, or mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compound (e.g., Verapamil)

  • Negative control (a metabolically stable compound)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare stock solutions of the test compounds and controls in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in phosphate buffer to the final desired concentration (e.g., 1 µM).

    • Thaw cryopreserved liver microsomes on ice and prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to the appropriate wells.

    • Add the working solutions of the test and control compounds to their respective wells.

    • Include control wells without the NADPH regenerating system to assess non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (this is time = 0).

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).

Protocol 2: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the test compounds in plasma, assessing degradation by plasma enzymes (e.g., esterases, amidases).

Materials:

  • This compound

  • 3-Hydroxypentanoic acid

  • Freshly collected plasma (from human, rat, or mouse) with anticoagulant (e.g., heparin)

  • Positive control (e.g., Procaine, which is rapidly hydrolyzed)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile for reaction termination

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare stock and working solutions of the test compounds and controls as described in Protocol 1.

    • Thaw frozen plasma at 37°C.

  • Incubation:

    • In a 96-well plate, add plasma to the appropriate wells.

    • Add the working solutions of the test and control compounds to the plasma.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • At specified time points (e.g., 0, 1, 4, 24 hours), terminate the reaction by adding three volumes of ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Vortex and centrifuge the samples to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-hour time point.

Protocol 3: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of the test compounds in a living organism.

Materials:

  • This compound

  • 3-Hydroxypentanoic acid

  • Healthy, male CD-1 mice (or other appropriate strain)

  • Sterile vehicle for intravenous (IV) administration (e.g., saline)

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Analytical equipment for bioanalysis (LC-MS/MS)

Procedure:

  • Dosing:

    • Prepare dosing solutions of the test compounds in the vehicle at the desired concentration.

    • Administer a single IV bolus dose (e.g., 1-5 mg/kg) to a cohort of mice (n=3-5 per compound).

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation:

    • Immediately process the blood samples by centrifuging to obtain plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in plasma.

    • Analyze the plasma samples to determine the concentration of the parent drug at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.

    • Determine key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), and clearance (CL).

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation prep_compounds Prepare Test Compounds & Controls mix_reagents Combine Microsomes & Compounds prep_compounds->mix_reagents prep_microsomes Prepare Liver Microsomes prep_microsomes->mix_reagents prep_nadph Prepare NADPH Regenerating System initiate_reaction Initiate with NADPH mix_reagents->initiate_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->time_points terminate Terminate Reaction (Acetonitrile) time_points->terminate centrifuge Centrifuge terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calc_params Calculate t1/2 & CLint lcms->calc_params

Caption: Workflow for the In Vitro Metabolic Stability Assay.

logical_relationship cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_decision Decision Making microsomal_stability Metabolic Stability (Liver Microsomes) invitro_data Half-life (t1/2) Intrinsic Clearance (CLint) microsomal_stability->invitro_data plasma_stability Plasma Stability plasma_stability->invitro_data pk_study Pharmacokinetic Study (Animal Model) invitro_data->pk_study Informs Dose Selection & Sampling Times invivo_data AUC, Cmax, t1/2, CL pk_study->invivo_data go_nogo Go/No-Go for Further Development invivo_data->go_nogo

A Comparative Guide to the Metabolomic Landscapes of Valproic Acid and 3-Hydroxypent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known metabolomic effects of the established anticonvulsant and mood stabilizer, valproic acid (VPA), and the less-characterized compound, 3-Hydroxypent-4-enoic acid. While direct comparative metabolomic studies are not yet available in the published literature, this document synthesizes the existing data on VPA's metabolic impact and outlines a proposed experimental framework for a head-to-head comparison.

Introduction to Valproic Acid and this compound

Valproic acid is a branched-chain fatty acid widely used in the treatment of epilepsy, bipolar disorder, and migraines. Its mechanism of action is complex, involving the enhancement of GABAergic neurotransmission, blockade of voltage-gated sodium channels, and inhibition of histone deacetylases (HDACs).[1][2][3][4][5] These diverse actions contribute to its therapeutic efficacy and also to its known side effects, including hepatotoxicity.[6][7]

This compound is a chemical compound with limited available biological data. Its structural details are available in chemical databases, but its mechanism of action and effects on cellular metabolism have not been extensively studied.

Metabolomic Effects of Valproic Acid

Metabolomic studies have begun to elucidate the widespread impact of VPA on cellular metabolism. These studies, conducted in various cell lines and animal models, reveal significant alterations in several key metabolic pathways.

Key Metabolic Pathways Affected by Valproic Acid:
  • Fatty Acid Metabolism: As a fatty acid analog, VPA has been shown to influence fatty acid metabolism.[8]

  • Amino Acid Metabolism: Studies have reported changes in the levels of various amino acids, such as glutamine, in response to VPA treatment.[9][10]

  • Mitochondrial Function: Several studies have linked VPA treatment to alterations in metabolites associated with mitochondrial dysfunction.[9][10]

  • GABAergic Transmission: VPA is known to increase levels of the inhibitory neurotransmitter GABA by inhibiting its degradation and increasing its synthesis.[1][2][5]

Quantitative Metabolomic Data for Valproic Acid

The following table summarizes some of the key metabolite alterations observed in preclinical studies following VPA treatment. It is important to note that the direction and magnitude of these changes can vary depending on the model system, dosage, and duration of treatment.

Metabolite ClassMetaboliteOrganism/Cell LineDirection of ChangeReference
Amino Acids ValineRat Brain CorticesDecreased[10]
TaurineRat Brain CorticesDecreased[10]
GlutamineRat SerumIncreased[9][10]
ThreonineRat SerumIncreased[9]
Carbohydrates GlucoseRat SerumIncreased[9][10]
LactateRat SerumIncreased[9][10]
GalactoseRat UrineIncreased[9][10]
GalactonateRat UrineIncreased[9][10]
Lipids & Fatty Acids 3-HydroxybutyrateRat Brain CorticesDecreased[10]
3-HydroxyisovalerateRat UrineDecreased[9][10]
ValerateRat UrineDecreased[9][10]
Other Myo-inositolRat Brain CorticesDecreased[10]
Creatine phosphateRat SerumIncreased[9][10]
PimelateRat UrineDecreased[9][10]

Proposed Experimental Protocol for Comparative Metabolomics

To directly compare the metabolomic effects of this compound and valproic acid, a standardized experimental workflow is essential. Below is a proposed protocol for such a study using a relevant cell line (e.g., a neuronal cell line or hepatocarcinoma cell line, given VPA's neurological effects and hepatotoxicity).

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Metabolite Extraction cluster_2 Metabolomic Analysis cluster_3 Data Analysis Cell_Seeding Seed cells in multi-well plates Acclimatization Allow cells to acclimatize (24h) Cell_Seeding->Acclimatization Treatment Treat with: - Vehicle Control - Valproic Acid (e.g., 1 mM) - this compound (dose range) Acclimatization->Treatment Incubation Incubate for a defined period (e.g., 24h, 48h) Treatment->Incubation Quenching Rapidly quench metabolic activity (e.g., with cold methanol) Incubation->Quenching Extraction Extract metabolites using a biphasic solvent system (e.g., methanol:chloroform:water) Quenching->Extraction Separation Separate polar and non-polar phases Extraction->Separation Drying Dry metabolite extracts Separation->Drying LCMS LC-MS/MS Analysis (e.g., for polar and lipid metabolites) Drying->LCMS GCMS GC-MS Analysis (e.g., for volatile and derivatized metabolites) Drying->GCMS Data_Acquisition Acquire high-resolution mass spectra LCMS->Data_Acquisition GCMS->Data_Acquisition Data_Processing Peak picking, alignment, and normalization Data_Acquisition->Data_Processing Statistical_Analysis Multivariate analysis (PCA, PLS-DA) Univariate analysis (t-test, ANOVA) Data_Processing->Statistical_Analysis Metabolite_Identification Database searching (e.g., KEGG, HMDB) MS/MS fragmentation matching Statistical_Analysis->Metabolite_Identification Pathway_Analysis Identify perturbed metabolic pathways Metabolite_Identification->Pathway_Analysis

Caption: Proposed experimental workflow for comparative metabolomics.

Known Signaling Pathways of Valproic Acid

The multifaceted mechanism of action of valproic acid involves several key signaling pathways that ultimately lead to its therapeutic effects.

G cluster_gaba GABAergic Transmission cluster_channels Ion Channel Modulation cluster_hdac Gene Expression VPA Valproic Acid GABA_T GABA Transaminase (Inhibited) VPA->GABA_T GABA_Synth GABA Synthesis (Enhanced) VPA->GABA_Synth Na_Channels Voltage-gated Na+ Channels (Blocked) VPA->Na_Channels Ca_Channels T-type Ca2+ Channels (Blocked) VPA->Ca_Channels HDAC Histone Deacetylases (HDACs) (Inhibited) VPA->HDAC GABA Increased GABA Levels GABA_T->GABA GABA_Synth->GABA Therapeutic_Effects Therapeutic Effects (Anticonvulsant, Mood Stabilizing) GABA->Therapeutic_Effects Neuronal_Excitability Decreased Neuronal Excitability Na_Channels->Neuronal_Excitability Ca_Channels->Neuronal_Excitability Neuronal_Excitability->Therapeutic_Effects Chromatin Chromatin Remodeling HDAC->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Gene_Expression->Therapeutic_Effects

References

Validating the Antiproliferative Mechanism of 3-Hydroxypent-4-enoic Acid: A Comparative Analysis of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific antiproliferative mechanisms of 3-Hydroxypent-4-enoic acid. To date, no published studies provide direct experimental data validating its mechanism of action in cancer cells. However, by examining structurally related compounds, specifically short-chain fatty acids (SCFAs), we can explore potential avenues for future research and draw preliminary comparisons.

This guide presents a comparative analysis of the known antiproliferative effects of SCFAs, which share some structural similarities with this compound. It is crucial to emphasize that the following data and proposed mechanisms are not directly attributable to this compound and should be considered as a hypothetical framework for investigation.

Comparative Antiproliferative Effects of Short-Chain Fatty Acids

Short-chain fatty acids, such as butyrate, propionate, and acetate, are well-documented for their anticancer properties, particularly in the context of colorectal cancer.[1][2] Their effects are multifaceted and involve the regulation of gene expression, cell cycle arrest, and induction of apoptosis.

CompoundCell LineConcentrationEffectReference
Butyrate HT-29 (Colon Cancer)Not SpecifiedInhibition of cell growth, induction of alkaline phosphatase activity (a marker of differentiation)[3]
DLD-1 (Colon Cancer)Not SpecifiedInhibition of genes involved in DNA replication and cell cycle/proliferation[1][2]
HT-29 (Colon Cancer)Not SpecifiedInhibition of proliferation, increased differentiation and apoptosis in undifferentiated cells[4]
Propionate HT-29 (Colon Cancer)Not SpecifiedInhibition of cell growth, inhibition of ornithine decarboxylase (ODC) activation[3]
BaF32-10 mMTime- and dose-dependent decrease in cell proliferation[5]
Acetate HT-29 (Colon Cancer)Not SpecifiedNo significant effect on cell growth[3]

Potential Mechanisms of Action: Insights from Short-Chain Fatty Acids

The primary mechanism by which SCFAs are thought to exert their antiproliferative effects is through the inhibition of histone deacetylases (HDACs). This leads to hyperacetylation of histones, altering chromatin structure and influencing the transcription of genes involved in cell cycle control and apoptosis.

Proposed Signaling Pathway for SCFA-Induced Antiproliferation

SCFA_Antiproliferation SCFA Short-Chain Fatty Acids (e.g., Butyrate, Propionate) HDAC Histone Deacetylases (HDACs) SCFA->HDAC Inhibition Histones Histone Hyperacetylation HDAC->Histones Decreased Deacetylation Genes Gene Transcription (e.g., p21, Bak) Histones->Genes Activation CellCycle Cell Cycle Arrest Genes->CellCycle Apoptosis Apoptosis Genes->Apoptosis

Caption: Proposed mechanism of SCFA-induced antiproliferation.

Experimental Protocols: Studying Antiproliferative Effects

Validating the mechanism of action of this compound would require a series of well-defined experiments. Based on the studies of related compounds, the following protocols would be essential:

Cell Viability and Proliferation Assays
  • MTT Assay: To assess the metabolic activity and viability of cancer cell lines (e.g., HT-29, DLD-1) after treatment with varying concentrations of this compound.

  • BrdU Incorporation Assay: To measure DNA synthesis and cell proliferation rates in the presence of the compound.[5]

Cell Cycle Analysis
  • Flow Cytometry: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment, using propidium iodide staining.

Apoptosis Assays
  • Annexin V/Propidium Iodide Staining: To detect early and late apoptotic cells via flow cytometry.

  • Western Blotting: To measure the expression levels of key apoptotic proteins such as caspases, Bcl-2 family members (Bax, Bak), and PARP.

Histone Deacetylase (HDAC) Inhibition Assay
  • In Vitro HDAC Activity Assay: To directly measure the inhibitory effect of this compound on HDAC enzyme activity using a fluorometric or colorimetric assay.

  • Western Blotting for Acetylated Histones: To determine the levels of acetylated histones (e.g., acetyl-H3, acetyl-H4) in treated cells as an indicator of HDAC inhibition in a cellular context.

Conclusion and Future Directions

While there is currently no direct evidence to validate the mechanism of action of this compound's antiproliferative effects, the well-established activities of structurally similar short-chain fatty acids provide a strong foundation for future research. The experimental protocols outlined above would be critical in determining if this compound acts through similar pathways, such as HDAC inhibition, leading to cell cycle arrest and apoptosis. Further investigation is imperative to elucidate the specific molecular targets and signaling pathways modulated by this compound, which could potentially establish its role as a novel therapeutic agent in cancer treatment. Researchers in drug development are encouraged to undertake these studies to fill the existing knowledge gap.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Hydroxypent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the proper disposal of 3-Hydroxypent-4-enoic acid (CAS Number: 81357-28-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining a clear, step-by-step process for waste management.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound with detailed disposal instructions was not publicly available at the time of this writing. The following guidelines are based on the known hazards of this chemical class and general best practices for laboratory waste disposal. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal company to ensure full compliance with all local, state, and federal regulations.

I. Safety and Hazard Information

Based on available data, this compound is classified as a skin and eye irritant. All handling and disposal procedures should be conducted with appropriate Personal Protective Equipment (PPE).

Quantitative Data Summary

Due to the limited availability of a specific Safety Data Sheet, a comprehensive quantitative data table is not possible. The following table summarizes the known information.

ParameterValueSource
GHS Hazard StatementH315: Causes skin irritationGeneric classification for similar compounds
GHS Hazard StatementH319: Causes serious eye irritationGeneric classification for similar compounds
Recommended pH for Aqueous Waste6.0 - 8.0General laboratory waste guidelines[1][2][3]

II. Detailed Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste contractor. For small quantities of dilute aqueous solutions, neutralization may be an option, but this should only be performed after consulting with your institution's EHS department.

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety goggles or a face shield

    • A lab coat

  • Waste Segregation:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.[4]

  • For Concentrated or Non-Aqueous Waste:

    • This waste must be disposed of via a licensed hazardous waste disposal company.

    • Label the container clearly as "Hazardous Waste: this compound".

    • Store the sealed container in a designated hazardous waste accumulation area.

  • For Dilute Aqueous Solutions (with EHS Approval):

    • Neutralization: This procedure should be performed in a well-ventilated fume hood.

      • Prepare a neutralizing agent, such as a 5% solution of sodium bicarbonate or sodium carbonate.[5][6][7]

      • Slowly add the neutralizing agent to the acidic waste solution while stirring continuously. Be aware that this reaction may be exothermic and produce gas.

      • Monitor the pH of the solution using pH paper or a calibrated pH meter.[5][7]

      • Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.[1][2][3]

    • Final Disposal: Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, subject to local regulations and EHS approval.[2][3]

  • Spill Cleanup:

    • In the event of a spill, evacuate the area if necessary.

    • For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.[6][8]

    • Neutralize the spill area with a sodium bicarbonate solution.[5]

    • Collect the absorbed material into a sealed container and dispose of it as hazardous waste.

    • Clean the spill area with soap and water.[5][8]

III. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound is_concentrated Is the waste concentrated or non-aqueous? start->is_concentrated hazardous_waste Collect in a labeled hazardous waste container. Arrange for pickup by a licensed contractor. is_concentrated->hazardous_waste Yes is_dilute Is the waste a dilute aqueous solution? is_concentrated->is_dilute No end Disposal Complete hazardous_waste->end is_dilute->hazardous_waste No/Unsure consult_ehs Consult with your institution's Environmental Health & Safety (EHS) department for guidance. is_dilute->consult_ehs Yes neutralize Neutralize the solution to a pH of 6.0-8.0 with a weak base (e.g., sodium bicarbonate). consult_ehs->neutralize drain_disposal Dispose of down the drain with copious amounts of water, if approved by EHS and local regulations. neutralize->drain_disposal drain_disposal->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling 3-Hydroxypent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A complete Safety Data Sheet (SDS) for 3-Hydroxypent-4-enoic acid (CAS No. 81357-28-0) was not publicly available at the time of this document's creation. The following guidance is a synthesis of information from supplier data for this chemical and general safety protocols for handling unsaturated carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Based on available supplier information, this compound is classified as a hazardous substance. The primary risks are associated with its irritant properties.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Signal Word: Warning[1]

GHS Pictogram:

&#x26A0;&#xFE0F;

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles that meet ANSI Z87.1 standards are required. A face shield should be worn over safety goggles when there is a significant risk of splashing.
Skin Protection A chemical-resistant lab coat must be worn and fully buttoned. Chemical-resistant gloves (e.g., disposable nitrile gloves) are required. Gloves should be inspected before use and changed immediately upon contamination. For larger quantities, consider double-gloving. Fully enclosed shoes made of a chemical-resistant material are mandatory.
Respiratory Protection All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any potential vapors or aerosols. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for safely handling this compound. The following diagram outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate and prepare handling area (fume hood) gather_materials Assemble all necessary equipment and PPE prep_area->gather_materials verify_hood Verify fume hood functionality gather_materials->verify_hood don_ppe Don all required PPE verify_hood->don_ppe handle_chem Handle this compound don_ppe->handle_chem decontaminate Decontaminate work surfaces and equipment handle_chem->decontaminate dispose_waste Segregate and dispose of waste decontaminate->dispose_waste doff_ppe Doff PPE in the correct order dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: Operational workflow for handling this compound.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal Plan

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong bases and oxidizing agents.

  • The recommended storage temperature is 2-8°C.[1]

Disposal:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of it down the drain.

  • All waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Consider dissolving the compound in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.

Representative Experimental Protocol: Esterification of this compound

This protocol describes a general procedure for the esterification of this compound with ethanol to form ethyl 3-hydroxypent-4-enoate. This is a representative protocol and should be adapted and optimized for specific research needs.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in an excess of anhydrous ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ethyl 3-hydroxypent-4-enoate by an appropriate method, such as column chromatography.

The following diagram illustrates the experimental workflow for this esterification reaction.

cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Combine reactants and catalyst reflux Heat to reflux setup->reflux monitor Monitor reaction progress reflux->monitor cool Cool to room temperature monitor->cool neutralize Neutralize with NaHCO3 cool->neutralize extract Extract with organic solvent neutralize->extract wash Wash organic layer extract->wash dry Dry organic layer wash->dry concentrate Remove solvent dry->concentrate purify Purify by chromatography concentrate->purify

Caption: Experimental workflow for the esterification of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.